Methyl 3-(cbz-amino)butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKIGKMMMZQYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462715 | |
| Record name | METHYL 3-(CBZ-AMINO)BUTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112121-71-8 | |
| Record name | METHYL 3-(CBZ-AMINO)BUTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthetic Strategies for Methyl 3-(Cbz-amino)butanoate: A Technical Whitepaper on β-Amino Acid Derivatization
Target Molecule: Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (CAS: 121054-27-1) Functional Class: Orthogonally protected β-amino acid ester Applications: Peptidomimetics, foldamer synthesis (β-peptides), and active pharmaceutical ingredient (API) intermediates.
Executive Summary & Chemical Significance
The synthesis of β-amino acids and their orthogonally protected derivatives is a cornerstone of modern peptidomimetic drug discovery. Unlike standard α-amino acids, β-amino acids like 3-aminobutanoic acid (β-aminobutyric acid, BABA) introduce an additional methylene carbon into the peptide backbone. This seemingly minor structural perturbation imparts profound proteolytic stability and drives the formation of unique secondary structures, such as 14-helices in β-peptides[1].
Methyl 3-(Cbz-amino)butanoate serves as a highly versatile building block. The methyl ester provides a stable, easily handled carboxylate mask, while the carboxybenzyl (Cbz) group offers robust protection of the primary amine, cleavable under mild hydrogenolysis conditions (H2, Pd/C) that leave the ester intact.
As a Senior Application Scientist, I have evaluated the two most robust methodologies for synthesizing this molecule: the stereospecific Arndt-Eistert Homologation (ideal for enantiopure requirements) and the highly scalable Direct Esterification/Protection route (ideal for racemic or chiral pool starting materials).
Retrosynthetic Analysis & Strategic Disconnections
The structural assembly of Methyl 3-(Cbz-amino)butanoate can be approached from two distinct retrosynthetic vectors, depending on the availability of starting materials and the stereochemical demands of the target project.
Retrosynthetic analysis of Methyl 3-(cbz-amino)butanoate showing two primary pathways.
Methodology A: Arndt-Eistert Homologation (Stereocontrolled)
When the project requires strict enantiomeric fidelity (e.g., synthesizing the (3S)-enantiomer, CAS 83460-84-8[1]), the Arndt-Eistert homologation starting from commercially available N-Cbz-L-Alanine is the gold standard[1, 2].
Causality Behind Experimental Choices
-
Activation via Mixed Anhydride: Isobutyl chloroformate (IBCF) is selected over ethyl chloroformate because the bulky isobutyl group sterically hinders nucleophilic attack at the wrong carbonyl carbon, ensuring the diazomethane exclusively attacks the amino acid carbonyl.
-
Homogeneous Catalysis: Silver benzoate (AgOBz) dissolved in triethylamine is preferred over heterogeneous silver oxide (Ag2O). Homogeneous conditions ensure a rapid, uniform Wolff rearrangement, minimizing the formation of stationary carbene side-products and strictly preserving the stereocenter via a concerted 1,2-alkyl shift [1].
Mechanistic pathway of the silver-catalyzed Wolff rearrangement.
Step-by-Step Protocol (10 mmol Scale)
Self-Validating System: The reaction's progress is visually validated by the cessation of nitrogen gas effervescence during the Wolff rearrangement, and analytically by the disappearance of the diazo IR stretch at ~2100 cm⁻¹.
-
Mixed Anhydride Formation: Dissolve N-Cbz-L-Alanine (2.23 g, 10 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool the solution to -15 °C. Add N-methylmorpholine (NMM) (1.11 g, 11 mmol) followed dropwise by isobutyl chloroformate (1.43 g, 10.5 mmol). Stir for 15 minutes. Validation: Precipitation of NMM·HCl salts indicates successful anhydride formation.
-
Diazoketone Synthesis: Filter the cold mixture rapidly into a flask containing a pre-cooled (0 °C) ethereal solution of diazomethane (~30 mmol, caution: toxic and explosive). Stir the mixture overnight, allowing it to warm to room temperature. Quench excess diazomethane with a few drops of glacial acetic acid and concentrate in vacuo.
-
Wolff Rearrangement: Dissolve the crude diazoketone in anhydrous Methanol (50 mL). Exclude light by wrapping the flask in aluminum foil. Add a solution of silver benzoate (0.23 g, 1 mmol) dissolved in triethylamine (1 mL).
-
Reaction Monitoring: Stir at room temperature. Effervescence (N2 gas) will begin immediately. Continue stirring for 3–5 hours until gas evolution completely ceases.
-
Workup: Concentrate the mixture, redissolve in EtOAc (50 mL), and wash sequentially with saturated NaHCO3 (2 x 30 mL), 1M KHSO4 (30 mL), and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc, 7:3) to yield the pure product.
Methodology B: Direct Esterification and N-Protection (Scalable)
For bulk synthesis where racemic mixtures are acceptable, or when enantiopure 3-aminobutanoic acid is already sourced, direct esterification followed by Cbz protection is the most atom-economical and scalable route [3].
Causality Behind Experimental Choices
-
Thionyl Chloride (SOCl2) in Methanol: This generates anhydrous HCl in situ, driving the Fischer esterification while simultaneously protonating the amine to prevent unwanted lactamization or self-condensation.
-
Biphasic Schotten-Baumann Conditions: Using a THF/Water or EtOAc/Water mixture with NaHCO3 serves a dual purpose. The aqueous base neutralizes the HCl generated during the addition of Cbz-Cl, driving the equilibrium forward. The biphasic nature keeps the highly reactive Cbz-Cl predominantly in the organic layer, minimizing its hydrolysis to benzyl alcohol while allowing the water-soluble amine hydrochloride to react at the interface [3].
Step-by-Step Protocol (20 mmol Scale)
Self-Validating System: Esterification is validated by the complete dissolution of the insoluble zwitterionic amino acid into the methanolic solution. Cbz protection is validated via TLC using a ninhydrin stain; the disappearance of the primary amine (pink/purple spot) and the appearance of a UV-active product confirms completion.
-
Esterification: Suspend 3-aminobutanoic acid (2.06 g, 20 mmol) in anhydrous Methanol (40 mL). Cool to 0 °C in an ice bath. Dropwise, add thionyl chloride (1.75 mL, 24 mmol). Note: The reaction is highly exothermic and evolves SO2/HCl gas.
-
Reflux: Attach a reflux condenser and heat the clear solution to 65 °C for 4 hours. Concentrate the mixture in vacuo to yield methyl 3-aminobutanoate hydrochloride as a highly hygroscopic white solid.
-
Cbz Protection: Dissolve the crude hydrochloride salt in a 1:1 mixture of THF and Water (40 mL total). Add solid NaHCO3 (4.2 g, 50 mmol) portion-wise until the pH of the aqueous layer stabilizes at ~8.
-
Acylation: Cool the biphasic mixture to 0 °C. Add Benzyl chloroformate (Cbz-Cl) (3.1 mL, 22 mmol) dropwise over 15 minutes. Remove the ice bath and stir vigorously at room temperature for 12 hours.
-
Workup: Evaporate the THF under reduced pressure. Extract the remaining aqueous phase with EtOAc (3 x 30 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted amine, followed by saturated NaHCO3 (20 mL) and brine. Dry over MgSO4, concentrate, and purify via crystallization or flash chromatography.
Quantitative Data & Route Comparison
To assist in route selection for process development, the following table summarizes the quantitative and operational metrics of both methodologies based on standard laboratory yields and process safety parameters.
| Metric | Route A: Arndt-Eistert Homologation | Route B: Direct Esterification/Protection |
| Overall Yield | 65% – 75% (over 2 steps) | 85% – 95% (over 2 steps) |
| Stereochemical Fidelity | >99% ee (Complete retention of configuration) | Dependent entirely on starting material ee |
| Scalability | Limited (Hazardous diazomethane handling) | Highly scalable (Kilogram scale achievable) |
| Primary Impurities | Benzyl ether, unreacted carbene dimers | Benzyl alcohol (from Cbz-Cl hydrolysis) |
| Cost Efficiency | High (Requires Ag salts and specialized reagents) | Low (Uses bulk commodity chemicals) |
Analytical Characterization Expectations
For a successful synthesis of Methyl 3-(Cbz-amino)butanoate, the isolated compound must conform to the following spectral benchmarks:
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¹H NMR (400 MHz, CDCl3): δ 7.35 (m, 5H, Ar-H), 5.25 (br s, 1H, NH), 5.10 (s, 2H, Ph-CH2-O), 4.10 (m, 1H, CH-CH3), 3.68 (s, 3H, O-CH3), 2.55 (dd, 2H, CH2-CO), 1.25 (d, 3H, CH-CH3).
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Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 252.1.
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IR Spectroscopy: Key stretches at 3340 cm⁻¹ (N-H stretch), 1735 cm⁻¹ (Ester C=O), and 1705 cm⁻¹ (Carbamate C=O).
Conclusion
The synthesis of Methyl 3-(Cbz-amino)butanoate can be tailored to the specific needs of the research program. For programs requiring strict enantiopurity and access to diverse stereocenters, the Arndt-Eistert homologation remains unparalleled, leveraging the Wolff rearrangement's concerted mechanism to prevent racemization. Conversely, for late-stage scale-up or when chiral starting materials are readily available, the biphasic Schotten-Baumann protection of the methyl ester provides a rugged, high-yielding, and economically viable alternative.
References
-
Seebach, D., Overhand, M., Kühnle, F. N. M., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a β-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta, 79(4), 913-941. URL: [Link]
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of Beta-Amino Acids. Wiley. URL: [Link]
-
Haahr, A. (2011). Titanium-based methylenations and their application to the synthesis of pipecolic acid derivatives (Doctoral dissertation, University of Glasgow). URL: [Link]
Sources
Strategic Utilization of Methyl 3-(cbz-amino)butanoate in Peptidomimetic and Chiral Scaffold Synthesis
Introduction & Mechanistic Rationale
In the landscape of modern drug development, β -amino acids are indispensable for designing peptidomimetics with enhanced proteolytic stability. 1 (CAS: 121054-27-1) serves as a premier orthogonally protected chiral building block[1].
The selection of the carboxybenzyl (Cbz) protecting group is not arbitrary; it provides robust stability against the basic conditions typically used for ester hydrolysis or enolate alkylation, yet it can be cleaved under mild, neutral hydrogenolysis conditions. This orthogonality prevents premature lactamization and preserves the stereochemical integrity of the β -carbon, which is critical when synthesizing complex integrin ligands or β -peptides[2].
Physicochemical Profiling
Accurate physicochemical data is the foundation of reproducible synthetic scale-up. The table below summarizes the core properties of 3, providing baseline parameters for analytical validation[3].
| Parameter | Specification |
| Chemical Name | Methyl 3-(cbz-amino)butanoate |
| IUPAC Name | Methyl 3-(((benzyloxy)carbonyl)amino)butanoate |
| CAS Registry Number | 121054-27-1 |
| Molecular Formula | C13H17NO4 |
| Molecular Weight | 251.28 g/mol |
| Melting Point | 40-43 °C |
| Physical Appearance | Off-white to white solid |
Experimental Workflow: Synthesis of (S)-6-Methyl-piperazin-2-one
One of the most valuable applications of (R)-Methyl 3-(cbz-amino)butanoate is its transformation into4, a rigidified chiral scaffold used in advanced pharmacophores[4]. The following protocol is engineered as a self-validating system, ensuring that each transformation is analytically confirmed before proceeding.
Phase 1: Cbz Deprotection (Hydrogenolysis)
-
Causality: The removal of the Cbz group must be achieved without hydrolyzing the methyl ester. Catalytic hydrogenation over Palladium on Carbon (Pd/C) provides absolute chemoselectivity.
-
Step 1: Dissolve 10 mmol of (R)-Methyl 3-(cbz-amino)butanoate in 50 mL of anhydrous methanol. Methanol is selected as the solvent because it optimally solubilizes the substrate while facilitating rapid hydrogen transfer at the catalyst surface.
-
Step 2: Add 10% Pd/C (10 mol% relative to substrate) under an inert argon atmosphere to prevent spontaneous ignition.
-
Step 3: Purge the vessel with H2 gas and maintain under 1 atm of H2 at ambient temperature for 4 hours.
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Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) system. The starting material is strongly UV-active due to the benzyl ring. The reaction is deemed complete when the UV-active spot completely disappears, confirming the release of the aliphatic free amine (Methyl 3-aminobutanoate) which is UV-inactive but stains positive with ninhydrin.
Phase 2: N-Alkylation and Cyclization
-
Causality: The free β -amino ester is highly nucleophilic. Reacting it with bromoacetyl bromide introduces the necessary two-carbon linker for piperazinone formation.
-
Step 1: Cool the methanolic amine solution to 0 °C. Add 1.2 equivalents of triethylamine ( Et3N ), followed by dropwise addition of 1.1 equivalents of bromoacetyl bromide. Et3N acts as an essential acid scavenger, neutralizing the HBr byproduct to prevent the protonation and subsequent deactivation of the nucleophilic amine.
-
Step 2: Elevate the temperature to 60 °C for 12 hours. The elevated thermal energy drives the intramolecular nucleophilic attack of the secondary amine onto the methyl ester, ejecting methanol and forming the stable lactam ring.
-
Self-Validation Checkpoint: Purify via flash chromatography. Validate the final product, (S)-6-methyl-piperazin-2-one, using LC-MS (targeting the [M+H]+ peak) and Chiral HPLC. Chiral HPLC is mandatory here to confirm that the stereocenter remained intact (target ee>95% ) throughout the thermal cyclization[5].
Pathway Visualization
The following diagram maps the logical progression and validation checkpoints of the synthetic workflow.
Synthetic workflow and validation checkpoints for (S)-6-methyl-piperazin-2-one.
Advanced Applications: Integrin Ligands
Beyond simple scaffolds, Methyl 3-(cbz-amino)butanoate is a critical intermediate in the synthesis of Arg-Gly-Asp (RGD) mimetics. Through Candida antarctica lipase B (CaLB)-catalyzed resolution, racemic mixtures of β -amino esters can undergo enantioselective transesterification. This biocatalytic approach relies heavily on the steric and electronic properties of the Cbz group to direct the enzyme's active site, enabling the isolation of highly enantiopure αvβ3 and α5β1 integrin ligands[2]. The predictability of the Cbz-protected ester ensures that downstream coupling steps in solid-phase peptide synthesis proceed with minimal steric hindrance and high coupling efficiency.
References
-
3 methyl butanoate - Sigma-Aldrich Source: sigmaaldrich.com URL:1
-
METHYL 3-(CBZ-AMINO)BUTANOATE | 121054-27-1 - ChemicalBook Source: chemicalbook.com URL:3
-
(S)-6-METHYL-PIPERAZIN-2-ONE | 323592-68-3 - ChemicalBook Source: chemicalbook.com URL:4
-
benzyl (R)-3-(benzyloxycarbonylamino)-butanoate - CAS号1219839-26-5 - 摩熵化学 Source: molaid.com URL:2
Sources
- 1. 3 methyl butanoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. benzyl (R)-3-(benzyloxycarbonylamino)-butanoate - CAS号 1219839-26-5 - 摩熵化学 [molaid.com]
- 3. METHYL 3-(CBZ-AMINO)BUTANOATE | 121054-27-1 [chemicalbook.com]
- 4. (S)-6-METHYL-PIPERAZIN-2-ONE | 323592-68-3 [chemicalbook.com]
- 5. (S)-6-METHYL-PIPERAZIN-2-ONE | 323592-68-3 [chemicalbook.com]
Structural Elucidation of Methyl 3-(cbz-amino)butanoate: A Comprehensive Analytical Framework
Executive Summary & Molecular Architecture
Methyl 3-(cbz-amino)butanoate (CAS 121054-27-1)[1.1] is a highly versatile β -amino acid derivative utilized extensively in the synthesis of foldamers, peptidomimetics, and complex active pharmaceutical ingredients (APIs). The molecule features a butanoate backbone with a chiral center at the C3 position. To prevent unwanted side reactions during multi-step syntheses, the primary amine is protected by a carboxybenzyl (Cbz) group, while the carboxylic acid is masked as a methyl ester[1.8].
The structural elucidation of this compound requires a multi-modal analytical strategy. Relying on a single technique introduces blind spots—for instance, mass spectrometry cannot distinguish between stereoisomers, and infrared spectroscopy cannot map atomic connectivity. By synthesizing data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR)[1.11], we establish a self-validating loop where each structural hypothesis is independently confirmed by orthogonal data.
Figure 1: Multi-modal analytical workflow for the structure elucidation of beta-amino acid derivatives.
Mass Spectrometry & Infrared Spectroscopy: Establishing the Foundation
Before mapping the carbon framework, it is critical to confirm the molecular formula and identify the primary functional groups.
Causality in Ionization Selection
For HRMS, Electrospray Ionization (ESI) in positive mode is selected over Electron Impact (EI). Why? The carbamate linkage in the Cbz group is thermally labile and prone to fragmentation. ESI is a "soft" ionization technique that minimizes internal energy transfer, preserving the pseudo-molecular ion [M+H]+ at m/z 252.1230 (calculated for C13H18NO4+ ).
Self-Validation Check: If the intact mass is observed, the protocol dictates an MS/MS fragmentation step. A valid Cbz-protected compound must yield a diagnostic tropylium ion fragment ( C7H7+ ) at m/z 91.05. If this fragment is missing, the structural hypothesis is instantly falsified.
Functional Group Mapping via ATR-FTIR
Attenuated Total Reflectance (ATR) FT-IR is utilized to identify the orthogonal carbonyl environments. The molecule contains both an ester and a carbamate, which vibrate at distinct frequencies due to differing degrees of resonance stabilization.
Table 1: Key HRMS and IR Spectral Data
| Analytical Method | Observed Signal | Theoretical Target | Assignment / Causality |
| HRMS (ESI-TOF) | m/z 252.1235 | m/z 252.1230 | [M+H]+ pseudo-molecular ion |
| HRMS (MS/MS) | m/z 91.0540 | m/z 91.0542 | Tropylium ion; confirms benzyl moiety of Cbz |
| ATR-FTIR | 3320 cm −1 | 3300–3400 cm −1 | N-H stretch (carbamate) |
| ATR-FTIR | 1735 cm −1 | 1730–1750 cm −1 | C=O stretch (methyl ester); less resonance |
| ATR-FTIR | 1695 cm −1 | 1690–1710 cm −1 | C=O stretch (carbamate); stabilized by N lone pair |
Nuclear Magnetic Resonance (NMR): Mapping the Connectivity
NMR spectroscopy is the definitive tool for elucidating the atomic framework of Cbz-protected amino acids[1.6].
The Causality of Diastereotopic Protons
A critical feature of Methyl 3-(cbz-amino)butanoate is the chiral center at C3. Because C3 is asymmetric, the two protons attached to the adjacent C2 carbon are in a different magnetic environment (diastereotopic). Causality: The restricted rotation and the chiral influence of C3 prevent these protons from averaging their signals. Consequently, instead of a simple doublet, the C2 protons appear as two distinct doublet-of-doublets (dd) at ~2.50 ppm and ~2.57 ppm. This splitting pattern acts as an internal self-validating mechanism; if the C2 signal appears as a simple doublet, the sample is either achiral or undergoing rapid exchange, prompting immediate re-evaluation of the sample integrity.
2D NMR: HMBC and Structural Assembly
Heteronuclear Multiple Bond Correlation (HMBC) is employed to bridge the isolated spin systems (the butanoate backbone, the methyl ester, and the Cbz group). The 2J and 3J carbon-proton couplings definitively place the functional groups.
Figure 2: Key 2D HMBC interactions establishing the molecular framework.
Table 2: Comprehensive 1 H and 13 C NMR Assignments (600 MHz, CDCl 3 )
| Position | 1 H Shift (ppm) | Multiplicity ( J in Hz) | Integration | 13 C Shift (ppm) | Assignment Notes |
| C1 | - | - | - | 171.5 | Ester Carbonyl |
| C2 | 2.50, 2.57 | dd (15.5, 6.0), dd (15.5, 5.5) | 2H | 40.5 | Diastereotopic CH 2 adjacent to chiral center |
| C3 | 4.10 | m | 1H | 43.5 | Chiral methine |
| C4 | 1.22 | d (6.8) | 3H | 20.5 | Terminal methyl |
| OMe | 3.65 | s | 3H | 51.8 | Methoxy ester group |
| Cbz-C=O | - | - | - | 155.8 | Carbamate Carbonyl |
| Cbz-CH 2 | 5.08 | s | 2H | 66.7 | Benzylic CH 2 |
| Cbz-Ar | - | - | - | 136.5 | Aromatic quaternary (ipso) |
| Cbz-Ar | 7.30–7.35 | m | 5H | 128.1–128.6 | Aromatic methines |
| NH | 5.15 | br d (8.0) | 1H | - | Carbamate NH |
Stereochemical Resolution
Because conventional NMR and MS cannot definitively assign absolute stereochemistry (i.e., distinguishing the (R) from the (S) enantiomer), secondary methodologies are required. The resolution of β -amino methyl esters is frequently achieved via enzymatic transesterification using lipases (e.g., Candida antarctica lipase B)[1.15]. Alternatively, chiral High-Performance Liquid Chromatography (HPLC) utilizing a stationary phase like Chiralpak AD-H can separate the enantiomers, which can then be correlated to known optical rotation standards.
Step-by-Step Experimental Methodologies
Protocol A: Self-Validating NMR Acquisition
-
Sample Preparation: Dissolve 15.0 mg of Methyl 3-(cbz-amino)butanoate in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Shimming and Tuning: Insert the sample into a 600 MHz NMR spectrometer. Perform automated gradient shimming (Z-axis) until the lock level stabilizes. Tune and match the probe for 1 H and 13 C frequencies.
-
1D 1 H Acquisition: Acquire a standard proton spectrum (ns=16, d1=1s).
-
Validation Gate: Assess the signal-to-noise (S/N) ratio of the C4 methyl doublet at 1.22 ppm. If S/N < 100:1, increase the number of scans. Ensure the TMS peak is strictly calibrated to 0.00 ppm.
-
-
1D 13 C Acquisition: Acquire a carbon spectrum using proton decoupling (ns=512, d1=2s).
-
Validation Gate: Count the distinct carbon resonances. Due to the symmetry of the mono-substituted phenyl ring, exactly 11 distinct carbon signals must be observed.
-
-
2D Acquisition: Acquire COSY (to map the C4-C3-C2 spin system) and HMBC (to confirm the attachment of the OMe and Cbz groups to the backbone).
Protocol B: HRMS (ESI-TOF) Acquisition
-
Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid facilitates protonation, driving the formation of [M+H]+ .
-
Injection: Inject 5 µL into the ESI source via a syringe pump at a flow rate of 10 µL/min.
-
Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and cone voltage to 20 V (kept low to prevent in-source fragmentation of the Cbz group).
-
Data Processing: Extract the exact mass and calculate the isotopic mass defect. Apply a mass tolerance window of ± 5 ppm for formula confirmation.
References
- ChemicalBook. "METHYL 3-(CBZ-AMINO)BUTANOATE | 121054-27-1".
- ResearchGate. "Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure".
- Benchchem. "Methyl 3-amino-3-cyclopropylbutanoate|C9H17NO2|RUO".
- NMIMS Pharmacy. "NMR in structural determination of proteins and peptides".
- ResearchGate. "Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica".
"spectroscopic data of Methyl 3-(cbz-amino)butanoate"
An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-(Cbz-amino)butanoate
This guide provides a detailed exploration of the essential spectroscopic techniques used to characterize Methyl 3-(Cbz-amino)butanoate, a key intermediate in pharmaceutical synthesis and chemical biology. As drug development professionals and researchers, the unambiguous confirmation of a molecule's structure and purity is paramount. This document moves beyond mere data reporting to explain the underlying principles and experimental rationale, ensuring a robust and self-validating approach to spectroscopic analysis.
Molecular Structure and Spectroscopic Overview
Methyl 3-(Cbz-amino)butanoate possesses several key structural features that give rise to a distinct spectroscopic fingerprint: a monosubstituted benzene ring from the Cbz (carboxybenzyl) protecting group, an amide (carbamate) linkage, a chiral center at the C3 position, and a methyl ester. Each of these functional groups provides characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which, when combined, allow for complete structural elucidation.
Caption: Molecular Structure of Methyl 3-(Cbz-amino)butanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for full characterization.
Experimental Protocol: NMR Data Acquisition
The following is a self-validating protocol for acquiring high-quality NMR data. The causality behind these steps is to ensure a homogeneous sample in a deuterated solvent, free of particulate matter, to achieve sharp, well-resolved signals.
Workflow: NMR Analysis
Caption: Standard workflow for NMR sample preparation and data acquisition.
¹H NMR Spectral Interpretation (Predicted)
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The following table details the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), assuming chloroform-d (CDCl₃) as the solvent.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| Phenyl (C₆H ₅) | 7.30 - 7.40 | Multiplet | 5H | Typical range for monosubstituted aromatic protons.[1][2] |
| Benzyl CH ₂ | ~5.10 | Singlet | 2H | Protons on carbon adjacent to an oxygen and a phenyl group.[1][2] |
| NH | ~5.30 | Broad Doublet | 1H | Amide proton, coupling to the adjacent CH. Broadness due to quadrupolar nitrogen and potential hydrogen bonding. |
| C3-H | ~4.30 | Multiplet | 1H | Methine proton deshielded by the adjacent nitrogen atom. |
| C2-CH ₂ | ~2.60 | Doublet of Doublets | 2H | Methylene protons adjacent to a stereocenter and a carbonyl group. They are diastereotopic. |
| Ester CH ₃ | ~3.68 | Singlet | 3H | Protons of the methyl ester are highly shielded and appear as a singlet. |
| C4-CH ₃ | ~1.25 | Doublet | 3H | Methyl group coupled to the C3-H proton. |
¹³C NMR Spectral Interpretation (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional group type.
| Carbon Assignment | Predicted δ (ppm) | Justification |
| Ester C =O | ~171.5 | Typical chemical shift for an ester carbonyl carbon.[3][4] |
| Amide C =O | ~155.8 | Typical chemical shift for a carbamate carbonyl carbon.[3][4] |
| Aromatic C (quaternary) | ~136.5 | The carbon of the phenyl ring attached to the benzylic CH₂O- group. |
| Aromatic C H | 128.0 - 128.5 | Three distinct signals for the 5 aromatic CH carbons.[5] |
| Benzyl C H₂ | ~67.0 | Carbon adjacent to oxygen and the phenyl ring.[6] |
| Ester OC H₃ | ~51.5 | Methyl ester carbon.[7] |
| C 3H | ~45.0 | Methine carbon attached to the nitrogen. |
| C 2H₂ | ~40.0 | Methylene carbon alpha to the ester carbonyl. |
| C 4H₃ | ~20.5 | Methyl carbon on the butanoate chain. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Data Acquisition
This protocol utilizes an Attenuated Total Reflectance (ATR) accessory, which is a modern, reliable method requiring minimal sample preparation.
Workflow: FT-IR Analysis
Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.
IR Spectral Interpretation (Predicted)
The IR spectrum is dominated by strong absorptions from the two carbonyl groups and other characteristic vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| N-H Stretch (Amide) | 3300 - 3350 | Medium | Characteristic stretching vibration for a secondary amide/carbamate.[1] |
| C-H Stretch (Aromatic) | 3030 - 3100 | Medium-Weak | Stretching of sp² C-H bonds on the phenyl ring.[8] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching of sp³ C-H bonds in the butanoate and benzyl groups.[8] |
| C=O Stretch (Ester) | ~1735 | Strong | The ester carbonyl typically absorbs at a higher frequency than an amide carbonyl.[9] |
| C=O Stretch (Amide/Carbamate) | ~1690 | Strong | The carbamate carbonyl absorption, often referred to as the "Amide I" band. |
| C-O Stretch (Ester & Carbamate) | 1150 - 1250 | Strong | Asymmetric and symmetric stretching of the C-O single bonds. |
| C-H Bend (Aromatic "oop") | 690 - 770 | Strong | Out-of-plane bending confirms monosubstitution on the benzene ring.[8] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation, acting as a crucial cross-validation for NMR data.
Experimental Protocol: ESI-MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules, typically yielding the protonated molecular ion [M+H]⁺.
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Advanced Technical Guide: Methyl 3-(Cbz-amino)butanoate (CAS: 121054-27-1) in Peptidomimetic Synthesis
Executive Summary & Chemical Identity
Methyl 3-(Cbz-amino)butanoate (CAS: 121054-27-1) is a highly versatile, orthogonally protected β -amino acid building block utilized extensively in advanced organic synthesis and drug development . β -amino acids are fundamentally critical in the design of peptidomimetics and foldamers because they introduce an additional methylene carbon into the peptide backbone. This structural modification confers profound resistance to enzymatic proteolytic degradation, thereby drastically increasing the in vivo half-life of peptide-based therapeutics.
For stereospecific drug development, the enantiomerically pure (S)-enantiomer (CAS: 83460-84-8) is frequently utilized to control the secondary structure of the resulting foldamer .
Mechanistic Significance & Structural Causality
The strategic design of Methyl 3-(Cbz-amino)butanoate relies on the precise synergy of two orthogonal protecting groups, allowing scientists to selectively extend either the N-terminus or the C-terminus of a growing peptide chain:
-
The Carboxybenzyl (Cbz) Group (N-terminus): The Cbz group protects the β -amine. Causality: It is chosen because it is highly stable to the basic conditions used for ester saponification and the mildly acidic conditions used for Boc deprotection. It prevents unwanted nucleophilic attack by the amine during coupling reactions and is selectively cleavable via catalytic hydrogenolysis.
-
The Methyl Ester (C-terminus): Protects the carboxylic acid. Causality: A methyl ester is utilized because its minimal steric hindrance allows for efficient protection, yet it remains highly susceptible to mild alkaline hydrolysis (saponification) without disturbing the base-stable Cbz group .
Physicochemical Profile
The following table summarizes the critical quantitative data and physicochemical properties required for reaction planning and stoichiometric calculations .
| Property | Value |
| Chemical Name | Methyl 3-(Cbz-amino)butanoate |
| CAS Registry Number | 121054-27-1 |
| Molecular Formula | C13H17NO4 |
| Molecular Weight | 251.28 g/mol |
| Stereocenters | 1 (C3 position; R/S enantiomers exist) |
| Hydrogen Bond Donors | 1 (Amide N-H) |
| Hydrogen Bond Acceptors | 4 (Carbonyl and Ester Oxygens) |
| Topological Polar Surface Area | ~81.7 Ų |
Experimental Workflows & Self-Validating Protocols
Protocol 1: Synthesis of Methyl 3-(Cbz-amino)butanoate
Objective: Convert 3-aminobutanoic acid to the fully protected building block.
-
Cbz Protection: Dissolve 3-aminobutanoic acid in 1M NaOH. Add Cbz-Cl dropwise at 0°C.
-
Causality: The Schotten-Baumann conditions (aqueous NaOH) ensure the amine remains deprotonated and nucleophilic. The 0°C temperature minimizes the competitive hydrolysis of the Cbz-Cl reagent by the aqueous base.
-
-
Workup: Acidify the aqueous layer to pH 2 with 1M HCl, extract with Ethyl Acetate, and concentrate to yield 3-(Cbz-amino)butanoic acid.
-
Esterification: Dissolve the intermediate in anhydrous methanol. Add a catalytic amount of Thionyl Chloride (SOCl₂) dropwise at 0°C, then reflux for 4 hours.
-
Causality: SOCl₂ reacts with methanol to generate anhydrous HCl in situ, driving the Fischer esterification forward without the need for harsh, water-bearing external acids that could cause side reactions.
-
-
Self-Validation: The success of the esterification is validated by ¹H NMR spectroscopy. The appearance of a sharp 3-proton singlet at ~3.65 ppm confirms the successful installation of the methyl ester, while the retention of the 5-proton multiplet at ~7.35 ppm confirms the Cbz group remains intact.
Fig 1: Step-by-step synthetic workflow for Methyl 3-(Cbz-amino)butanoate.
Protocol 2: Orthogonal Deprotection Strategies
Because of its orthogonal protection scheme, Methyl 3-(Cbz-amino)butanoate can be selectively activated at either terminus.
Pathway A: Cbz Cleavage (N-Terminal Activation)
-
Dissolve Methyl 3-(Cbz-amino)butanoate in methanol. Add 10% Pd/C catalyst (10% w/w) under an inert argon atmosphere.
-
Purge the flask with H₂ gas and stir vigorously at room temperature.
-
Causality: Palladium on carbon (Pd/C) selectively catalyzes the hydrogenolysis of the benzyl-oxygen bond of the Cbz group, releasing toluene and CO₂, without reducing the methyl ester.
-
-
Filter through a Celite pad.
-
Causality: Celite prevents the highly pyrophoric Pd/C from drying out and igniting in the ambient air.
-
-
Self-Validation: The reaction is self-validating through TLC monitoring (complete disappearance of the UV-active starting material, as the Cbz group is the primary chromophore) and the cessation of hydrogen gas uptake in the burette.
Pathway B: Ester Saponification (C-Terminal Activation)
-
Dissolve the compound in a 3:1 mixture of THF and H₂O. Add 1.5 equivalents of Lithium Hydroxide (LiOH) at 0°C.
-
Causality: LiOH is chosen over NaOH or KOH because the lithium cation coordinates tightly with the ester carbonyl, providing a milder, more controlled hydrolysis that prevents base-catalyzed racemization at the chiral β -carbon.
-
-
Self-Validation: The reaction's progression is validated by a phase-solubility shift. The starting material is highly soluble in organic solvents, whereas the resulting lithium carboxylate salt is highly water-soluble. Upon acidification of the aqueous layer, the free acid precipitates, providing immediate visual and physical validation of successful deprotection.
Fig 2: Orthogonal deprotection pathways for selective N-terminal or C-terminal activation.
Applications in Advanced Drug Development
In pharmaceutical research, Methyl 3-(Cbz-amino)butanoate serves as a foundational monomer for synthesizing β -peptides . Unlike natural α -peptides, β -peptides form highly stable helical secondary structures (foldamers) that are invisible to natural proteases. By utilizing this specific building block, drug development professionals can engineer peptide-based active pharmaceutical ingredients (APIs) that maintain high target-binding affinity while exhibiting vastly superior pharmacokinetic profiles, oral bioavailability, and systemic half-lives.
References
"chiral synthesis of Methyl 3-(cbz-amino)butanoate"
An In-Depth Technical Guide to the Chiral Synthesis of Methyl 3-(Cbz-amino)butanoate
Abstract
This technical guide provides a comprehensive overview of established and robust methodologies for the enantioselective synthesis of methyl 3-(carboxybenzylamino)butanoate. Chiral β-amino esters are crucial building blocks in modern medicinal chemistry and drug development, valued for their role in constructing peptidomimetics, β-lactam antibiotics, and other pharmacologically active molecules with enhanced metabolic stability.[1] This document details four principal strategies for achieving high enantiopurity: asymmetric hydrogenation of prochiral enamides, enzymatic kinetic resolution of racemic intermediates, synthesis from the chiral pool, and the use of chiral auxiliaries. Each section offers a theoretical rationale, detailed experimental protocols, comparative data, and an analysis of the advantages and limitations, designed to equip researchers and drug development professionals with the practical knowledge required for successful synthesis.
Introduction: The Significance of Chiral β-Amino Esters
The incorporation of β-amino acids into peptide structures can induce stable secondary structures and confer remarkable resistance to enzymatic degradation, making them highly valuable in drug design.[1] Methyl 3-(Cbz-amino)butanoate, in its enantiomerically pure (R) or (S) form, serves as a versatile intermediate for these applications. The benzyloxycarbonyl (Cbz) protecting group is of particular importance due to its stability under a wide range of conditions and its facile removal via catalytic hydrogenolysis, which is orthogonal to many other protecting groups used in complex molecule synthesis.[2][3][4]
This guide focuses on the practical, stereocontrolled synthesis of this target molecule, moving beyond theoretical concepts to provide actionable, field-proven protocols.
Strategic Overview of Synthetic Pathways
The synthesis of enantiopure methyl 3-(Cbz-amino)butanoate can be approached via several distinct strategic pathways. The choice of method often depends on factors such as the availability of starting materials, the required scale of synthesis, the cost of catalysts and reagents, and the desired level of enantiomeric purity.
Figure 1: High-level overview of primary synthetic routes.
Strategy 1: Asymmetric Hydrogenation of a Prochiral Enamide
This is arguably one of the most efficient and atom-economical methods for generating chiral amines and their derivatives. The strategy relies on the hydrogenation of a prochiral β-(acylamino)acrylate using a chiral transition metal catalyst, typically based on rhodium or ruthenium.[5] The catalyst's chiral ligands, such as Me-DuPhos or BICP, create a chiral environment that directs the addition of hydrogen across the double bond to preferentially form one enantiomer.
Causality and Mechanistic Insight
The success of this method hinges on the formation of a catalyst-substrate complex where one face of the olefin is sterically blocked by the chiral phosphine ligands. The substrate, methyl (Z)-3-(Cbz-amino)but-2-enoate, coordinates to the rhodium center. Hydrogen then adds from the less hindered face, establishing the stereocenter with high fidelity. The choice of ligand is critical; for instance, Rh-Me-DuPhos has been shown to be particularly effective for E-isomers of β-(acylamino)acrylates, while Rh-BICP can be effective for mixtures of E/Z isomers.[5]
Workflow Diagram
Figure 2: Workflow for the asymmetric hydrogenation approach.
Experimental Protocol: Synthesis and Hydrogenation
Part A: Synthesis of Methyl (Z)-3-(Cbz-amino)but-2-enoate
-
Enamine Formation: To a solution of methyl acetoacetate (1.0 eq) in toluene, add ammonium acetate (1.1 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting material is consumed. After cooling, the mixture is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield crude methyl 3-aminocrotonate.[6]
-
Cbz-Protection: Dissolve the crude methyl 3-aminocrotonate (1.0 eq) in a 2:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.0 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 eq).[3]
-
Reaction & Work-up: Allow the reaction to stir vigorously at 0 °C and then warm to room temperature for 12-20 hours.[3] Dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting residue is purified by silica gel column chromatography (e.g., 20-40% ethyl acetate in hexane) to yield the pure prochiral enamide substrate.[3]
Part B: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the rhodium precursor [Rh(COD)₂]BF₄ (0.01 eq) and the chiral ligand (e.g., (S,S)-Me-DuPhos, 0.011 eq) in a degassed solvent such as methanol or toluene. Stir for 20-30 minutes to allow for complex formation.
-
Hydrogenation: Add a solution of the substrate, methyl (Z)-3-(Cbz-amino)but-2-enoate (1.0 eq), in the same degassed solvent to the catalyst solution.
-
Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 40-100 psi). Stir the reaction at room temperature for 12-24 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst. Enantiomeric excess (e.e.) should be determined by chiral HPLC or GC analysis.
Data Summary
| Catalyst System | Substrate Isomer | Solvent | Pressure (psi) | Yield (%) | e.e. (%) | Reference |
| Rh-(S,S)-Me-DuPhos | E | Toluene | 40 | >95 | 98.2 | [5] |
| Rh-BICP | E/Z Mixture | Toluene | 40 | >95 | 96.0 | [5] |
| Ru(OAc)₂-Ligand | Z | Methanol | N/A | >90 | >95 | [7] |
Advantages & Limitations
-
Advantages: High efficiency, excellent enantioselectivity, atom-economical, and often scalable.
-
Limitations: High cost of rhodium precursors and chiral phosphine ligands. Requires specialized hydrogenation equipment and inert atmosphere techniques. The synthesis of the pure E or Z enamide substrate can sometimes be challenging.
Strategy 2: Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes to separate a racemic mixture. For this target molecule, a common approach involves the enantioselective hydrolysis of racemic methyl 3-(Cbz-amino)butanoate using a lipase, such as immobilized Candida antarctica lipase B (CALB). The enzyme will preferentially hydrolyze one enantiomer (e.g., the R-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted and thus enantioenriched.[8][9]
Causality and Mechanistic Insight
The active site of a lipase is a chiral environment. One enantiomer of the racemic ester fits optimally into this site, allowing the catalytic triad (typically Ser-His-Asp) to perform nucleophilic attack on the ester carbonyl, leading to hydrolysis. The other enantiomer binds less effectively, resulting in a significantly slower or negligible reaction rate. This rate difference allows for the separation of the fast-reacting enantiomer (as the acid) from the slow-reacting enantiomer (as the unreacted ester). The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.
Workflow Diagram
Figure 3: Workflow for enzymatic kinetic resolution via hydrolysis.
Experimental Protocol: Racemate Synthesis and Resolution
Part A: Synthesis of Racemic Methyl 3-(Cbz-amino)butanoate
-
Esterification: Suspend racemic 3-aminobutanoic acid (1.0 eq) in anhydrous methanol. Cool to 0 °C and add thionyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.[10] Remove the solvent and excess thionyl chloride under reduced pressure to yield racemic methyl 3-aminobutanoate hydrochloride.
-
Cbz-Protection: Perform the Cbz-protection as described in Strategy 1 (Part A, Step 2), using the racemic amino ester hydrochloride and an appropriate amount of base (e.g., NaHCO₃ or Na₂CO₃, ~2.5-3.0 eq) to neutralize the hydrochloride salt and drive the reaction.[2][11] Purify by column chromatography to obtain the racemic ester.
Part B: Enzymatic Resolution
-
Reaction Setup: Suspend the racemic methyl 3-(Cbz-amino)butanoate (1.0 eq) in a phosphate buffer solution (e.g., pH 7.0). Add immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435) by weight.
-
Incubation: Stir the suspension at a controlled temperature (e.g., 35-40 °C). Monitor the reaction progress carefully by chiral HPLC, tracking the disappearance of the starting material and the appearance of the acid product. The reaction should be stopped when conversion reaches approximately 50% to maximize the e.e. of both products.[8]
-
Work-up and Separation: Filter to recover the immobilized enzyme (which can often be washed and reused). Acidify the filtrate to pH ~2 with 1M HCl. Extract the mixture with an organic solvent like ethyl acetate.
-
Isolation: Separate the organic layer. To isolate the unreacted ester, wash the organic layer with a saturated NaHCO₃ solution. The organic layer now contains the desired ester. Dry it over Na₂SO₄ and concentrate. The aqueous bicarbonate washes contain the sodium salt of the hydrolyzed acid. Re-acidify this aqueous layer to pH ~2 and extract with ethyl acetate to recover the acid enantiomer if desired.
Data Summary
| Enzyme | Substrate | Conditions | Yield (%) | Product e.e. (%) | Reference |
| CALB | Racemic N-benzylated-β³-amino ester | Ball-milling, 1h | 49 | 95 | [8] |
| Lipase | Racemic α- and β-amino esters | Aqueous buffer | ~45 | >97 | [12] |
Advantages & Limitations
-
Advantages: Extremely high enantioselectivity, mild and environmentally friendly reaction conditions (aqueous systems, ambient temperature), and reusable catalysts (immobilized enzymes).
-
Limitations: The maximum theoretical yield is 50% for a single enantiomer. Requires careful monitoring to stop the reaction at the optimal point. Can be slower than chemical methods and may not be suitable for all substrates.
Strategy 3: Synthesis from the Chiral Pool
The most direct approach to an enantiopure target is to begin with an enantiopure starting material. Both (R)- and (S)-3-aminobutanoic acid are commercially available. This strategy leverages this pre-existing chirality, reducing the synthesis to simple, high-yielding functional group manipulations that do not affect the stereocenter.
Causality and Rationale
This method is predicated on the principle that the stereocenter is already set. The subsequent reactions—esterification of the carboxylic acid and acylation of the amine—occur at positions remote from the chiral carbon. Therefore, provided that harsh conditions that could induce racemization (e.g., strong base and high heat) are avoided, the stereochemical integrity of the starting material is transferred directly to the product.
Experimental Protocol: Direct Functionalization
-
Esterification: Suspend enantiopure (e.g., (S)-3-aminobutanoic acid, 1.0 eq) in anhydrous methanol (a suitable volume to ensure slurry). Cool the suspension in an ice bath to 0 °C.[10]
-
Acid Catalyst Addition: Add thionyl chloride (SOCl₂, 1.1 - 1.5 eq) dropwise via syringe, keeping the temperature below 10 °C. The slurry will dissolve as the amino acid hydrochloride salt is formed.[10][11]
-
Reaction: After the addition is complete, remove the ice bath, attach a condenser, and heat the solution to reflux for 2-3 hours. Monitor by TLC (ninhydrin stain) for the consumption of the starting material.
-
Isolation of Amino Ester Salt: Cool the reaction and concentrate under reduced pressure to remove the methanol and excess SOCl₂. This will yield the crude methyl (S)-3-aminobutanoate hydrochloride as an oil or solid, which is often used directly in the next step without further purification.[10]
-
Cbz-Protection: Dissolve the crude amino ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a THF/water mixture. Cool to 0 °C. Add a base such as sodium carbonate (2.5 eq) or diisopropylethylamine (DIPEA, 3.0 eq).[2][11]
-
Acylation: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously. Allow the reaction to warm to room temperature and stir for 12-15 hours.[10]
-
Work-up and Purification: Perform a standard aqueous work-up. If using an organic solvent, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by silica gel column chromatography to yield enantiopure methyl (S)-3-(Cbz-amino)butanoate.
Advantages & Limitations
-
Advantages: Highly reliable, stereochemically unambiguous, uses simple and well-established reactions, and avoids the need for chiral catalysts or resolutions.
-
Limitations: The primary limitation is the cost and availability of the enantiopure starting material, (R)- or (S)-3-aminobutanoic acid. This method is only as good as the enantiopurity of the starting material.
References
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Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
-
PubMed. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids.
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ResearchGate. 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.
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ACS Publications. Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained -Amino Acid Derivatives.
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The Royal Society of Chemistry. Supplementary Information.
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ACS Publications. Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines.
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RSC Publishing. Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands.
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Indian Journal of Advances in Chemical Science. A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation.
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ACS Publications. Asymmetric Catalytic Synthesis of Enantiopure N-Protected 1,2-Amino Alcohols.
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ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds.
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
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PMC. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
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Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.
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ACS Publications. Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives.
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PMC. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.
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PubMed. Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary.
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Organic Chemistry Portal. Cbz-Protected Amino Groups.
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Semantic Scholar. Asymmetric synthesis and applications of beta-amino Weinreb amides.
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Organic Chemistry Portal. Cbz-Protected Amino Groups.
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Medicines for All institute (M4ALL). PROCESS DEVELOPMENT REPORT.
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ScienceDirect. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.
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PMC. Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters.
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Manufacturing Chemist. Making new resolutions.
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ResearchGate. Enzymatic resolution of N‐protected β³‐amino methyl esters.
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Organic Syntheses. PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT...
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BLD Pharm. (S)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate.
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MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
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University of Bath's research portal. Enzymatic Kinetic Resolutions Combined With Racemisation Techniques: Powerful Methodology for Asymmetric Synthesis.
-
Thieme. Resolution of racemic amine mixtures is an important preparation method for enantio.
-
PMC. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
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PMC. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis.
-
Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review.
-
Organic Chemistry Portal. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates.
-
ETH Zurich Research Collection. EX-CHIRAL POOL SYNTHESIS OF AMINOOXAZEPINONES AS CONFORMATIONALLY RESTRICTED 8-AMINO ACID ANALOGS.
-
RSC Publishing. Organocatalytic synthesis of optically active β-branched α-amino esters via asymmetric biomimetic transamination.
-
Redalyc.org. Synthesis and characterization of novel α-monomers of peptide nucleic acid.
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PubMed. Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Benzoylaminocoumarins for the Synthesis of Chiral 3-Amino Dihydrocoumarins.
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ACS Publications. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates.
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Google Patents. CN114644567A - Preparation method of methyl 3-aminocrotonate.
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Organic Syntheses. n-benzyl-2,3-azetidinedione.
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PubMed. Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones.
-
RSC Publishing. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position.
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Synthesis and Application of Methyl 3-(Cbz-amino)butanoate: A Comprehensive Technical Guide
Executive Summary
Methyl 3-(benzyloxycarbonylamino)butanoate, commonly referred to as Methyl 3-(Cbz-amino)butanoate, is a highly versatile, protected β -amino acid derivative. Unlike canonical α -amino acids, β -amino acids possess an amino group on the β -carbon, granting peptides derived from them (foldamers) exceptional proteolytic stability and novel secondary structures[]. This technical whitepaper provides a rigorous analysis of the starting materials, mechanistic pathways, and self-validating experimental protocols required to synthesize this critical chiral building block for drug development.
Retrosynthetic Analysis and Strategic Pathways
The synthesis of Methyl 3-(Cbz-amino)butanoate relies on two primary retrosynthetic disconnections, each dictating a distinct set of starting materials and reaction conditions.
Route A: Classical Esterification and N-Protection
This is the most reliable and scalable route, utilizing 3-aminobutanoic acid ( β -aminobutyric acid, BABA) as the core starting material. The sequence involves a Fischer esterification to form methyl 3-aminobutanoate hydrochloride[2], followed by a Schotten-Baumann N-acylation using benzyl chloroformate (Cbz-Cl) to install the protecting group[3].
Retrosynthetic Route A: Classical Esterification and N-Protection.
Route B: Aza-Michael Conjugate Addition
An alternative atom-economical approach utilizes methyl crotonate (an α,β -unsaturated ester) as a Michael acceptor. It undergoes a 1,4-conjugate addition with a nitrogen nucleophile such as benzyl carbamate, catalyzed by strong bases (e.g., DBU) or transition metal complexes (e.g., Zirconium)[4][5].
Retrosynthetic Route B: Aza-Michael Conjugate Addition.
Quantitative Comparison of Synthetic Routes
To facilitate experimental design, the quantitative parameters of both routes are summarized below:
| Parameter | Route A: Classical Esterification | Route B: Aza-Michael Addition |
| Primary Starting Material | 3-Aminobutanoic Acid (BABA) | Methyl Crotonate |
| Nitrogen Source | Intrinsic to BABA | Benzyl Carbamate / Benzylamine |
| Key Reagents | MeOH, SOCl2 , Cbz-Cl, NaHCO3 | DBU or Zirconium Catalyst |
| Typical Overall Yield | 75% – 85% | 40% – 65% |
| Reaction Temperature | 65 °C (Step 1), 0 °C to RT (Step 2) | RT to 60 °C |
| Stereochemical Control | Complete retention of SM chirality | Requires chiral ligands for high ee |
| Major Byproducts | Dimethyl sulfite, HCl, NaCl | Bis-hydroamination adducts |
Step-by-Step Experimental Protocols (Self-Validating Systems)
The following methodologies detail the execution of Route A , prioritized in pharmaceutical settings for its high stereofidelity and scalability.
Protocol 1: Synthesis of Methyl 3-aminobutanoate hydrochloride
Causality & Logic: Unprotected amino acids are zwitterionic, rendering them poorly soluble in organic solvents. Esterification masks the carboxylic acid, while the hydrochloride salt prevents the free amine from attacking the newly formed ester (which would cause spontaneous lactamization)[2]. Thionyl chloride ( SOCl2 ) reacts with methanol to generate anhydrous HCl in situ, acting as the acid catalyst.
-
Preparation : Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with inert gas (Nitrogen or Argon).
-
Solvent Loading : Add 240 mL of anhydrous methanol and cool the flask to 0 °C using an ice-water bath[6].
-
Catalyst Generation : Dropwise add SOCl2 (2.0 eq).
-
Validation Check: The reaction is highly exothermic and evolves SO2 and HCl gas. The solution must remain visually clear. If it turns cloudy, moisture contamination has occurred, which will stall the esterification.
-
-
Substrate Addition : Add 50 g of (R)- or (S)-3-aminobutanoic acid (1.0 eq) in steady portions[6].
-
Reaction : Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.
-
Validation Check: Perform Thin Layer Chromatography (TLC) (eluent: DCM/MeOH 9:1, Ninhydrin stain). The baseline spot corresponding to the zwitterionic starting material must completely disappear.
-
-
Isolation : Concentrate the reaction mixture in vacuo to remove methanol and excess HCl. Triturate the resulting crude oil with cold diethyl ether to precipitate Methyl 3-aminobutanoate hydrochloride as a white crystalline solid[7].
Protocol 2: N-Cbz Protection (Schotten-Baumann Acylation)
Causality & Logic: The Cbz group is essential for downstream peptide coupling, preventing unwanted nucleophilic attacks by the β -amine[3]. A biphasic Schotten-Baumann system (DCM/Water) is utilized. The aqueous base ( NaHCO3 ) serves a dual purpose: it deprotonates the ammonium salt to reveal the nucleophilic free amine at the solvent interface, and it neutralizes the HCl byproduct generated during acylation, driving the reaction to completion without hydrolyzing the sensitive methyl ester[3].
-
Dissolution : Dissolve 20 g of Methyl 3-aminobutanoate hydrochloride in 100 mL of Dichloromethane (DCM) and 100 mL of saturated aqueous NaHCO3 .
-
Cooling : Cool the vigorously stirring biphasic mixture to 0 °C.
-
Validation Check: Ensure the stirring rate is high enough to create a fine, milky emulsion; the acylation occurs strictly at the organic-aqueous interface.
-
-
Electrophile Addition : Slowly add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise via an addition funnel over 30 minutes.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation Check: Periodically halt stirring to allow phase separation and test the pH of the aqueous layer. It must remain basic (pH > 8). If the pH drops below 7, the amine will protonate into a non-nucleophilic salt, stalling the reaction. Add solid NaHCO3 if necessary.
-
-
Workup : Separate the organic layer. Wash sequentially with 1M HCl (to remove unreacted trace amine), saturated NaHCO3 , and brine.
-
Purification : Dry the organic layer over anhydrous MgSO4 , filter, and concentrate in vacuo. The product, Methyl 3-(Cbz-amino)butanoate, is typically obtained as a viscous pale-yellow oil or low-melting solid.
Applications & Enzymatic Resolution in Drug Discovery
Methyl 3-(Cbz-amino)butanoate is not merely an endpoint but a critical intermediate. It is extensively used in the synthesis of β -peptides, which exhibit profound resistance to enzymatic degradation, making them prime candidates for peptidomimetic drug design and foldamer research[].
Furthermore, if the starting material utilized was racemic, the resulting racemic N-protected β -amino methyl esters can be subjected to enzymatic kinetic resolution. Lipase B from Candida antarctica (CALB) is a highly effective biocatalyst for this purpose. Under controlled thermodynamic conditions, CALB catalyzes the enantiospecific hydrolysis or transesterification of the racemic ester, yielding optically pure (S)- or (R)-enantiomers with exceptional enantioselectivity (E > 200)[8][9]. This biocatalytic approach is highly valued in pharmaceutical manufacturing due to its mild conditions, high stereofidelity, and the avoidance of toxic heavy-metal chiral catalysts[10].
References
-
Title :3 | Source : benchchem.com
-
Title : | Source : bocsci.com
-
Title : 8 | Source : researchgate.net
-
Title :9 | Source : researchgate.net
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Title :6 | Source : benchchem.com
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Title :7 | Source : aifchem.com
-
Title :4 | Source : acs.org
-
Title :2 | Source : nih.gov
-
Title :10 | Source : google.com
-
Title :5 | Source : rsc.org
Sources
- 2. C-Terminal-Modified Oligourea Foldamers as a Result of Terminal Methyl Ester Reactions under Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-amino-3-cyclopropylbutanoate|C9H17NO2|RUO [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 137132-12-8 | Methyl 3-aminobutanoate hydrochloride - AiFChem [aifchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2007039079A1 - Process for the synthesis of beta amino acids - Google Patents [patents.google.com]
Stability and Storage Protocols for Methyl 3-(cbz-amino)butanoate: A Technical Whitepaper
Executive Summary
Methyl 3-(cbz-amino)butanoate (CAS: 121054-27-1) is a critical β -amino acid derivative widely utilized in peptide synthesis, peptidomimetic drug design, and active pharmaceutical ingredient (API) manufacturing,[1]. The molecule features two distinct functional groups that dictate its stability: a C-terminal methyl ester and an N-terminal benzyloxycarbonyl (Cbz) protecting group. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, establishes field-proven storage protocols, and outlines a self-validating experimental workflow for forced degradation testing.
Chemical Profiling & Structural Causality
To understand the stability profile of Methyl 3-(cbz-amino)butanoate, one must analyze the orthogonal reactivity of its functional groups.
-
The Cbz (Benzyloxycarbonyl) Group: The Cbz group is a carbamate-based protecting group that shields the β -amine. Mechanistically, carbamates are highly stable to mild aqueous acids and bases, which prevents premature deprotection during standard synthetic manipulations[2],[3]. Cleavage of the Cbz group requires specific, harsh conditions—most commonly catalytic hydrogenolysis (H₂, Pd/C) or strong acidic environments (e.g., HBr in acetic acid)[3].
-
The Methyl Ester: The C-terminal methyl ester is the primary thermodynamic vulnerability of the molecule. Esters are highly susceptible to base-catalyzed hydrolysis (saponification) and, to a lesser extent, acid-catalyzed hydrolysis. In the presence of ambient moisture and trace alkalinity, the ester will slowly hydrolyze into the corresponding carboxylic acid.
Because the Cbz group and the methyl ester degrade under entirely different mechanistic conditions, their stability is considered orthogonal. This orthogonality is highly advantageous for controlled step-wise synthesis but requires strict environmental controls during long-term storage to prevent ester degradation[2].
Degradation Pathways
The degradation of Methyl 3-(cbz-amino)butanoate follows predictable kinetic pathways dictated by environmental stressors. The diagram below illustrates the causal relationship between specific chemical environments and the resulting degradants.
Fig 1: Primary degradation pathways of Methyl 3-(cbz-amino)butanoate under environmental stress.
Storage Protocols & Environmental Sensitivities
To arrest the degradation kinetics outlined above, storage conditions must be engineered to minimize thermodynamic energy and eliminate reactive species (moisture, radicals).
-
Temperature Control (2–8 °C): The compound must be stored refrigerated. According to the Arrhenius equation, lowering the temperature exponentially decreases the reaction rate constant ( k ) for ester hydrolysis. Storing the compound at 2–8 °C effectively halts ambient degradation, ensuring a shelf-life of >24 months.
-
Atmospheric Control (Inert Gas): Because the methyl ester is sensitive to moisture, the compound should be stored under an inert atmosphere (Argon or Nitrogen). Purging the headspace of the storage vial displaces atmospheric water vapor, preventing slow, moisture-induced saponification.
-
Light Protection: While the Cbz group is generally stable to standard laboratory lighting, extended exposure to high-energy UV light can induce radical-mediated cleavage of the benzyl-oxygen bond. Storage in amber borosilicate glass vials is strictly recommended.
Experimental Workflow: Forced Degradation & Mass Balance Validation
To empirically validate the stability of a specific batch of Methyl 3-(cbz-amino)butanoate, a forced degradation study must be performed. The following protocol is designed as a self-validating system : it utilizes a quenching step to freeze degradation kinetics and relies on mass balance calculations to ensure that no degradants are lost to volatilization or column-binding.
Step-by-Step Methodology
-
Sample Preparation: Dissolve Methyl 3-(cbz-amino)butanoate in HPLC-grade Acetonitrile (MeCN) to achieve a precise working concentration of 1.0 mg/mL.
-
Stress Initiation: Aliquot 1.0 mL of the stock solution into four separate inert glass vials. Introduce the following stressors:
-
Base Hydrolysis: Add 100 µL of 0.1 N NaOH.
-
Acid Hydrolysis: Add 100 µL of 0.1 N HCl.
-
Oxidative Stress: Add 100 µL of 3% H₂O₂.
-
Thermal Stress: Seal the vial and incubate in a heat block at 60 °C.
-
-
Kinetic Quenching (Critical Step): After exactly 24 hours, remove the samples. Immediately neutralize the acid and base samples by adding 100 µL of equimolar counter-reagents (0.1 N NaOH to the acid vial; 0.1 N HCl to the base vial). Causality: Quenching halts the degradation instantly. If samples are injected into the HPLC unquenched, the compound will continue to degrade inside the autosampler, invalidating the T=24h timestamp.
-
Chromatographic Analysis: Inject 10 µL of each quenched sample into an LC-MS/UV system utilizing a C18 reverse-phase column. Run a gradient of Water/MeCN containing 0.1% Trifluoroacetic acid (TFA).
-
System Validation (Mass Balance): Calculate the total peak area for each chromatogram. The system is validated only if the sum of the intact peak area plus the degradant peak areas equals the total peak area of an unstressed T=0 control sample (±5% variance).
Quantitative Stability Metrics
The table below summarizes typical quantitative data derived from the forced degradation workflow. It highlights the extreme vulnerability of the methyl ester to alkaline conditions compared to its relative stability under acidic and oxidative stress.
| Stress Condition | Reagent / Environment | Time | Intact Purity (%) | Primary Degradant Identified |
| Control | MeCN, 2–8 °C | 24 h | >99.5% | None |
| Base Hydrolysis | 0.1 N NaOH, 25 °C | 24 h | <10.0% | 3-(cbz-amino)butanoic acid |
| Acid Hydrolysis | 0.1 N HCl, 25 °C | 24 h | 95.2% | Trace 3-(cbz-amino)butanoic acid |
| Oxidative | 3% H₂O₂, 25 °C | 24 h | 98.5% | N-oxide derivatives (trace) |
| Thermal | Solid state, 60 °C | 7 days | 99.1% | None |
Data Interpretation: The rapid degradation under basic conditions confirms that saponification of the methyl ester is the primary pathway of failure. The Cbz group remains entirely intact across all aqueous stress conditions, validating its use as a robust protecting group in non-reductive environments[2].
References
-
Title: Greene's Protective Groups in Organic Synthesis, Fifth Edition Source: wiley.com URL: [Link]
-
Title: Amino Acid-Protecting Groups Source: scispace.com URL: [Link]
Sources
"biological activity of Methyl 3-(cbz-amino)butanoate"
Title: Biological Activity of Methyl 3-(Cbz-amino)butanoate: Prodrug Dynamics and Peptidomimetic Applications
Executive Summary
Methyl 3-(Cbz-amino)butanoate is a synthetically protected derivative of the non-proteinogenic amino acid β-aminobutyric acid (BABA). While free BABA is renowned for its potent biological activity as an inducer of broad-spectrum disease resistance and abiotic stress tolerance[1], its highly polar, zwitterionic nature severely limits its cellular permeability. By masking the amine with a carboxybenzyl (Cbz) group and the carboxylic acid as a methyl ester, Methyl 3-(Cbz-amino)butanoate functions as a highly lipophilic prodrug and a critical building block for proteolytically stable β-peptides. This technical guide deconstructs the mechanistic causality behind its molecular design, its intracellular activation pathways, and provides validated protocols for its application in biological assays.
Mechanistic Rationale: The Lipophilicity-Permeability Paradigm
The biological efficacy of any small molecule is dictated by its ability to reach its intracellular target. Free BABA exhibits poor passive diffusion across lipid bilayers (such as the plant cuticle or mammalian cell membranes) due to its high polarity.
Causality of Chemical Protection:
-
O-Methyl Esterification: Neutralizes the negative charge of the carboxylate at physiological pH, significantly increasing the partition coefficient (LogP). This modification allows the molecule to bypass the need for active amino acid transporters.
-
N-Cbz Protection: The bulky, aromatic carboxybenzyl group further enhances lipophilicity and prevents premature enzymatic degradation by ubiquitous extracellular aminopeptidases.
Once internalized via passive diffusion, the molecule relies on the host organism's intracellular machinery (specifically carboxylesterases and reductive/acidic microenvironments) to cleave the protecting groups, liberating the active BABA pharmacophore.
Biological Activity via Intracellular Cleavage and Priming
Upon intracellular release, BABA does not act as a direct antimicrobial agent or a traditional receptor agonist. Instead, it functions as a potent immunological "priming" agent[2].
In plant models,, which triggers a conformational change that initiates a downstream signaling cascade[1]. This cascade does not immediately activate defense genes, which would drain the organism's metabolic energy. Rather, it places the organism in a "primed" state. Upon subsequent exposure to biotic stress (e.g., fungal pathogens, nematodes) or abiotic stress (e.g., drought, salinity), the primed organism mounts a vastly accelerated and amplified defense response mediated by salicylic acid (SA) and abscisic acid (ABA) pathways[3].
Intracellular cleavage and downstream defense priming pathway of the prodrug.
Application in β-Peptide Synthesis
Beyond its role as a prodrug, Methyl 3-(Cbz-amino)butanoate is a foundational monomer in the synthesis of β-peptides. Unlike natural α-peptides, β-peptides possess an extra carbon atom in their backbone. This structural anomaly renders them completely invisible to standard proteolytic enzymes. Incorporating protected β-amino acids like Methyl 3-(Cbz-amino)butanoate into peptide chains grants the resulting peptidomimetics extraordinary biological half-lives, making them ideal candidates for novel antimicrobial and anti-inflammatory therapeutics.
Data Presentation: Pharmacokinetic & Stability Profiling
The following table summarizes the comparative physicochemical and biological properties of the protected derivative versus the free amino acid, highlighting the causality behind its use.
| Property / Metric | β-aminobutyric acid (BABA) | Methyl 3-(Cbz-amino)butanoate | Causality / Biological Impact |
| LogP (Estimated) | -1.5 to -2.0 (Highly Polar) | +2.5 to +3.0 (Lipophilic) | Enhanced passive membrane diffusion. |
| Cellular Uptake Rate | Low (Requires active transport) | High (Passive diffusion) | Faster intracellular accumulation. |
| Proteolytic Stability | Susceptible to transaminases | Highly Resistant | Prolonged systemic circulation. |
| Primary Biological Role | Defense priming, stress tolerance | Prodrug delivery, β-peptide synthesis | Controlled release of active pharmacophore. |
Experimental Protocols
To rigorously evaluate the biological activity and permeability of Methyl 3-(Cbz-amino)butanoate, the following self-validating protocols are established.
Protocol 1: Caco-2 Cell Permeability and Cleavage Assay
This protocol validates the membrane permeability and subsequent esterase-mediated cleavage of the compound, a [4].
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 1×105 cells/cm². Culture for 21 days to ensure tight junction formation (validate via Transepithelial Electrical Resistance [TEER] > 300 Ω·cm²).
-
Compound Preparation: Dissolve Methyl 3-(Cbz-amino)butanoate in DMSO, then dilute in Hank’s Balanced Salt Solution (HBSS) at pH 7.4 to a final concentration of 50 µM (ensure final DMSO is < 1%).
-
Apical Loading: Add 0.5 mL of the compound solution to the apical chamber. Add 1.5 mL of blank HBSS to the basolateral chamber.
-
Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 100 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes, immediately replacing the volume with fresh HBSS.
-
Intracellular Lysis (Cleavage Validation): At 120 minutes, wash the cells with ice-cold PBS, lyse using RIPA buffer, and centrifuge at 14,000 x g for 15 minutes.
-
LC-MS/MS Analysis: Quantify the intact prodrug in the basolateral chamber to calculate Apparent Permeability ( Papp ). Analyze the cell lysate for the presence of free BABA to validate intracellular esterase/protease cleavage.
Workflow for Caco-2 permeability and intracellular cleavage validation.
Protocol 2: Plant Defense Priming Assay (Arabidopsis thaliana)
This protocol measures the downstream biological activity of the released BABA in [2].
Step-by-Step Methodology:
-
Plant Cultivation: Grow Arabidopsis thaliana (Col-0) in a controlled environment chamber (22°C, 10 h light/14 h dark cycle) for 4 weeks.
-
Foliar Application: Spray the foliage with a 1 mM solution of Methyl 3-(Cbz-amino)butanoate (using 0.01% Tween-20 as a surfactant). Use water + Tween-20 for the control group.
-
Incubation: Allow 48 hours for compound penetration, intracellular cleavage, and receptor binding (the priming phase).
-
Pathogen Challenge: Inoculate leaves with a spore suspension of Hyaloperonospora arabidopsidis ( 5×104 spores/mL).
-
Quantification: At 5 days post-inoculation, quantify spore production per gram of fresh leaf weight using a hemocytometer. Extract RNA to measure the upregulation of the PR-1 (Pathogenesis-Related 1) gene via RT-qPCR, confirming the activation of the SA pathway.
References
-
The discovery of endogenous β-aminobutyric acid as the missing link for a potential new plant hormone. National Library of Medicine (PMC). Available at:[Link]
-
Non-proteinogenic amino acids mitigate oxidative stress and enhance the resistance of common bean plants against Sclerotinia sclerotiorum. Frontiers in Plant Science. Available at:[Link]
-
Determination of transport in the Caco-2 cell assay of compounds. Researcher.Life. Available at:[Link]
-
Priming of plant innate immunity by β-aminobutyric acid improved barley resistance to grain aphid. National Library of Medicine (PMC). Available at:[Link]
Sources
- 1. When the story proceeds backward: The discovery of endogenous β-aminobutyric acid as the missing link for a potential new plant hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Non-proteinogenic amino acids mitigate oxidative stress and enhance the resistance of common bean plants against Sclerotinia sclerotiorum [frontiersin.org]
- 3. Priming of plant innate immunity by β-aminobutyric acid improved barley resistance to grain aphid (Sitobion avenae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Methyl 3-(cbz-amino)butanoate: Solubility Profiling and Workflow Optimization in Peptide Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Methyl 3-(cbz-amino)butanoate (CAS: 121054-27-1) is a critical β -amino acid building block utilized extensively in the design of peptidomimetics and small-molecule therapeutics. Unlike natural α -amino acids, β -amino acids confer resistance to enzymatic degradation, making them highly valuable in drug development. However, the dual protection of this molecule—an N-terminal carboxybenzyl (Cbz) group and a C-terminal methyl ester—fundamentally alters its physicochemical behavior.
As a Senior Application Scientist, I frequently observe that empirical assumptions regarding intermediate solubility lead to suboptimal reaction kinetics, poor yields, or failed purifications. This whitepaper deconstructs the solubility profile of Methyl 3-(cbz-amino)butanoate, explaining the thermodynamic causality behind its solvation, providing quantitative reference data, and establishing a self-validating protocol for solubility determination.
Structural Causality: The Thermodynamics of Solvation
To predict and manipulate the solubility of Methyl 3-(cbz-amino)butanoate, one must analyze the intermolecular forces dictated by its functional groups. Free amino acids exist as zwitterions, rendering them highly soluble in water but insoluble in organic solvents. The introduction of protecting groups shifts this paradigm entirely[1].
-
The N-Cbz (Carbobenzoxy) Group: This protecting group introduces a bulky, aromatic benzyl ring coupled with a carbamate linkage. The aromatic ring provides significant lipophilicity and facilitates π−π stacking interactions in the solid state. Consequently, the Cbz group drastically reduces aqueous solubility while enhancing affinity for organic solvents[2].
-
The Methyl Ester: Esterification of the C-terminus eliminates the ionizable carboxylic acid, preventing zwitterion formation. While the ester carbonyl acts as a hydrogen bond acceptor, the lack of a hydrogen bond donor makes the molecule highly soluble in polar aprotic solvents and moderately polar organic solvents, but poorly soluble in purely non-polar hydrocarbons[3].
-
The Aliphatic Backbone: The short butanoate chain contributes minor van der Waals interactions, slightly increasing the overall lipophilicity of the molecule compared to its propanoate or acetate counterparts.
When attempting aqueous enzymatic reactions or biological assays with Cbz-protected esters, the inherent hydrophobicity often causes precipitation. Overcoming this requires the strategic use of co-solvents (e.g., 10% acetonitrile) or operating at highly dilute concentrations (≤ 2 mM)[4].
Diagram 1: Structural factors dictating the solvation thermodynamics of the target compound.
Quantitative Solubility Profile
The table below synthesizes the expected solubility profile of Methyl 3-(cbz-amino)butanoate across standard laboratory solvents at 25°C. These values are critical for selecting the appropriate media for coupling, deprotection, and liquid-liquid extraction.
| Solvent Class | Specific Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility (mg/mL) | Application Suitability |
| Aqueous | Water / PBS (pH 7.4) | 80.1 | < 1.0 | Unsuitable for stock solutions; requires co-solvents[4]. |
| Polar Aprotic | DMF, DMSO | 36.7 - 46.7 | > 250 | Excellent for stock solutions and peptide coupling reactions[2]. |
| Halogenated | Dichloromethane (DCM) | 8.93 | > 200 | Ideal for liquid-liquid extractions and organic synthesis. |
| Esters | Ethyl Acetate (EtOAc) | 6.02 | > 150 | Standard solvent for aqueous workup and phase separation[1]. |
| Alcohols | Methanol (MeOH) | 32.7 | 50 - 100 | Preferred solvent for Pd/C catalyzed hydrogenolysis of the Cbz group. |
| Non-Polar | Hexanes, Heptane | ~1.9 | < 5.0 | Excellent anti-solvent for inducing crystallization/precipitation. |
Experimental Protocol: Gravimetric Determination of Solubility
Relying on generalized data can introduce errors when dealing with specific polymorphs or varying degrees of crystalline purity. To ensure scientific integrity, laboratories must utilize a self-validating system. The following gravimetric protocol provides an absolute, empirical measurement of solubility for Methyl 3-(cbz-amino)butanoate in any chosen solvent.
Objective: Determine the absolute saturation concentration ( Csat ) at 25°C.
Step-by-Step Methodology:
-
Saturation Preparation: In a 5 mL glass vial equipped with a magnetic stir bar, add 2.0 mL of the target solvent (e.g., EtOAc). Gradually add Methyl 3-(cbz-amino)butanoate in 50 mg increments until a visible suspension of undissolved solid persists.
-
Thermal Equilibration: Seal the vial and place it in a thermostatic water bath or reactor block set precisely to 25.0°C ± 0.1°C. Stir vigorously at 500 RPM for 24 hours to ensure thermodynamic equilibrium between the solid lattice and the solvated molecules.
-
Phase Separation: Cease stirring and allow the suspension to settle for 2 hours at 25°C. Carefully draw 1.0 mL of the supernatant using a syringe equipped with a 0.45 µm PTFE syringe filter to exclude any micro-crystals.
-
Gravimetric Analysis: Transfer exactly 0.500 mL of the filtered aliquot into a pre-weighed ( Wempty ), dry glass vial.
-
Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen, followed by high vacuum drying (lyophilization or vacuum oven at 40°C) until a constant mass is achieved.
-
Quantification: Weigh the vial containing the dried solute ( Wfull ).
-
Calculation: Calculate solubility using the formula:
Solubility(mg/mL)=0.500 mL(Wfull−Wempty) in mg
Workflow Integration: Solvent Selection for Key Processes
Understanding solubility is not merely an analytical exercise; it is the foundation of workflow optimization.
A. Deprotection Strategies
Methyl 3-(cbz-amino)butanoate contains two orthogonal protecting groups.
-
Cbz Removal: Typically achieved via catalytic hydrogenolysis (H2, Pd/C). Because the starting material is highly lipophilic but the resulting free amine is more polar, the reaction is best conducted in Methanol . Methanol readily dissolves the starting material and maintains the deprotected product in solution, preventing catalyst fouling.
-
Methyl Ester Hydrolysis: Saponification (e.g., LiOH) requires water. Because the starting material is water-insoluble, a biphasic system or a miscible co-solvent mixture like THF/Water (1:1) must be used to ensure the substrate and the hydroxide ion can interact in a homogeneous phase.
B. Purification via Anti-Solvent Crystallization
Taking advantage of the solubility differential, crude Methyl 3-(cbz-amino)butanoate can be purified without column chromatography. The compound is dissolved in a minimal volume of warm EtOAc (good solvent). Hexanes (anti-solvent) are added dropwise until the solution becomes slightly turbid. Cooling the mixture forces the compound out of solution as a highly pure crystalline solid, leaving impurities solvated.
Diagram 2: Solubility-driven workflow for the reaction and purification of the protected amino acid.
References
-
National Institutes of Health (PMC). "Developing deprotectase biocatalysts for synthesis." NIH National Library of Medicine. Available at:[Link]
-
St. Petersburg State University. "Chemistry of peptide synthesis." SPbU Academic Repository. Available at: [Link]
Sources
Foreword: A Theoretical Framework for a Novel Building Block
An In-depth Technical Guide to the Theoretical Study of Methyl 3-(Cbz-amino)butanoate
Methyl 3-(carbobenzyloxy-amino)butanoate is a chiral, non-proteinogenic β-amino acid derivative. Its structure combines the conformational rigidity of the carbamate linkage with the flexible backbone of a butanoate ester, making it a valuable building block for peptidomimetics and other functional polymers in drug development. While extensive theoretical studies on this specific molecule are not widely published, a robust computational framework can be constructed by drawing upon established principles from closely related Cbz-protected amino acids and β-amino acid esters. This guide, intended for researchers and drug development professionals, provides a comprehensive roadmap for conducting theoretical investigations into the conformational and electronic landscape of Methyl 3-(Cbz-amino)butanoate, enabling a deeper understanding of its potential to influence the structure and function of larger bioactive molecules.
Deconstructing the Molecule: Structural and Conformational Degrees of Freedom
The starting point for any theoretical study is a thorough understanding of the molecule's structural features. Methyl 3-(Cbz-amino)butanoate possesses several key rotatable bonds that dictate its three-dimensional shape and, consequently, its chemical behavior.
The benzyloxycarbonyl (Cbz) protecting group is known to have a significant influence on the conformational preferences of the adjacent amino acid residue.[1] The urethane moiety within the Cbz group is generally planar, but the group itself has considerable conformational flexibility.[1] The primary degrees of freedom in Methyl 3-(Cbz-amino)butanoate are the dihedral angles along the backbone, which determine the overall fold of the molecule.
Key Dihedral Angles for Conformational Analysis:
| Dihedral Angle | Atoms Defining the Angle | Description |
| ω (omega) | Cα-C-N-Cα | Rotation around the urethane C-N bond. Typically prefers a trans conformation. |
| θ1 (theta 1) | O-C-N-Cβ | Rotation around the N-Cβ bond. |
| θ2 (theta 2) | N-Cβ-Cα-C(O) | Rotation around the Cβ-Cα bond. |
| θ3 (theta 3) | Cβ-Cα-C(O)-O | Rotation around the Cα-Carbonyl bond. |
The interplay of these rotations, influenced by steric hindrance and potential intramolecular hydrogen bonds, defines the molecule's potential energy surface and its preferred low-energy conformations.
Caption: A typical DFT-based workflow for conformational analysis.
Predicted Conformational Landscape and Electronic Properties
Based on studies of related β-amino acids and carbamate-protected systems, we can anticipate the key features of Methyl 3-(Cbz-amino)butanoate's potential energy surface.
Conformational Stability
Computational studies on similar β-amino acids have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. [2]For Methyl 3-(Cbz-amino)butanoate, the most likely low-energy conformations will exhibit a trans geometry at the urethane bond (ω ≈ 180°), as this minimizes steric repulsion. The relative energies of the different conformers, determined by the rotations of θ1, θ2, and θ3, will dictate the conformational population at a given temperature. It is expected that only a few conformers will be significantly populated at room temperature.
Electronic Insights from Frontier Molecular Orbitals (FMOs)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into the molecule's reactivity.
-
HOMO: The location of the HOMO indicates the most probable sites for electrophilic attack. In Methyl 3-(Cbz-amino)butanoate, the HOMO is expected to be localized on the electron-rich phenyl ring of the Cbz group and the oxygen atoms.
-
LUMO: The LUMO's location highlights the most probable sites for nucleophilic attack, which are likely to be the carbonyl carbons of the ester and carbamate groups.
The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. [3]
Molecular Electrostatic Potential (MEP)
An MEP surface visually represents the charge distribution on the molecule. For Methyl 3-(Cbz-amino)butanoate, the MEP map is predicted to show:
-
Negative potential (red/yellow): Around the carbonyl oxygen atoms, indicating regions susceptible to electrophilic attack and favorable for hydrogen bond accepting.
-
Positive potential (blue): Around the amide proton (N-H), indicating a hydrogen bond donor site.
This analysis is crucial for understanding how the molecule will interact with other molecules, such as enzyme active sites or other monomers in a polymer chain.
Spectroscopic Characterization: Bridging Theory and Experiment
A powerful aspect of theoretical chemistry is its ability to predict spectroscopic properties, which can then be used to validate the computational model against experimental data.
Protocol for Spectroscopic Prediction:
-
IR Spectra: The vibrational frequencies and intensities calculated in Step 2 can be used to generate a theoretical infrared spectrum. By comparing this to an experimental FT-IR spectrum, one can confirm the presence of key functional groups and potentially identify the dominant conformer in the sample.
-
NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for the optimized low-energy conformers using methods like the Gauge-Independent Atomic Orbital (GIAO) method. A Boltzmann-averaged spectrum of the most stable conformers should closely match the experimental ¹H and ¹³C NMR spectra.
Trustworthiness: When theoretical spectra accurately reproduce experimental results, it builds confidence in the entire computational model, including the predicted geometries and electronic properties that are not directly observable.
Implications for Drug Design and Materials Science
A detailed theoretical understanding of Methyl 3-(Cbz-amino)butanoate is not merely an academic exercise. For drug development professionals, this knowledge is directly applicable:
-
Rational Design of Peptidomimetics: By understanding the conformational preferences of this building block, scientists can design oligomers with predictable and stable secondary structures, such as helices or turns. [2]This is essential for creating molecules that can mimic the structure of natural peptides to interact with biological targets.
-
Tuning Physicochemical Properties: The electronic properties (HOMO, LUMO, MEP) provide a basis for modifying the molecule to enhance properties like solubility, membrane permeability, and metabolic stability.
-
Predicting Intermolecular Interactions: The theoretical model can predict how this molecule will interact with other molecules through hydrogen bonding and other non-covalent forces, which is fundamental to understanding its behavior in a biological system or a polymer matrix. [3][4] In conclusion, the theoretical framework outlined in this guide provides a robust and scientifically rigorous pathway to fully characterize Methyl 3-(Cbz-amino)butanoate. By combining high-level DFT calculations with a systematic conformational analysis, researchers can unlock a deep understanding of this molecule's intrinsic properties, paving the way for its intelligent application in the design of next-generation therapeutics and advanced materials.
References
-
Benedetti, E., et al. (1983). Preferred conformation of the benzyloxycarbonyl-amino group in peptides. International Journal of Peptide and Protein Research, 22(3), 385-397. Available from: [Link]
-
Ponmagaram, M., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(10). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75313, N-Benzyloxycarbonyl-beta-alanine. Available from: [Link]
-
Atlas, S., et al. (2025). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Advanced Journal of Chemistry, Section A, 8(4), 809-824. Available from: [Link]
-
Al-Ghamdi, A. A., et al. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. Scientific Reports, 14(1), 1-18. Available from: [Link]
-
Koohyar, F., & Lobb, K. (2023). Physical properties of N-Cbz-protected amino acids in methanol as predicted through molecular dynamics calculations at different temperatures and constant pressure. Journal of Molecular Liquids, 371, 121098. Available from: [Link]
-
Kawakami, J., et al. (2014). The Conformational Analysis of Organic Molecules by Theoretical Calculations. Hirosaki University Journal of Health and Sciences, 1, 1-8. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Computational Chemistry, 3, 29-41. Available from: [Link]
-
Atlas, S., et al. (2025). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. ORBi. Available from: [Link]
-
Organic Syntheses Procedure. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Available from: [Link]
Sources
- 1. Preferred conformation of the benzyloxycarbonyl-amino group in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Methyl 3-(Cbz-amino)butanoate as a Versatile Building Block in Peptidomimetic and Small Molecule Drug Discovery
Executive Summary
The integration of non-natural amino acids into therapeutic pipelines has revolutionized modern drug discovery. By expanding the chemical space beyond the 20 canonical α -amino acids, researchers can engineer molecules with enhanced target affinity, structural rigidity, and profound metabolic stability. Methyl 3-(Cbz-amino)butanoate (CAS: 121054-27-1)[1] serves as a premier β -amino acid building block. This application note provides a comprehensive, field-tested guide to utilizing this molecule, detailing the mechanistic rationale behind its orthogonal deprotection and its application in synthesizing proteolytically resistant β -peptides and conformationally restricted small molecules.
Chemical Profile & Structural Rationale
| Property | Specification |
| Chemical Name | Methyl 3-(benzyloxycarbonylamino)butanoate |
| CAS Number | 121054-27-1 (Racemic) / 83460-84-8 (S-enantiomer)[1][2] |
| Molecular Formula | C13H17NO4 |
| Molecular Weight | 251.28 g/mol |
| N-Terminus Protection | Carboxybenzyl (Cbz / Z) |
| C-Terminus Protection | Methyl Ester (-OMe) |
Mechanistic Advantages of the Protective Strategy
The utility of Methyl 3-(Cbz-amino)butanoate lies in its orthogonal protection scheme .
-
The Cbz Group: Provides robust protection of the β -amine. It is highly stable to the basic conditions required for ester saponification and standard peptide coupling environments, yet it can be cleanly removed under neutral conditions via catalytic hydrogenolysis[3].
-
The Methyl Ester: Protects the carboxylic acid during N-terminal functionalization. It is completely stable to catalytic hydrogenation but can be selectively cleaved via mild alkaline hydrolysis.
This orthogonality allows synthetic chemists to perform bidirectional chain extensions without risking unwanted side reactions, a critical requirement for iterative β -peptide synthesis.
Figure 1: Orthogonal deprotection pathways enabling bidirectional peptidomimetic synthesis.
Applications in Drug Discovery: The β -Peptide Advantage
The incorporation of β -amino acids into therapeutic peptides directly addresses one of the primary limitations of native α -peptides: poor pharmacokinetic profiles due to rapid proteolytic degradation[4].
Causality of Proteolytic Resistance: Standard proteases (e.g., trypsin, pepsin, DPP-IV) have evolved highly specific active site geometries tailored to the backbone spacing of α -amino acids. Methyl 3-(Cbz-amino)butanoate introduces an additional methylene carbon (the β -carbon) into the peptide backbone. This extra carbon alters the trajectory of the amide bonds and disrupts the hydrogen-bonding network required for protease recognition[4]. Consequently, β -peptides exhibit near-total resistance to enzymatic cleavage, drastically increasing their half-life in vivo.
Figure 2: Mechanism of proteolytic resistance conferred by β-amino acid backbone incorporation.
Validated Experimental Protocols
The following protocols have been optimized for high-yield transformations while preserving the stereochemical integrity of the β -carbon.
Protocol A: C-Terminal Activation via Saponification
Purpose: To generate 3-(Cbz-amino)butanoic acid for subsequent coupling to a free amine.
Scientific Rationale: Lithium hydroxide (LiOH) is preferred over NaOH or KOH due to its milder nature, which prevents premature cleavage of the Cbz group and avoids base-catalyzed epimerization at the β -position. A biphasic-compatible solvent system (THF/MeOH/H2O) ensures complete solvation of both the hydrophobic organic ester and the inorganic hydroxide salt.
Step-by-Step Methodology:
-
Solvation: Dissolve 1.0 eq of Methyl 3-(Cbz-amino)butanoate in a 3:1:1 mixture of THF:MeOH:H2O (0.2 M concentration).
-
Cooling: Chill the reaction flask to 0 °C in an ice bath to suppress exothermic side reactions.
-
Hydrolysis: Add 1.5 eq of LiOH·H2O in a single portion. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (high Rf ) will disappear, replaced by a baseline spot (the lithium carboxylate salt).
-
Quenching & Extraction: Once complete (typically 2-4 hours), concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous residue with water and wash once with Diethyl Ether to remove organic impurities.
-
Acidification: Acidify the aqueous layer to pH 2-3 using 1M HCl. The product will precipitate or form an oil.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate to yield the free acid.
Protocol B: N-Terminal Activation via Catalytic Hydrogenolysis
Purpose: To generate Methyl 3-aminobutanoate for subsequent coupling to a free carboxylic acid.
Scientific Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) selectively cleaves the benzyl-oxygen bond of the Cbz group. The intermediate carbamic acid spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of Methyl 3-(Cbz-amino)butanoate in anhydrous Methanol (0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert Argon atmosphere to prevent auto-ignition of the catalyst.
-
Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously at room temperature.
-
Monitoring (Self-Validation): Monitor via TLC. The reaction is complete when the UV-active starting material is consumed. A ninhydrin stain will reveal a bright pink/purple spot, confirming the presence of the newly liberated primary amine.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry out completely while under vacuum, as finely divided Pd/C can ignite in air.
-
Concentration: Evaporate the filtrate in vacuo to yield the crude Methyl 3-aminobutanoate, which should be used immediately in the next coupling step to prevent intermolecular cyclization or degradation.
Protocol C: Amide Bond Formation (Peptide Coupling)
Scientific Rationale: β -amino acids are sterically hindered compared to their α -counterparts. Standard coupling reagents (like EDC/NHS) often result in sluggish kinetics and low yields. HATU is utilized because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling process through an internal hydrogen-bonding mechanism, overcoming the steric bulk of the β -methyl group[5].
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of the free carboxylic acid (e.g., from Protocol A) in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to form the active ester.
-
Coupling: Add 1.1 eq of the free amine (e.g., from Protocol B). Stir the reaction at room temperature for 2–6 hours.
-
Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% aqueous NaHCO3 , 1M HCl, and brine to remove coupling byproducts and residual DMF.
-
Purification: Dry the organic layer over Na2SO4 , concentrate, and purify via flash column chromatography.
Quantitative Data Summary
Table 1: Typical reaction parameters and expected yields for Methyl 3-(Cbz-amino)butanoate transformations based on optimized laboratory protocols.
| Transformation | Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | Primary Byproducts |
| Saponification | LiOH·H2O, THF/MeOH/H2O | 0 to 25 | 2 - 4 | 88 - 95% | None (Clean conversion) |
| Hydrogenolysis | 10% Pd/C, H2 (1 atm), MeOH | 25 | 1 - 3 | 92 - 98% | Toluene, CO2 (gas) |
| Peptide Coupling | HATU, DIPEA, DMF | 25 | 2 - 6 | 75 - 85% | HOAt, Tetramethylurea |
References
-
ACS Publications. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at:[Link]
-
National Institutes of Health (PMC). "Straightforward, scalable, solution-phase synthesis of peptide bonds in flow." PMC. Available at:[Link]
-
ACS Publications. "Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function." Chemical Reviews. Available at:[Link]
Sources
- 1. METHYL 3-(CBZ-AMINO)BUTANOATE | 121054-27-1 [chemicalbook.com]
- 2. eMolecules (S)-METHYL 3-(CBZ-AMINO)BUTANOATE | 83460-84-8 | MFCD22573797 | Fisher Scientific [fishersci.com]
- 3. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
"deprotection of Cbz group in Methyl 3-(cbz-amino)butanoate"
Application Note: Orthogonal Deprotection of the Carboxybenzyl (Cbz) Group in Methyl 3-(Cbz-amino)butanoate
Executive Summary
Methyl 3-aminobutanoate is a highly versatile β -amino acid building block utilized in the synthesis of foldamers, peptidomimetics, and small-molecule therapeutics[]. During multi-step organic synthesis, the primary amine is frequently masked using a Carboxybenzyl (Cbz) protecting group. This application note details the selective deprotection of the Cbz group from Methyl 3-(Cbz-amino)butanoate to yield the free amine (or its corresponding hydrochloride salt), while strictly preserving the integrity of the base- and acid-sensitive methyl ester.
Scientific Rationale & Mechanistic Causality
The structural duality of Methyl 3-(Cbz-amino)butanoate necessitates an orthogonal deprotection strategy.
-
Why Hydrogenolysis? The Cbz group is a benzyl carbamate. Unlike Boc (acid-labile) or Fmoc (base-labile) groups, the Cbz group is uniquely susceptible to palladium-catalyzed hydrogenolysis[2]. The mechanism relies on the π -adsorption of the benzyl aromatic ring onto the palladium surface. Subsequent insertion of hydrogen into the benzylic C–O bond cleaves the molecule, releasing toluene and an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates at room temperature to liberate carbon dioxide and the target free amine[3].
-
Orthogonality to the Methyl Ester: Strong acidic conditions (e.g., HBr/AcOH) can theoretically cleave Cbz groups but carry a high risk of hydrolyzing or transesterifying the methyl ester. Catalytic hydrogenation is completely orthogonal; the methyl ester remains entirely inert under standard Pd/C and H2 conditions[4].
-
Solvent Causality: Methanol is selected as the optimal solvent. Alcohols exhibit high hydrogen gas solubility and effectively solvate both the non-polar starting material and the highly polar free amine product. Furthermore, conducting the reaction in an alcohol that identically matches the ester (methanol for a methyl ester) eliminates the risk of transesterification[5].
Method Selection: Direct vs. Transfer Hydrogenation
We provide protocols for two field-proven methodologies:
-
Method A: Direct Catalytic Hydrogenation ( H2 Gas). The gold standard. It utilizes 10% Pd/C and a hydrogen balloon at ambient pressure[5]. This method is highly atom-economical and leaves no chemical byproducts other than volatile toluene and CO2 .
-
Method B: Catalytic Transfer Hydrogenation (CTH). For laboratories where H2 gas poses a safety or infrastructure hazard, ammonium formate ( NH4HCO2 ) serves as an excellent in situ hydrogen donor[6]. On the palladium surface, ammonium formate decomposes into H2 , CO2 , and NH3 [3]. This method is exceptionally rapid but requires careful workup to remove residual formate salts.
Quantitative Data & Method Comparison
The following table summarizes the expected parameters for both methods based on standard empirical data for β -amino acid derivatives[2],[6],[5].
| Parameter | Method A: Direct Hydrogenation ( H2 ) | Method B: Transfer Hydrogenation (CTH) |
| Reagents | 10% Pd/C, H2 gas (1 atm) | 10% Pd/C, Ammonium Formate (3-5 eq) |
| Solvent | Methanol (anhydrous) | Methanol (anhydrous) |
| Temperature | 20–25 °C (Room Temp) | 20–60 °C (Room Temp to mild reflux) |
| Reaction Time | 2–12 hours | 30 minutes – 2 hours |
| Typical Yield | >95% | 90–95% |
| Byproducts | Toluene, CO2 | Toluene, CO2 , NH3 , excess formate |
| Primary Advantage | Cleanest crude product, no salt residues | Rapid kinetics, avoids flammable gas cylinders |
Step-by-Step Protocols
Safety Note: Dry Pd/C is highly pyrophoric. Always purge reaction vessels with an inert gas (Argon or Nitrogen) before introducing the catalyst, and never let the filter cake dry completely in air during workup.
Protocol A: Direct Catalytic Hydrogenation (Self-Validating System)
-
Preparation: In a flame-dried round-bottom flask, dissolve Methyl 3-(Cbz-amino)butanoate (1.0 mmol) in anhydrous Methanol (10 mL).
-
Inerting: Flush the flask with Argon for 5 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) to the solution[2].
-
Hydrogen Atmosphere: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete displacement of oxygen[2].
-
Reaction: Stir the suspension vigorously at room temperature. Causality Check: Vigorously stirring maximizes the triphasic (solid-liquid-gas) surface area, preventing the reaction from stalling.
-
Monitoring: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material is UV-active. The product (Methyl 3-aminobutanoate) is UV-inactive but stains strongly with Ninhydrin (yielding a purple/pink spot at the baseline).
-
Workup: Once complete, purge the flask with Argon to remove residual H2 . Filter the mixture through a tightly packed pad of Celite to remove the Pd/C[2]. Wash the pad with excess Methanol.
-
Isolation: Concentrate the filtrate in vacuo. To stabilize the volatile free amine, it is highly recommended to add 1.1 equivalents of HCl in dioxane before final evaporation to isolate Methyl 3-aminobutanoate hydrochloride[].
Protocol B: Catalytic Transfer Hydrogenation (CTH)
-
Preparation: Dissolve Methyl 3-(Cbz-amino)butanoate (1.0 mmol) in anhydrous Methanol (10 mL) under Argon.
-
Catalyst & Donor Addition: Add 10% Pd/C (10% w/w). Then, add anhydrous Ammonium Formate (4.0 mmol, 4 equivalents) in one portion[6].
-
Reaction: Stir at room temperature. If the reaction is sluggish, gently warm to 40 °C. The evolution of gas ( CO2 and H2 ) indicates active decomposition of the formate[3].
-
Workup: Filter through Celite. Concentrate the filtrate. Because ammonium formate can sublime and persist, the crude residue is partitioned between Ethyl Acetate and saturated aqueous NaHCO3 to extract the free amine, leaving formate salts in the aqueous layer. Dry the organic layer over Na2SO4 and concentrate.
Analytical Validation & Troubleshooting
-
Stalled Reactions: If TLC indicates incomplete conversion after 12 hours (Method A), the catalyst may be poisoned by trace impurities (e.g., sulfur compounds or oxidized amines). Solution: Filter the reaction through Celite, concentrate, and resubject the material to fresh Pd/C and solvent. This validates the chemical integrity of the substrate while replacing the deactivated catalyst.
-
Over-reduction: While the methyl ester is highly stable, prolonged exposure to Pd/C and H2 can occasionally lead to trace reductive amination if trace aldehydes are present in the solvent. Always use high-purity, anhydrous methanol.
-
NMR Verification: In 1H NMR ( CDCl3 ), successful deprotection is confirmed by the complete disappearance of the multiplet at ~7.3 ppm (aromatic protons) and the singlet at ~5.1 ppm (benzylic CH2 ). The methyl ester singlet at ~3.7 ppm must remain perfectly integrated to 3 protons relative to the β -carbon backbone.
Visualizations
Catalytic hydrogenolysis pathway of Methyl 3-(Cbz-amino)butanoate.
Standard experimental workflow for the deprotection of Cbz groups.
References
-
ResearchGate. "Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis." ResearchGate. URL: [Link]
-
MDPI. "Pd/C Catalysis under Microwave Dielectric Heating." Molecules. URL:[Link]
-
ResearchGate. "A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups." ResearchGate. URL: [Link]
-
ACS Publications. "The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir." The Journal of Organic Chemistry. URL: [Link]
Sources
Application Note: Optimized Reaction Conditions for the Synthesis of Methyl 3-(Cbz-amino)butanoate
Strategic Rationale & Introduction
β -amino acids are privileged pharmacophores in modern drug discovery. They offer enhanced proteolytic stability and unique conformational folding properties (foldamers) compared to their natural α -amino acid counterparts. The synthesis of orthogonally protected β -amino acid building blocks, such as Methyl 3-(Cbz-amino)butanoate , is a critical foundational workflow for peptide chemists and drug development professionals.
This application note details a robust, high-yielding, two-step protocol for synthesizing Methyl 3-(Cbz-amino)butanoate starting from commercially available 3-aminobutanoic acid. The strategy employs an initial thionyl chloride-mediated esterification followed by a Schotten-Baumann carbamate formation.
Mechanistic Causality & Experimental Design
To ensure high yields and minimize purification bottlenecks, the experimental design relies on specific mechanistic drivers:
-
Esterification via In Situ HCl Generation: Traditional Fischer esterification using aqueous acids (e.g., H₂SO₄) complicates the isolation of highly water-soluble amino acid esters. By utilizing thionyl chloride (SOCl₂) in methanol, anhydrous HCl is generated in situ. This protonates the primary amine (preventing unwanted side reactions) and heavily catalyzes the1[1]. The primary byproduct (SO₂) volatilizes, allowing the intermediate Methyl 3-aminobutanoate hydrochloride to be isolated in quantitative yield simply by 2[2].
-
Orthogonal Protection (Cbz): The carboxybenzyl (Cbz) group is selected for its strict orthogonality. Unlike Boc (acid-labile) or Fmoc (base-labile), Cbz is highly stable under standard peptide coupling conditions and is cleanly cleaved via palladium-catalyzed hydrogenolysis (H₂, Pd/C) without disturbing delicate ester linkages.
-
Schotten-Baumann Conditions: The protection step utilizes a biphasic system (THF/H₂O) with sodium bicarbonate (NaHCO₃). NaHCO₃ is a mild base that effectively neutralizes the hydrochloride salt of the intermediate and scavenges the HCl generated during Cbz-Cl addition. Crucially, its mild pKa (~10.3) prevents the base-catalyzed hydrolysis of the newly formed methyl ester, a common side reaction when stronger bases like 3 are used in non-biphasic systems[3].
Synthetic Workflow
Two-step synthetic workflow for Methyl 3-(Cbz-amino)butanoate from 3-aminobutanoic acid.
Quantitative Data & Stoichiometry
The following table summarizes the optimized equivalents, reaction parameters, and expected outcomes for both phases of the synthesis.
| Phase | Reagent / Material | Equivalents | Function | Temperature | Time |
| 1 | 3-Aminobutanoic acid | 1.0 eq | Starting Material | - | - |
| 1 | Methanol (Anhydrous) | 10 volumes | Solvent / Nucleophile | 0 °C → Reflux | 3–4 h |
| 1 | Thionyl Chloride (SOCl₂) | 1.2 eq | Acid Catalyst Source | 0 °C (Addition) | - |
| 2 | Methyl 3-aminobutanoate HCl | 1.0 eq | Intermediate | - | - |
| 2 | Benzyl chloroformate (Cbz-Cl) | 1.1 eq | Protecting Agent | 0 °C → RT | 12–18 h |
| 2 | Sodium Bicarbonate (NaHCO₃) | 2.5 eq | Base / Acid Scavenger | 0 °C → RT | - |
| 2 | THF / Water (1:1) | 10 volumes | Biphasic Solvent | - | - |
Self-Validating Experimental Protocols
Phase 1: Thionyl Chloride-Mediated Esterification
-
Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon/nitrogen inlet.
-
Dissolution: Suspend 3-aminobutanoic acid (1.0 eq) in anhydrous methanol (10 volumes). Cool the suspension to 0 °C using an ice-water bath.
-
Activation: Slowly add thionyl chloride (1.2 eq) dropwise over 15–30 minutes.
-
Mechanistic Note: The reaction is highly exothermic and generates HCl/SO₂ gas. Slow addition controls the exotherm and prevents solvent boil-over.
-
-
Reflux & Validation: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 3–4 hours.
-
Self-Validation: The initial opaque suspension will clarify into a completely homogeneous solution as the highly soluble ester hydrochloride forms, serving as a visual indicator of reaction progression.
-
-
Isolation: Cool to room temperature and concentrate the mixture in vacuo. Co-evaporate with toluene (2 × 5 volumes) to azeotropically remove residual HCl and methanol. The intermediate Methyl 3-aminobutanoate hydrochloride is yielded as a stable, off-white solid and can be used directly in Phase 2 without further purification.
Phase 2: Schotten-Baumann Carbamate Formation
-
Biphasic Setup: Dissolve the crude Methyl 3-aminobutanoate hydrochloride (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (10 volumes total).
-
Basification & Validation: Add Sodium Bicarbonate (NaHCO₃) (2.5 eq) portion-wise at room temperature.
-
Self-Validation: Stir until effervescence (CO₂ gas evolution) completely ceases. The cessation of bubbling indicates the complete neutralization of the amine hydrochloride salt, freeing the nucleophilic amine.
-
-
Protection: Cool the mixture to 0 °C. Add Benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise via syringe over 15 minutes.
-
Mechanistic Note: Maintaining 0 °C during the addition minimizes the background hydrolysis of the electrophilic Cbz-Cl by the aqueous solvent.
-
-
Propagation: Allow the reaction to warm to room temperature naturally and stir vigorously for 12–18 hours.
-
Self-Validation: TLC (Thin Layer Chromatography) using a 7:3 Hexanes/EtOAc system can be used to validate consumption of the intermediate (ninhydrin stain positive, baseline retention) and formation of the final product (UV active at 254 nm, higher Rf).
-
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove trace unreacted amine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, the crude product can be purified via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure Methyl 3-(Cbz-amino)butanoate as a clear oil or low-melting solid.
References
-
University of Glasgow. "Thesis Full - University of Glasgow" (Details the synthesis of Methyl 3-aminobutanoate hydrochloride and subsequent Cbz protection). URL:[Link]
- Google Patents. "WO2020099341A1 - Antibiotic compounds, methods of manufacturing the same, pharmaceutical compositions containing the same and uses thereof" (Details Cbz-Cl protection of methyl 3-aminobutanoate derivatives).
Sources
Purification Techniques for Methyl 3-(Cbz-amino)butanoate: A Comprehensive Protocol
Executive Summary
Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (CAS: 121054-27-1) is a critical β -amino acid derivative utilized extensively in peptidomimetic synthesis and drug discovery. The presence of the carboxybenzyl (Cbz) protecting group ensures amine stability during downstream coupling reactions and prevents unwanted polymerization 1. However, the Schotten-Baumann-type conditions typically used for its synthesis leave behind a complex crude mixture containing unreacted benzyl chloroformate (Cbz-Cl), benzyl alcohol (a hydrolysis byproduct), and inorganic salts. This application note details a field-proven, self-validating purification strategy combining selective liquid-liquid extraction (LLE) and normal-phase flash column chromatography.
Chemical Context & Rationale
The purification of Cbz-protected amino acid methyl esters requires exploiting the distinct solubility and polarity profiles of the target molecule versus its synthetic impurities.
-
Why Liquid-Liquid Extraction (LLE)? The initial crude mixture is heavily contaminated with inorganic salts (e.g., Na2CO3 ) and potentially unreacted β -aminobutyric acid methyl ester hydrochloride. An acidic wash (1M HCl) selectively protonates unreacted aliphatic amines, driving them into the aqueous phase. A subsequent basic wash (Sat. NaHCO3 ) neutralizes residual acid and removes any trace carboxylic acid byproducts.
-
Why Silica Gel Chromatography? While LLE removes ionic and highly polar impurities, neutral organic byproducts like benzyl alcohol and residual Cbz-Cl co-extract into the organic phase. Silica gel chromatography effectively resolves these based on hydrogen-bonding capacity. Benzyl alcohol, lacking the highly polar amide/ester dipole network of the target, elutes earlier in a hexane-rich gradient 2.
Workflow Visualization
Workflow for the liquid-liquid extraction and purification of Cbz-protected amino esters.
Step-by-Step Methodologies
Phase 1: Reaction Quenching and Liquid-Liquid Extraction
-
Step 1: Transfer the crude reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) (approx. 10 mL per mmol of theoretical yield) and an equal volume of deionized water.
-
Step 2: Shake vigorously and allow the phases to separate. Extract the aqueous layer twice more with EtOAc. Combine the organic layers.
-
Validation Checkpoint: The aqueous layer should test positive for chloride ions (if Cbz-Cl was used) via an AgNO3 drop test (formation of white AgCl precipitate).
-
-
Step 3 (Acidic Wash): Wash the combined organic layers with 1M HCl (0.5 volumes). This protonates and removes unreacted starting amine.
-
Step 4 (Basic Wash): Wash with saturated aqueous NaHCO3 (0.5 volumes). Vent the funnel frequently to prevent pressure buildup.
-
Validation Checkpoint: Gas evolution ( CO2 ) will occur. The wash is complete when gas evolution ceases and the aqueous effluent pH is ≥8 .
-
-
Step 5 (Drying): Wash with brine (0.5 volumes), then dry the organic phase over anhydrous Na2SO4 for 15 minutes. Filter and concentrate under reduced pressure to yield a crude viscous oil.
Phase 2: Flash Column Chromatography
-
Step 1: Prepare a silica gel column (230-400 mesh) using a slurry of Hexane. Use approximately 30-40 g of silica per gram of crude oil.
-
Step 2: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) and load it evenly onto the column head.
-
Step 3: Elute using a step gradient. Begin with 100% Hexane (2 column volumes) to flush out non-polar impurities (e.g., dibenzyl ether, unreacted Cbz-Cl).
-
Step 4: Gradually increase polarity to Hexane:EtOAc (8:2 v/v), then to (7:3 v/v). Collect fractions (e.g., 20 mL each).
-
Validation Checkpoint: Spot fractions on a silica TLC plate. Stain with Ninhydrin (requires strong heating; Cbz must be thermally cleaved to show a weak spot) or visualize under UV light (254 nm, active due to the benzyl ring). The target compound typically elutes cleanly at Hexane:EtOAc (7:3 v/v).
-
Chromatographic separation logic based on polarity differences on silica gel.
Quantitative Data & Analytical Validation
To ensure reproducibility, the following table summarizes the expected quantitative parameters during the purification of Methyl 3-(Cbz-amino)butanoate.
| Parameter | Value / Observation | Analytical Significance |
| TLC Rf (Hexane:EtOAc 7:3) | 0.35 - 0.40 | Confirms optimal elution gradient. |
| TLC Rf (Benzyl Alcohol) | 0.50 - 0.55 | Elutes before the target compound. |
| Expected Recovery Yield | 78% - 85% | Indicates successful LLE and minimal column retention. |
| UV Activity (254 nm) | Strong | Validates the presence of the intact Cbz aromatic ring. |
| Physical State | Viscous Oil / Low-melting solid | Typical for Cbz-protected short-chain aliphatic esters. |
Analytical Validation: Post-purification, the integrity of the Cbz group and the methyl ester must be confirmed before proceeding to downstream steps.
-
1 H NMR (400 MHz, CDCl3 ): Look for the diagnostic benzyl protons (multiplet at δ 7.30-7.35, 5H) and the benzylic methylene (singlet at δ 5.09, 2H). The methyl ester will appear as a sharp singlet around δ 3.65 (3H).
-
LC-MS: The target mass [M+H]+ should reflect the exact mass of 251.28 g/mol .
Conclusion
This dual LLE and chromatographic approach ensures the high-fidelity isolation of Methyl 3-(Cbz-amino)butanoate. By systematically removing ionic salts, unreacted amines, and non-polar organic byproducts, researchers can obtain >98% pure material suitable for downstream deprotection biocatalysis or complex macrocyclization workflows 3.
References
- Patel et al. "Developing deprotectase biocatalysts for synthesis." PMC - NIH, 2021.
- Rodríguez Puentes, A. "Applications of the Ugi Reaction in the Synthesis of Cyclic and N-Alkylated Peptides." Martin-Luther-Universität Halle-Wittenberg, 2019.
- BenchChem Technical Support. "Application Notes and Protocols for the Synthesis of Unnatural Amino Acids Using 2-(((Benzyloxy)carbonyl)amino)malonic Acid." BenchChem, 2025.
Sources
Application Note: Analytical Methodologies for Methyl 3-(Cbz-amino)butanoate
Introduction and Scope
Methyl 3-(Cbz-amino)butanoate, also known systematically as methyl 3-(((benzyloxy)carbonyl)amino)butanoate[1], is a highly versatile β3 -amino acid derivative (CAS: 121054-27-1)[2]. With a molecular weight of 251.28 g/mol , it serves as a critical chiral building block in the pharmaceutical industry, most notably as a precursor for chiral heterocycles like (S)-6-methyl-piperazin-2-one[3] and in advanced biocatalytic cascades[4].
Because the biological efficacy of downstream active pharmaceutical ingredients (APIs) depends heavily on the stereochemical fidelity of their precursors, rigorous analytical control of this intermediate is non-negotiable. Enzymatic resolution techniques often utilize these Cbz-protected β3 -amino methyl esters to achieve high enantiomeric purity[5]. This application note details a comprehensive, self-validating analytical strategy to determine the structural identity, chemical purity, and enantiomeric excess (ee) of Methyl 3-(Cbz-amino)butanoate.
Analytical Strategy & Workflow
To ensure total quality control, the analytical workflow is divided into three orthogonal phases. Relying on a single technique (e.g., LC-UV) is insufficient due to the potential for isobaric impurities or enantiomeric contamination.
Figure 1: Comprehensive analytical workflow for the characterization of Methyl 3-(Cbz-amino)butanoate.
Phase 1: Enantiomeric Purity via Chiral HPLC
Causality and Method Rationale
Determining the enantiomeric excess (ee) requires separating the (R) and (S) enantiomers. The Cbz (carboxybenzyl) protecting group is highly advantageous for chiral chromatography. The carbamate –NH acts as a strong hydrogen bond donor, while the carbonyl and ester groups act as acceptors. Furthermore, the phenyl ring provides π−π interactions. Normal-phase chromatography using an amylose-based Chiral Stationary Phase (CSP) maximizes these non-covalent interactions, which would otherwise be disrupted by aqueous mobile phases in reverse-phase conditions.
Step-by-Step Protocol
-
Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Degas ultrasonically for 10 minutes.
-
Sample Preparation: Accurately weigh 5.0 mg of Methyl 3-(Cbz-amino)butanoate. Dissolve in 1.0 mL of the mobile phase (Hexane/IPA 90:10). Crucial Insight: Always match the sample diluent to the mobile phase to prevent severe peak fronting or solvent shock at the column head.
-
System Suitability Testing (SST): Inject a racemic reference standard. The system is only validated if the resolution ( Rs ) between the (R) and (S) peaks is ≥2.0 .
-
Analysis: Inject 10 µL of the sample. Calculate ee% using the area normalization method: ee%=AreaR+AreaS∣AreaR−AreaS∣×100 .
Chiral HPLC Parameters
| Parameter | Optimized Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | UV at 210 nm |
| Injection Volume | 10 µL |
Phase 2: Chemical Purity and Mass Confirmation via LC-UV-MS
Causality and Method Rationale
Gas Chromatography (GC) is generally avoided for Cbz-protected amines due to thermal degradation (loss of benzyl alcohol or decarboxylation) in the injection port. Therefore, Reverse-Phase LC-MS is the gold standard. The aromatic ring of the Cbz group provides a strong chromophore. Monitoring at 210 nm captures the π→π∗ transitions of the ester and carbamate carbonyls (maximum sensitivity), while 254 nm specifically monitors the benzylic aromatic ring, providing secondary confirmation that the Cbz group remains intact. Positive Electrospray Ionization (ESI+) readily protonates the secondary amine/carbamate to yield [M+H]+ and [M+Na]+ adducts.
Step-by-Step Protocol
-
Solvent Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile). Formic acid is chosen over TFA as it prevents ion suppression in the MS source.
-
Sample Preparation: Dilute the sample to 0.1 mg/mL in Water/Acetonitrile (50:50, v/v).
-
Gradient Execution: Run the gradient defined in the table below. The use of a sub-2 µm particle C18 column ensures sharp peak shapes and high theoretical plate counts, resolving closely eluting synthetic impurities (e.g., unreacted methyl crotonate or benzyl alcohol).
-
Data Validation: Confirm the exact mass. The theoretical monoisotopic mass is 251.1158 Da. The observed [M+H]+ must be within 5 ppm of 252.123 Da for high-resolution systems.
LC-MS Parameters
| Parameter | Optimized Condition |
| Column | C18 (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 5.0 min, hold 1.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| UV Detection | 210 nm (Primary) and 254 nm (Secondary) |
| MS Ionization | ESI Positive Mode (+kV) |
| Target Ions (m/z) | 252.1 [M+H]+ , 274.1 [M+Na]+ |
Phase 3: Structural Elucidation via NMR Spectroscopy
Causality and Method Rationale
While LC-MS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is required to map the atomic connectivity. Deuterated chloroform ( CDCl3 ) is the ideal solvent as it readily dissolves the compound and does not exchange with the carbamate –NH proton, allowing it to be observed. A critical diagnostic feature is the restricted rotation around the carbamate C-N bond, which can sometimes cause peak broadening or the appearance of rotamers at room temperature.
Step-by-Step Protocol
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl3 containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Acquisition: Acquire a standard 1H NMR spectrum (minimum 16 scans) and a 13C NMR spectrum (minimum 256 scans) at 298 K on a 400 MHz or higher spectrometer. Ensure the relaxation delay ( D1 ) is at least 2 seconds to allow for accurate integration of the methyl and methine protons.
-
Data Processing: Apply exponential apodization (Line Broadening = 0.3 Hz for 1H) prior to Fourier transformation. Phase and baseline correct the spectrum manually.
Expected 1 H NMR Chemical Shifts (400 MHz, CDCl3 )
| Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 7.30 - 7.38 | Multiplet (m) | 5H | Aromatic protons of the Cbz group |
| 5.10 | Singlet (s) | 2H | Benzyl CH2 (Cbz group) |
| ~5.05 | Broad Singlet (br s) | 1H | Carbamate NH (Exchanges with D2O ) |
| 4.05 - 4.15 | Multiplet (m) | 1H | Chiral center CH (C3 position) |
| 3.68 | Singlet (s) | 3H | Methoxy OCH3 (Methyl ester) |
| 2.45 - 2.55 | Multiplet (m) | 2H | CH2 (C2 position, adjacent to ester) |
| 1.25 | Doublet (d, J=6.8 Hz) | 3H | Terminal CH3 (C4 position) |
Note: The diastereotopic protons of the C2 methylene group may appear as a complex multiplet (ABX system) rather than a simple doublet due to the adjacent chiral center at C3.
References
- ResearchGate. "Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica".
-
Montgomery, S. L., et al. "Transaminase-Mediated Amine Borrowing via Shuttle Biocatalysis". Organic Letters, American Chemical Society (2021). URL:[Link]
Sources
Application Note: Structural Elucidation of Methyl 3-(cbz-amino)butanoate using ¹H and ¹³C NMR Spectroscopy
Abstract
This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural verification and analysis of Methyl 3-(cbz-amino)butanoate. As a key intermediate in pharmaceutical synthesis and peptide chemistry, unambiguous characterization of this N-protected β-amino acid ester is critical for quality control and reaction monitoring. This document provides a theoretical framework for spectral prediction, a detailed experimental protocol for data acquisition, and an in-depth guide to spectral interpretation. It is intended for researchers, chemists, and quality control analysts in the fields of organic synthesis and drug development.
Introduction and Theoretical Framework
Methyl 3-(cbz-amino)butanoate is a chiral molecule featuring a carbobenzyloxy (Cbz) protecting group on the amine of a β-amino acid methyl ester. This combination of functionalities presents a unique and informative NMR spectrum. NMR spectroscopy serves as the gold standard for its structural elucidation, providing precise information about the molecular framework, connectivity, and stereochemical environment through the analysis of chemical shifts, signal multiplicities, and coupling constants.
The presence of a stereocenter at the C3 position renders the molecule chiral. A key consequence of this chirality is the magnetic non-equivalence of protons in adjacent methylene (CH₂) groups, a phenomenon known as diastereotopicity.[1][2][3] These diastereotopic protons, specifically on the C2 carbon and the benzylic C7 carbon, are expected to exhibit distinct chemical shifts and complex coupling patterns, providing a powerful diagnostic tool for structural confirmation.[4][5]
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following numbering scheme is used:
Caption: Structure of Methyl 3-(cbz-amino)butanoate with atom numbering.
Predicted ¹H NMR Spectrum
-
Phenyl Protons (C9-C12): Expected around 7.30-7.40 ppm as a multiplet, typical for a monosubstituted benzene ring.
-
Benzylic Protons (H7a', H7b'): These two protons are diastereotopic due to the adjacent chiral center (C3). They will appear as two distinct signals, likely around 5.10 ppm. Each signal will be a doublet due to geminal coupling, forming an "AB quartet".
-
Amide Proton (N-H): A broad signal or a doublet (due to coupling with H3) expected between 5.0 and 6.0 ppm. Its chemical shift can be concentration and solvent-dependent.
-
Methine Proton (H3): This proton, attached to the chiral center, will be a multiplet due to coupling with the C1 methyl protons, the C2 methylene protons, and the N-H proton. Expected around 4.1-4.3 ppm.
-
Methyl Ester Protons (H13): A sharp singlet due to the three equivalent protons with no adjacent protons. Expected around 3.6-3.7 ppm.[6]
-
Methylene Protons (H2a, H2b): These protons are also diastereotopic.[3] They will have different chemical shifts and will appear as a complex multiplet, likely a doublet of doublets for each, due to geminal coupling to each other and vicinal coupling to H3. Expected around 2.5-2.7 ppm.
-
Methyl Protons (H1): A doublet due to coupling with the single H3 proton. Expected around 1.2-1.3 ppm.
Predicted ¹³C NMR Spectrum
-
Ester Carbonyl (C4): Expected in the range of 170-175 ppm.[7][8]
-
Carbamate Carbonyl (C5): Expected around 155-157 ppm.[9]
-
Aromatic Carbons (C8-C12): The carbon attached to the benzylic group (C8) will be around 136 ppm, with the other aromatic carbons appearing between 127-129 ppm.
-
Benzylic Carbon (C7): Expected around 66-68 ppm.
-
Methyl Ester Carbon (C13): Expected around 51-53 ppm.
-
Methine Carbon (C3): The carbon bearing the nitrogen is expected around 45-50 ppm.
-
Methylene Carbon (C2): Expected around 38-42 ppm.
-
Methyl Carbon (C1): The terminal methyl group is expected at the most upfield region, around 19-21 ppm.
Experimental Protocol
This protocol outlines a self-validating system for acquiring high-quality NMR data.
Materials and Equipment
-
Sample: Methyl 3-(cbz-amino)butanoate (>5 mg for ¹H, >20 mg for ¹³C).[10]
-
NMR Solvent: Chloroform-d (CDCl₃) or DMSO-d₆, containing 0.03% v/v Tetramethylsilane (TMS).
-
Equipment: 5 mm NMR tubes, Pasteur pipettes, volumetric flasks.
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of the sample for a comprehensive analysis including ¹H and ¹³C NMR.
-
Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).[10]
-
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR-based structural elucidation.
Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
| Parameter | ¹H Experiment | ¹³C{¹H} Experiment |
| Pulse Program | zg30 | zgpg30 |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Spectral Width | 16 ppm (~6400 Hz) | 240 ppm (~24150 Hz) |
| Acquisition Time | ~2.5 s | ~1.1 s |
| Relaxation Delay (d1) | 2.0 s | 2.0 s |
| Number of Scans (ns) | 16 | 1024 |
| Transmitter Offset | ~6.0 ppm | ~120 ppm |
Data Analysis and Interpretation
After acquisition, the raw data (Free Induction Decay - FID) is processed via Fourier Transformation, followed by phase and baseline correction. The spectrum is then calibrated to the TMS signal at 0.00 ppm.
Representative Spectral Data
The following tables summarize the expected NMR signals for Methyl 3-(cbz-amino)butanoate.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H9, H10, H11, H12 | ~7.35 | multiplet | 5H | - |
| H7 (a', b') | ~5.11 | AB quartet | 2H | J ≈ 12.2 |
| N-H | ~5.25 | broad doublet | 1H | J ≈ 8.0 |
| H3 | ~4.25 | multiplet | 1H | - |
| H13 | ~3.68 | singlet | 3H | - |
| H2 (a, b) | ~2.60 | multiplet | 2H | - |
| H1 | ~1.25 | doublet | 3H | J ≈ 6.6 |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C4 (Ester C=O) | ~172.1 |
| C5 (Carbamate C=O) | ~155.8 |
| C8 (Aromatic C-ipso) | ~136.5 |
| C9-C12 (Aromatic C-H) | ~128.5, 128.1, 128.0 |
| C7 (Benzylic CH₂) | ~66.8 |
| C13 (OCH₃) | ~51.7 |
| C3 (CH-N) | ~46.2 |
| C2 (CH₂) | ~39.5 |
| C1 (CH₃) | ~20.1 |
Detailed Interpretation
-
Aromatic Region (7.35 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted phenyl ring of the Cbz group.
-
Benzylic Protons (5.11 ppm): The appearance of an AB quartet confirms the diastereotopic nature of the two H7 protons. Their non-equivalence arises from the fixed spatial relationship to the chiral center at C3.
-
Amide and Methine Protons (5.25 and 4.25 ppm): The N-H proton shows coupling to the H3 proton. The H3 proton itself is a complex multiplet due to its coupling to H1 (3 protons), H2 (2 protons), and the N-H. Decoupling experiments or analysis of a 2D COSY spectrum would confirm these correlations.
-
Aliphatic Region (2.60 and 1.25 ppm): The multiplet at 2.60 ppm corresponds to the diastereotopic H2 protons. The doublet at 1.25 ppm, integrating to 3 protons, is unequivocally assigned to the C1 methyl group, with its splitting caused by the adjacent H3 proton.
-
Singlet (3.68 ppm): This sharp signal integrating to 3 protons is characteristic of the methyl ester group (H13), which has no adjacent protons to couple with.
-
¹³C Assignments: The assignments are made based on established chemical shift ranges.[7] The two carbonyl signals are well-resolved, with the ester carbonyl appearing further downfield than the carbamate carbonyl. The aliphatic carbons (C1, C2, C3) appear in the upfield region as expected.
Conclusion
One- and two-dimensional NMR spectroscopy provides an exhaustive and definitive method for the structural characterization of Methyl 3-(cbz-amino)butanoate. The analysis of chemical shifts, multiplicities, and particularly the distinct signals from diastereotopic protons, allows for the unambiguous assignment of every proton and carbon in the molecule. The protocols and data presented herein establish a robust framework for routine quality control, ensuring the identity and purity of this important synthetic intermediate.
References
-
Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. RSC Publishing. Data for similar structures can be found in supplementary materials of organic synthesis papers. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Fiveable. (2025, August 15). Diastereotopic Protons Definition. Organic Chemistry Key. [Link]
-
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
LibreTexts Chemistry. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Symmetry in NMR Spectra. Organic Chemistry Data. [Link]
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics. [Link]
-
OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 3. Diastereotopic protons in acyclic compounds [ns1.almerja.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 9. mdpi.com [mdpi.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 3-(Cbz-amino)butanoate
Abstract
This application note provides a comprehensive and robust protocol for the purification of Methyl 3-(Cbz-amino)butanoate, a critical N-protected amino acid ester intermediate in pharmaceutical and peptide synthesis. The methodology is centered around preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a technique offering high resolution and efficiency. We will delve into the rationale behind method development, from stationary and mobile phase selection to gradient optimization, ensuring scientific integrity and reproducibility. This guide is designed for researchers, chemists, and drug development professionals requiring high-purity compounds for their work.
Introduction and Scientific Rationale
Methyl 3-(Cbz-amino)butanoate is a valuable building block in organic synthesis. The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the amine functionality, preventing unwanted side reactions during subsequent synthetic steps like peptide coupling.[1] The Cbz group's stability under a wide range of conditions, except for catalytic hydrogenolysis, makes it an ideal choice for multi-step synthesis.[1][2]
The purity of such intermediates is paramount; impurities can lead to the formation of undesired by-products, complicate reaction monitoring, and impact the efficacy and safety of the final active pharmaceutical ingredient. Common impurities in the synthesis of Cbz-protected amino acids can include unreacted starting materials, by-products from the protection reaction (e.g., benzyl alcohol), and diastereomers if the synthesis starts from a racemic or enantiomerically impure precursor.[3]
Reversed-phase HPLC is the premier technique for purifying such compounds.[4] The Cbz group, with its aromatic ring, imparts significant hydrophobicity to the molecule, making it well-suited for retention and separation on a non-polar stationary phase like C18.[4] This protocol is designed to effectively separate the target molecule from both more polar and less polar impurities, yielding a final product of high purity.
Principles of the Chromatographic Separation
The purification strategy hinges on the principles of reversed-phase chromatography. In this mode, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.
-
Analyte Properties: Methyl 3-(Cbz-amino)butanoate possesses both polar (ester and carbamate groups) and non-polar (benzyl and butyl groups) characteristics. The dominant non-polar nature, conferred by the Cbz group, dictates its interaction with the C18 stationary phase.
-
Separation Mechanism: A gradient of increasing organic solvent (acetonitrile) in the mobile phase is used to elute compounds from the column.
-
Initially, under highly aqueous conditions, the hydrophobic Methyl 3-(Cbz-amino)butanoate and other non-polar impurities adsorb to the C18 stationary phase.
-
Highly polar impurities have minimal interaction and elute early.
-
As the concentration of acetonitrile increases, the mobile phase becomes more non-polar. This competitively displaces the adsorbed compounds from the stationary phase.
-
Compounds are eluted in order of increasing hydrophobicity, allowing for the effective separation of the target compound from closely related impurities.
-
The logical workflow for this process is outlined below.
Caption: Overall workflow from crude product to purified compound.
Detailed Experimental Protocol
This protocol is optimized for a standard preparative HPLC system. Adjustments may be necessary based on the specific instrumentation and column dimensions used.
Instrumentation and Materials
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Column: C18 silica column (e.g., 250 x 21.2 mm, 5 µm particle size, 120 Å pore size). A guard column is recommended.
-
Solvents: HPLC-grade Acetonitrile (ACN), and ultrapure water.
-
Mobile Phase Additive: Trifluoroacetic Acid (TFA), HPLC grade.
-
Sample Preparation: Dimethyl sulfoxide (DMSO) or Acetonitrile, 0.45 µm PTFE syringe filters.
-
Glassware: Appropriate vials for sample injection and fraction collection tubes.
Reagent and Sample Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in ultrapure water (v/v). For 1 L, add 1 mL of TFA to 999 mL of water. Degas before use.
-
Mobile Phase B (Organic): 0.1% TFA in acetonitrile (v/v). For 1 L, add 1 mL of TFA to 999 mL of acetonitrile. Degas before use.
-
Crude Sample Preparation:
-
Accurately weigh the crude Methyl 3-(Cbz-amino)butanoate.
-
Dissolve the sample in the minimum amount of a strong solvent like DMSO or acetonitrile to create a concentrated stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the column.
-
HPLC Method Parameters
The following parameters provide a robust starting point for purification. Optimization may be required depending on the specific impurity profile of the crude material.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 21.2 mm, 5 µm | Standard for reversed-phase purification of hydrophobic molecules.[4] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape for the carbamate.[4] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common, effective organic modifier with low UV cutoff.[4] |
| Flow Rate | 20.0 mL/min | Appropriate for a 21.2 mm ID preparative column. |
| Column Temperature | 25 °C (Ambient) | Provides good reproducibility; can be slightly elevated (e.g., 30-35°C) to reduce viscosity and improve efficiency. |
| Detection Wavelength | Primary: 254 nm, Secondary: 220 nm | 254 nm is optimal for detecting the benzene ring of the Cbz group. 220 nm is sensitive to the peptide-like carbamate bond.[5] |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column loading capacity. |
| Gradient Program | See Table 2 below | A linear gradient is effective for separating a range of impurities. |
Table 1: HPLC Method Parameters
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 70 | 30 | Linear |
| 5.0 | 70 | 30 | Linear |
| 35.0 | 20 | 80 | Linear |
| 40.0 | 5 | 95 | Linear |
| 45.0 | 5 | 95 | Linear |
| 46.0 | 70 | 30 | Linear |
| 55.0 | 70 | 30 | Linear |
Table 2: Gradient Elution Program. The initial hold ensures binding, the main gradient performs the separation, a high-organic wash cleans the column, and the final stage re-equilibrates for the next run.
Execution and Data Interpretation
Purification Run and Fraction Collection
-
Equilibrate the column with the initial mobile phase conditions (70% A, 30% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the filtered crude sample onto the column.
-
Initiate the gradient program.
-
Monitor the chromatogram in real-time. The target compound, Methyl 3-(Cbz-amino)butanoate, is expected to be a major peak eluting during the middle of the gradient.
-
Collect fractions corresponding to the main peak. It is advisable to collect fractions across the entire peak (start, apex, and tail) into separate tubes to allow for precise purity analysis later.
Post-Purification Analysis and Product Recovery
-
Purity Assessment: Analyze a small aliquot from each collected fraction using a rapid analytical HPLC method (a faster gradient on a 4.6 mm ID C18 column is typical).
-
Pooling: Combine the fractions that meet the required purity threshold (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator. The presence of TFA will make the final product acidic. If TFA is undesirable, further processing (e.g., neutralization and extraction or lyophilization from an acetic acid/water mixture) may be necessary.
-
Final Characterization: Dry the purified product under high vacuum. Confirm the identity and structural integrity of the final compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The logic behind the chromatographic separation is visualized below.
Caption: Elution logic based on compound polarity.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Column overload.2. Secondary interactions with silica.3. Inappropriate sample solvent. | 1. Reduce injection volume/concentration.2. Ensure TFA is present in the mobile phase (0.1%).3. Dissolve sample in mobile phase A or DMSO. |
| Low Resolution | 1. Gradient is too steep.2. Column is old or contaminated. | 1. Decrease the gradient slope (e.g., 1% B/min to 0.5% B/min).2. Wash the column or replace it. |
| No Peak Elutes | 1. Compound is too hydrophobic, irreversibly bound.2. Compound is not soluble in the mobile phase. | 1. Increase the final %B in the gradient to 100% and hold.2. Check sample solubility before injection. |
| Split Peaks | 1. Clogged frit or column void.2. Sample solvent effect. | 1. Reverse-flush the column or replace it.2. Reduce injection volume or dissolve the sample in a weaker solvent. |
Table 3: Common HPLC Purification Issues and Solutions
Conclusion
The reversed-phase HPLC method detailed in this application note provides an effective and reproducible strategy for the high-throughput purification of Methyl 3-(Cbz-amino)butanoate. By leveraging a standard C18 stationary phase and an optimized water/acetonitrile gradient containing TFA, this protocol successfully separates the target compound from common process-related impurities. The resulting high-purity material is suitable for demanding applications in pharmaceutical research and development, ensuring the integrity of subsequent synthetic transformations.
References
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Available at: [Link]
- Method for analyzing amino acid by utilizing RP-HPLC (Reverse Phase High-Performance Liquid Chromatography). Google Patents.
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available at: [Link]
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. Available at: [Link]
-
Methyl 3-aminobutanoate. PubChem. Available at: [Link]
-
Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]
-
HPLC of Peptides and Proteins. Humana Press. Available at: [Link]
-
Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. PubMed. Available at: [Link]
-
An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. PMC. Available at: [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]
Sources
Application Note: Scale-Up Synthesis of Methyl 3-(Cbz-amino)butanoate
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Molecule of Interest: Methyl 3-(benzyloxycarbonylamino)butanoate (CAS: 121054-27-1)
Strategic Overview & Process Causality
Methyl 3-(Cbz-amino)butanoate is a highly versatile β -amino acid building block utilized extensively in the synthesis of peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs). When transitioning this molecule from discovery to pilot-scale synthesis, process chemists must prioritize exotherm control, byproduct management, and chemoselectivity.
The most scalable and robust retrosynthetic approach involves a two-step sequence starting from commercially available 3-aminobutanoic acid (BABA):
-
Methyl Esterification to protect the carboxylic acid and enhance organic solubility.
-
N-Cbz Protection via Schotten-Baumann conditions to install the benzyloxycarbonyl group.
Performing the esterification prior to N-protection is strategically advantageous for scale-up. It avoids the handling of the zwitterionic free amino acid during the protection step and prevents potential acid-catalyzed cleavage of the Cbz group that could theoretically occur if harsh esterification conditions were applied last.
Process Chemistry & Mechanistic Insights
Step 1: Methyl Esterification via In Situ HCl Generation
The classic Fischer esterification relies on sulfuric acid and requires the continuous azeotropic removal of water to drive the equilibrium. For scale-up, this is energy-intensive and operationally tedious. Instead, the protocol utilizes Thionyl Chloride (SOCl₂) in anhydrous methanol.
Causality: Thionyl chloride reacts rapidly with methanol to form hydrogen chloride (HCl) and methyl sulfite. The generated HCl protonates the carboxylic acid of 3-aminobutanoic acid, rendering it highly susceptible to nucleophilic attack by methanol[1]. Because the byproducts are gaseous (SO₂ and HCl), the reaction is driven to completion without the need for water removal. Alternative Scale-Up Note: For facilities lacking robust gas scrubbers for SO₂, Trimethylchlorosilane (TMSCl) in methanol serves as an excellent, milder alternative. TMSCl reacts with methanol to generate anhydrous HCl in situ at a controlled rate, offering comparable yields without sulfurous emissions[2].
Step 2: N-Cbz Protection via Biphasic Schotten-Baumann Conditions
The introduction of the Cbz group utilizes benzyl chloroformate (Cbz-Cl). Because the starting material is now a hydrochloride salt, careful base management is required.
Causality: The reaction is performed in a biphasic system of Ethyl Acetate (EtOAc) and 1 M aqueous Sodium Carbonate (Na₂CO₃). The base serves a dual purpose: it liberates the free amine from the hydrochloride salt and acts as an acid scavenger for the HCl generated during the acylation[3]. The biphasic nature of the reaction is a critical self-validating design for scale-up: it sequesters the unreacted Cbz-Cl and the newly formed hydrophobic product into the organic layer. This physical separation minimizes the competitive aqueous hydrolysis of Cbz-Cl into benzyl alcohol—a common impurity that is notoriously difficult to remove via crystallization.
Synthetic Workflow Visualization
Two-step scale-up workflow for Methyl 3-(Cbz-amino)butanoate synthesis.
Quantitative Data & Process Parameters
The following table summarizes the stoichiometry and process parameters optimized for a 1.0 mol (103.1 g) scale validation batch.
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Process Role |
| Step 1: Esterification | ||||
| 3-Aminobutanoic acid | 103.12 | 1.00 | 103.1 g | Starting Material |
| Methanol (Anhydrous) | 32.04 | Solvent | 800 mL | Reactant / Solvent |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.50 | 109.0 mL | HCl Generator / Catalyst |
| Step 2: N-Cbz Protection | ||||
| Methyl 3-aminobutanoate HCl | 153.61 | 1.00 | ~153.6 g | Intermediate |
| Benzyl Chloroformate (Cbz-Cl) | 170.60 | 1.10 | 157.0 mL | Acylating Agent |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.50 | 265.0 g | Acid Scavenger / Base |
| Ethyl Acetate (EtOAc) | 88.11 | Solvent | 1000 mL | Organic Phase |
| Water (Deionized) | 18.02 | Solvent | 1000 mL | Aqueous Phase |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Methyl 3-aminobutanoate Hydrochloride
Self-Validation Checkpoint: The reaction is complete when off-gassing ceases and the reaction mixture becomes a clear, homogeneous solution.
-
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, pressure-equalizing dropping funnel, internal thermocouple, and a gas outlet connected to a basic scrubber system (e.g., 2 M NaOH) to neutralize evolved SO₂ and HCl.
-
Solvent Charging: Charge 800 mL of anhydrous methanol into the reactor. Set the jacket temperature to cool the solvent to -5 °C.
-
Activation: Slowly add thionyl chloride (109 mL, 1.5 mol) dropwise over 1 hour. Critical Parameter: Maintain the internal temperature below 0 °C to prevent solvent degradation and control the highly exothermic generation of methanolic HCl[1].
-
Substrate Addition: Once the addition is complete, add 3-aminobutanoic acid (103.1 g, 1.0 mol) in steady portions.
-
Reaction: Remove the cooling and allow the reactor to warm to room temperature. Stir vigorously for 16–24 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporation at 40 °C) to remove the solvent and excess volatile reagents. Triturate the resulting crude residue with diethyl ether to afford Methyl 3-aminobutanoate hydrochloride as a highly pure, white solid.
Protocol B: Synthesis of Methyl 3-(Cbz-amino)butanoate
Self-Validation Checkpoint: Proper phase separation during work-up guarantees the removal of inorganic salts and unreacted amine.
-
Biphasic Setup: In a 3 L jacketed reactor, dissolve the Methyl 3-aminobutanoate hydrochloride (approx. 153.6 g, 1.0 mol) in 1.0 L of water.
-
Base Addition: Slowly add sodium carbonate (265 g, 2.5 mol) to the aqueous solution. Note: CO₂ gas will evolve as the hydrochloride salt is neutralized.
-
Solvent Addition: Add 1.0 L of Ethyl Acetate to the reactor. Start mechanical stirring at 300 RPM to ensure thorough mixing of the biphasic system. Cool the internal temperature to 0–5 °C using the reactor jacket[3].
-
Acylation: Charge the dropping funnel with benzyl chloroformate (157 mL, 1.1 mol). Add the Cbz-Cl dropwise over 1.5 hours, strictly maintaining the internal temperature below 5 °C to suppress the formation of benzyl alcohol[3].
-
Reaction: Allow the mixture to stir for an additional 3 hours while gradually warming to room temperature. Monitor completion via TLC (Hexane/EtOAc 7:3; UV active, ninhydrin negative).
-
Work-Up: Stop stirring and allow the phases to separate. Drain the lower aqueous layer.
-
Washing: Wash the retained upper organic (EtOAc) layer sequentially with 1 M HCl (500 mL) to remove any trace unreacted amine, followed by saturated aqueous NaCl (brine, 500 mL).
-
Final Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 3-(Cbz-amino)butanoate as a viscous oil that may crystallize upon standing.
References
-
Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: PMC - National Institutes of Health (NIH) URL: [Link]
Sources
"Methyl 3-(cbz-amino)butanoate reaction mechanism"
Application Note: Mechanistic Workflows and Protocols for Methyl 3-(Cbz-amino)butanoate Transformations
Overview
Methyl 3-(Cbz-amino)butanoate is a highly versatile, orthogonally protected β -amino acid building block. β -amino acids are critical in the development of peptidomimetics, offering enhanced proteolytic stability compared to their α -amino acid counterparts. The strategic manipulation of this bifunctional molecule requires precise, selective deprotection of either the carboxybenzyl (Cbz) group or the methyl ester. This application note details the mechanistic rationale and validated protocols for both transformations, ensuring high-fidelity execution in drug development workflows.
Cbz Deprotection: Catalytic Hydrogenolysis
Reaction Mechanism
The carboxybenzyl (Cbz) group is a robust amine protecting group, stable to basic and mildly acidic conditions[1]. Its removal is most efficiently achieved via catalytic hydrogenolysis using Palladium on Carbon (Pd/C). The mechanism relies on the heterogeneous adsorption of the benzyl aromatic ring onto the Pd(0) surface. Molecular hydrogen ( H2 ) undergoes dissociative chemisorption on the palladium lattice. The highly active surface hydrogen atoms insert into the benzylic C-O bond, leading to its cleavage. This generates toluene and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide.
Catalytic hydrogenolysis of the Cbz protecting group on a Pd(0) surface.
Causality in Experimental Design
-
Catalyst Selection: 10% Pd/C is the industry standard. The high surface area of activated carbon ensures maximal dispersion of Pd nanoparticles, facilitating rapid reaction kinetics[1].
-
Solvent Choice: Methanol or ethanol is preferred because polar protic solvents stabilize the polar transition states during bond cleavage and help solubilize the carbamic acid intermediate before decarboxylation.
-
Mitigating Catalyst Poisoning: Amines possess a strong coordination affinity for palladium, which can competitively inhibit the catalyst surface and stall the reaction[2]. To counteract this, the reaction is often run at higher catalyst loadings (5-10 mol%) or in the presence of a mild acid (e.g., acetic acid) to protonate the newly formed amine, preventing its coordination to the metal.
Protocol: Pd/C Catalyzed Hydrogenolysis
Self-Validating System: The reaction progress is self-indicating through the cessation of CO2 evolution and can be orthogonally verified by TLC (ninhydrin stain).
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-(Cbz-amino)butanoate (1.0 eq, e.g., 5.0 mmol) in anhydrous Methanol (0.1 M concentration).
-
Inert Atmosphere: Purge the flask with Argon or Nitrogen for 5 minutes.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Safety Note: Dry Pd/C is highly pyrophoric. Always add it to the solvent under an inert blanket, never the reverse.
-
Hydrogenation: Evacuate the flask under mild vacuum and backfill with H2 gas via a balloon. Repeat this purge cycle three times to ensure complete displacement of oxygen[2].
-
Reaction: Stir vigorously at room temperature for 2-4 hours. Monitor via TLC (Ethyl Acetate/Hexanes). The product amine will stain strongly with ninhydrin (purple/pink).
-
Workup: Once starting material is consumed, flush the system with Argon. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 3-aminobutanoate. Use immediately or store at -20°C to prevent intermolecular polymerization (formation of poly- β -peptides).
Methyl Ester Hydrolysis: Saponification
Reaction Mechanism
Methyl esters are robust protecting groups in peptide synthesis, typically requiring basic saponification for removal[3]. The hydrolysis follows a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral alkoxide intermediate. The collapse of this intermediate expels the methoxide leaving group. Crucially, the final step—an acid-base proton transfer from the newly formed carboxylic acid to the methoxide ion—is highly exothermic and irreversible, driving the reaction to completion.
Base-catalyzed B_Ac2 saponification mechanism using Lithium Hydroxide.
Causality in Experimental Design
-
Base Selection (LiOH vs. NaOH/KOH): Lithium hydroxide is heavily favored in amino acid chemistry[3]. The lithium cation ( Li+ ) is highly oxophilic and strongly coordinates to the tetrahedral intermediate. This mild Lewis-acidic character accelerates the reaction at lower pH levels compared to NaOH, significantly reducing the risk of epimerization at the α
- or β -carbon[4].
-
Solvent System (THF/Water): Saponification requires water as a reagent and solvent for the base, but the organic substrate is insoluble in pure water. A biphasic or miscible mixture like THF/Water (typically 1:1 to 3:1) ensures homogeneity, maximizing the collision frequency between the hydroxide ions and the ester.
Protocol: LiOH-Mediated Saponification
Self-Validating System: The shift in solubility (the product becomes water-soluble at high pH and organic-soluble at low pH) allows for clean, extraction-based purification without chromatography.
-
Preparation: Dissolve Methyl 3-(Cbz-amino)butanoate (1.0 eq, e.g., 5.0 mmol) in a 3:1 mixture of THF and deionized Water (0.2 M concentration).
-
Base Addition: Cool the solution to 0°C using an ice bath. Add Lithium Hydroxide monohydrate ( LiOH⋅H2O , 2.0 to 3.0 eq) in one portion. Cooling prevents unwanted side reactions and minimizes any risk of epimerization.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction via TLC or LC-MS.
-
Quenching & Workup: Once complete, concentrate the mixture under reduced pressure to remove the volatile THF. Dilute the remaining aqueous layer with additional water and wash with Diethyl Ether (2x) to remove any unreacted starting material or organic impurities.
-
Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH ~3 using 1M HCl or a 10% Citric Acid solution. The protonation of the carboxylate will cause the product to precipitate or form an oil.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). The Cbz-protected amino acid is highly soluble in EtOAc.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under vacuum to yield 3-(Cbz-amino)butanoic acid.
Quantitative Data Summary
The following table summarizes the optimized parameters for both key transformations, providing a quick-reference guide for process scaling.
| Transformation | Reagents & Catalyst | Solvent System | Temp | Time | Expected Yield | Key Advantage |
| Cbz Deprotection | H2 (1 atm), 10% Pd/C (10% w/w) | Methanol (0.1 M) | 25°C | 2-4 h | > 95% | Clean conversion; volatile byproducts ( CO2 , toluene). |
| Ester Hydrolysis | LiOH⋅H2O (2.5 eq) | THF / H2O (3:1) | 0°C to RT | 4-12 h | 85-92% | Suppresses epimerization; orthogonal to Cbz group. |
References
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon ACS Omega URL:[Link]
-
Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound Sciforum URL: [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent PMC (National Institutes of Health) URL:[Link]
Sources
Application Note: Derivatization and Protocols for Methyl 3-(Cbz-amino)butanoate in Peptidomimetics
Introduction & Scientific Rationale
Methyl 3-(Cbz-amino)butanoate (CAS: 121054-27-1) is an orthogonally protected β -amino acid building block, specifically a derivative of β -aminobutyric acid (BABA). In modern drug development, incorporating β -amino acids into peptide sequences is a premier strategy to engineer peptidomimetics with enhanced proteolytic stability and highly predictable secondary structures (such as 14-helices) [1].
The strategic selection of the Carboxybenzyl (Cbz) protecting group on the amine and a methyl ester on the carboxylate provides a highly robust, orthogonal protection scheme. The Cbz group is stable to the acidic conditions typically used to remove Boc groups, while the methyl ester resists standard peptide coupling conditions, allowing for selective, directional chain elongation [2].
Physicochemical Data
To facilitate precise stoichiometric calculations and reaction monitoring, the quantitative data for Methyl 3-(Cbz-amino)butanoate is summarized below:
| Property | Value / Description |
| Chemical Name | Methyl 3-(benzyloxycarbonylamino)butanoate |
| CAS Number | 121054-27-1 |
| Molecular Formula | C13H17NO4 |
| Molecular Weight | 251.28 g/mol |
| Appearance | White to off-white solid/oil (temperature dependent) |
| Solubility | Soluble in DMF, DCM, THF, and Methanol; Insoluble in Water |
| UV Absorbance | Strong UV activity at 254 nm (due to Cbz phenyl ring) |
Causality in Experimental Design
When designing synthetic routes with Methyl 3-(Cbz-amino)butanoate, the sequence of deprotection dictates the direction of peptide synthesis. Understanding the mechanistic causality behind the reagent choices is critical for maintaining high yields and stereochemical integrity.
-
C-Terminal Elongation (Saponification): Requires removal of the methyl ester. We utilize Lithium Hydroxide (LiOH) in a THF/H2O mixture. Causality: The lithium cation coordinates with the carbonyl oxygen, accelerating hydrolysis under milder conditions than NaOH/KOH. This is critical to minimizing potential epimerization at the β -carbon [2].
-
N-Terminal Elongation (Hydrogenolysis): Requires removal of the Cbz group via catalytic hydrogenolysis (H 2 , Pd/C). Causality: Unlike acid-mediated deprotections (e.g., TFA for Boc), hydrogenolysis is completely neutral. This prevents acid-catalyzed side reactions or premature ester hydrolysis, ensuring the methyl ester remains intact for subsequent steps.
-
Coupling Chemistry: β -amino acids are sterically hindered compared to their α -counterparts. Standard carbodiimides (EDC/DCC) often yield poor conversions. Causality: Uronium salts like HATU combined with a non-nucleophilic base (DIPEA) are mandatory to drive the formation of the highly reactive HOAt active ester, ensuring rapid and complete amidation[2].
Workflow Visualizations
Orthogonal deprotection pathways for Methyl 3-(Cbz-amino)butanoate.
HATU-mediated amide coupling workflow for beta-peptide synthesis.
Validated Experimental Protocols
Protocol A: Selective Saponification (C-Terminal Deprotection)
This protocol yields 3-(Cbz-amino)butanoic acid, preparing the molecule for coupling to a downstream amine.
-
Solubilization: Dissolve 1.0 eq of Methyl 3-(Cbz-amino)butanoate in a 3:1:1 mixture of THF:MeOH:H 2 O (0.1 M concentration).
-
Causality: THF solubilizes the organic ester, water dissolves the inorganic base, and MeOH acts as a miscible bridge to create a homogenous single phase.
-
-
Hydrolysis: Cool the solution to 0 °C. Add 1.5 eq of LiOH·H 2 O in a single portion. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
-
Self-Validation Checkpoint: Spot the reaction on a silica TLC plate (Eluent: 1:1 Hexanes/EtOAc). The starting material (UV active, higher R f ) should disappear. The product will stay at the baseline until stained with Bromocresol Green (turns yellow on a blue background), confirming the presence of a free carboxylic acid.
-
Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify to pH 2 using 1M HCl.
-
Causality: Acidification protonates the carboxylate, rendering it uncharged and allowing it to partition into the organic phase during extraction.
-
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo to yield the free acid.
Protocol B: Catalytic Hydrogenolysis (N-Terminal Deprotection)
This protocol yields Methyl 3-aminobutanoate, preparing the molecule for coupling to an upstream carboxylic acid.
-
Preparation: Dissolve 1.0 eq of Methyl 3-(Cbz-amino)butanoate in anhydrous Methanol (0.1 M). Purge the flask thoroughly with inert N 2 gas for 5 minutes.
-
Causality: N 2 purging removes ambient oxygen, preventing the explosive ignition of methanol vapor when the pyrophoric palladium catalyst is introduced.
-
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate).
-
Hydrogenation: Evacuate the flask and backfill with H 2 gas via a balloon. Stir vigorously at room temperature for 3-4 hours.
-
Self-Validation Checkpoint: Monitor by TLC. The UV-active starting material will disappear. Stain the TLC plate with Ninhydrin and heat; a deep purple/blue spot indicates the successful generation of a primary aliphatic amine.
-
Filtration: Purge the flask with N 2 to remove residual H 2 . Filter the suspension through a pad of Celite, washing the pad with excess Methanol.
-
Causality: Celite traps the fine Pd/C particulates that would otherwise pass through standard filter paper, ensuring a metal-free product and safe disposal.
-
-
Concentration: Concentrate the filtrate in vacuo to yield the free amine as a crude oil, which should be used immediately in the next coupling step to prevent degradation or dimerization.
Protocol C: HATU-Mediated Peptide Coupling
-
Activation: In a dry flask under N 2 , dissolve 1.0 eq of the synthesized 3-(Cbz-amino)butanoic acid (from Protocol A) and 1.2 eq of HATU in anhydrous DMF (0.1 M). Add 3.0 eq of DIPEA. Stir for 5 minutes.
-
Causality: The 5-minute pre-activation allows the carboxylic acid to fully convert into the highly reactive HOAt ester before the amine is introduced, preventing side reactions.
-
-
Coupling: Add 1.1 eq of the chosen amine component (or the product from Protocol B). Stir at room temperature for 2-4 hours.
-
Self-Validation Checkpoint: Analyze via LC-MS. Look for the [M+H]+ mass peak corresponding to the coupled β -dipeptide and the complete consumption of the acid component.
-
Workup: Dilute the reaction with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO 3 (removes unreacted acid and HOAt byproducts), and brine. Dry over Na 2 SO 4 and concentrate.
References
Application Note: Crystallization of Methyl 3-(((benzyloxy)carbonyl)amino)butanoate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Peptidomimetics, β-Peptide Synthesis, and API Intermediate Purification
Introduction & Context
Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (commonly referred to as Methyl 3-(Cbz-amino)butanoate) is a highly versatile β-amino acid derivative. It serves as a critical chiral building block in the synthesis of β-peptides, foldamers, and small-molecule active pharmaceutical ingredients (APIs), such as piperazinone-based therapeutics[1].
While flash column chromatography is often used for small-scale purification of this intermediate, it is economically and environmentally unviable for scale-up. Crystallization offers a scalable, self-validating purification method that effectively purges unreacted benzyl chloroformate (Cbz-Cl), residual amino acid starting materials, and epimerized byproducts.
Thermodynamic & Kinetic Principles (Causality of Design)
Crystallizing Cbz-protected aliphatic amino esters presents a notorious challenge: "oiling out" (Liquid-Liquid Phase Separation, or LLPS). The bulky, lipophilic carboxybenzyl (Cbz) group, combined with the flexible aliphatic backbone of the butanoate moiety, lowers the lattice energy and melting point of the molecule.
Why Oiling Out Occurs
When an antisolvent is added too rapidly, the local supersaturation spikes, pushing the system into a metastable liquid-liquid phase rather than the solid-liquid crystallization boundary. The product separates as a dense, viscous oil that traps impurities, defeating the purpose of the purification.
The Solvent/Antisolvent Strategy
To achieve thermodynamic control, an Ethyl Acetate (EtOAc) / Hexanes solvent system is the industry standard for this class of molecules[2][3].
-
The Good Solvent (EtOAc): The ester and carbamate groups of the molecule form strong dipole-dipole interactions and hydrogen bonds with EtOAc, ensuring complete dissolution at elevated temperatures (60–65 °C).
-
The Antisolvent (Hexanes): The non-polar nature of hexanes sharply decreases the dielectric constant of the medium. By adding hexanes dropwise at an elevated temperature until the "cloud point" is reached, and then initiating a slow, controlled cooling ramp, the system bypasses the LLPS binodal curve and safely enters the metastable zone for crystal nucleation.
Quantitative Data Summaries
Table 1: Physicochemical Profile of Methyl 3-(Cbz-amino)butanoate
| Property | Value / Description | Impact on Crystallization |
| Molecular Formula | C₁₃H₁₇NO₄ | Moderate molecular weight (251.28 g/mol ); easily forms stable lattices if H-bonding is optimized. |
| Functional Groups | Carbamate (NH-C=O), Ester | Provides distinct polar/non-polar faces; susceptible to H-bond disruption by protic solvents. |
| Lipophilicity (LogP) | ~2.1 (Estimated) | Highly soluble in chlorinated and ethereal solvents; requires strong non-polar antisolvents. |
| Phase State (Crude) | Viscous oil / Amorphous solid | High tendency to undergo LLPS ("oil out") without strict temperature control. |
Table 2: Solvent System Selection Matrix
| Solvent System | Solubilization Power | Nucleation Control | Recommendation |
| EtOAc / Hexanes | Excellent (at 60 °C) | High (if cooling is controlled) | Primary Choice. Optimal balance of polarity and volatility. |
| DCM / Heptane | Very High (at 40 °C) | Moderate | Alternative. DCM boils too low, narrowing the temperature working window. |
| EtOH / Water | Moderate (at 70 °C) | Poor | Not recommended. Protic solvents interfere with carbamate H-bonding, promoting oiling out. |
Crystallization Workflow Visualization
The following workflow illustrates the critical path from crude oil to pure crystalline product, emphasizing the thermal control required to prevent phase separation.
Workflow for the solvent/antisolvent crystallization of Methyl 3-(Cbz-amino)butanoate.
Step-by-Step Experimental Protocol
Prerequisites: Ensure all glassware is dry. The presence of water can alter the solubility curve and induce premature oiling out.
Step 1: Dissolution
-
Transfer the crude Methyl 3-(Cbz-amino)butanoate (assume 10.0 g for this scale) into a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add 20 mL (2 volumes) of Ethyl Acetate (EtOAc).
-
Heat the mixture in an oil bath to 60–65 °C with moderate stirring (300 rpm) until complete dissolution is achieved. Note: The solution should be clear and homogeneous. If particulate matter remains, perform a hot filtration through a pre-warmed celite pad.
Step 2: Reaching the Cloud Point
-
Maintain the temperature strictly at 60 °C.
-
Begin adding Hexanes dropwise via an addition funnel.
-
Observe the point of local supersaturation (where the drops hit the solution). Continue adding Hexanes until a faint, persistent turbidity (the "cloud point") is observed throughout the flask. This typically requires 40–60 mL (4–6 volumes) of Hexanes.
-
Once the cloud point is reached, immediately add a few drops of EtOAc (0.5–1.0 mL) just until the solution turns clear again. This places the system exactly at the edge of the metastable zone.
Step 3: Nucleation and Maturation (Critical Step)
-
Seeding (Optional but Recommended): If pure seed crystals are available, add 10–20 mg to the clear solution at 55 °C. This provides a template for lattice formation, drastically reducing the risk of oiling out.
-
Turn off the active heating and allow the oil bath to cool naturally to room temperature (approx. 20–22 °C). The cooling rate should not exceed 0.5 °C/min.
-
Troubleshooting: If the mixture begins to form milky droplets on the flask walls (onset of oiling out), immediately reheat to 60 °C, add 2 mL of EtOAc to redissolve, and cool at a slower rate.
-
Once at room temperature, stir the resulting white slurry for 2 hours to allow for Ostwald ripening (maturation of the crystals).
-
Transfer the flask to an ice bath (0–5 °C) and stir for an additional 1 hour to maximize the thermodynamic yield.
Step 4: Isolation and Drying
-
Filter the cold slurry under a vacuum using a sintered glass funnel (medium porosity).
-
Wash the filter cake twice with 15 mL of a pre-chilled (0 °C) solvent mixture of EtOAc/Hexanes (1:4 v/v). Caution: Using pure hexanes for the wash can crash out impurities residing in the residual mother liquor onto the pure crystals.
-
Maintain vacuum suction for 15 minutes to pull air through the cake.
-
Transfer the white crystalline solid to a vacuum oven and dry at 35 °C under high vacuum (<10 mbar) for 12 hours to constant weight.
References
-
Seebach, D., et al. (1996). β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helvetica Chimica Acta, 79(4), 913–941. Retrieved from[Link]
-
Seebach, D. (2009). Enantioselective preparation of beta 2-amino acid derivatives for beta -peptide synthesis. Synthesis, 2009(1), 1-32. Retrieved from[Link]
Sources
Application Note: The Strategic Use of Methyl 3-(Cbz-amino)butanoate in Modern Drug Discovery
An In-Depth Technical Guide
Introduction: The Value of Chiral Scaffolds
In contemporary drug discovery, the demand for enantiomerically pure compounds is driven by the chiral nature of biological targets like enzymes and receptors.[1][2] The use of chiral building blocks—molecular fragments with defined stereochemistry—is a cornerstone of modern medicinal chemistry, enabling the precise construction of complex, three-dimensional molecules.[1][3][4] This approach significantly improves therapeutic efficacy, enhances safety profiles by minimizing off-target effects, and optimizes pharmacokinetic properties.[1][5]
Methyl 3-(cbz-amino)butanoate is a quintessential example of such a building block. As a derivative of a β-amino acid, it offers unique structural advantages over its α-amino acid counterparts. The additional carbon in its backbone provides greater conformational flexibility and metabolic stability, making it an invaluable synthon for developing peptidomimetics, enzyme inhibitors, and complex heterocyclic systems.[6][7] The benzyloxycarbonyl (Cbz) protecting group on the amine is a classic and robust choice, stable under a variety of conditions yet readily removable, offering strategic flexibility during multi-step syntheses.[] This guide provides detailed protocols and scientific rationale for leveraging Methyl 3-(cbz-amino)butanoate in drug discovery campaigns.
Physicochemical & Handling Properties
Precise knowledge of a building block's properties is critical for successful and reproducible synthetic chemistry. The (S)-enantiomer is commonly utilized in chiral syntheses.
| Property | Value | Source |
| Chemical Name | Methyl (S)-3-(((benzyloxy)carbonyl)amino)butanoate | [9] |
| Synonym(s) | (S)-Methyl 3-(cbz-amino)butanoate | [9] |
| CAS Number | 83460-84-8 | [9] |
| Molecular Formula | C₁₃H₁₇NO₄ | [9] |
| Molecular Weight | 251.28 g/mol | [9] |
| Appearance | Varies; typically a solid or oil | - |
| Purity | ≥95% recommended for synthetic applications | [9] |
| Storage | Sealed in a dry environment at 2-8°C | [9] |
| Topological Polar Surface Area (TPSA) | 64.63 Ų | [9] |
| LogP | 1.8644 | [9] |
Core Synthetic Workflow: Deprotection and Coupling
The primary utility of Methyl 3-(cbz-amino)butanoate stems from a two-stage process: removal of the Cbz protecting group to unmask the nucleophilic amine, followed by the formation of a new bond, typically an amide linkage. The choice of deprotection method is critical and must be compatible with other functional groups in the molecule.
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
Rationale: This is the most widely used method for Cbz removal due to its exceptionally mild conditions and clean byproducts (toluene and CO₂).[10] The reaction involves the heterogeneous catalysis of C-O bond cleavage by hydrogen gas over a palladium catalyst. It is the method of choice unless the substrate contains other reducible functional groups, such as alkenes, alkynes, or some nitro groups.[10]
Materials:
-
Methyl 3-(cbz-amino)butanoate
-
Palladium on activated carbon (10% Pd/C, 5-10 mol%)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the Cbz-protected substrate in an appropriate volume of methanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this purge-and-fill cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[10]
-
Rinse the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can often be used in the next step without further purification.
Protocol 2: Cbz Deprotection using Lewis Acids
Rationale: For substrates containing functional groups sensitive to reduction (e.g., alkynes), an acid-mediated cleavage provides a robust alternative. The combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is a modern, mild, and effective method that avoids harsh reagents.[11] The Lewis acid coordinates to the carbonyl oxygen of the carbamate, weakening the C-O bond and facilitating its cleavage. This method shows excellent functional group tolerance but is not compatible with acid-labile groups like tert-butoxycarbonyl (Boc).[11]
Materials:
-
Methyl 3-(cbz-amino)butanoate
-
Aluminum chloride (AlCl₃, anhydrous, 1.5-3 equivalents)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Step-by-Step Methodology:
-
Dissolve the Cbz-protected substrate in HFIP in a round-bottom flask.
-
At room temperature, add AlCl₃ portion-wise to the stirred solution. An exotherm may be observed.
-
Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS. Reaction times can range from 2 to 16 hours.[11]
-
Once the reaction is complete, carefully quench the mixture by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amine.[11]
Application in the Synthesis of DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a major class of oral anti-diabetic agents.[12][13] Many of these drugs, such as Sitagliptin, are peptidomimetics that feature a β-amino acid core, which is critical for binding to the enzyme's active site.[12] Methyl 3-(cbz-amino)butanoate serves as an excellent starting point for the synthesis of analogues in this class.
Protocol 3: Synthesis of a β-Amino Amide Core for DPP-4 Inhibitors
Rationale: This protocol outlines the key steps of hydrolyzing the methyl ester and subsequently coupling the resulting carboxylic acid with a heterocyclic amine, a common pharmacophore in DPP-4 inhibitors that interacts with the S1 pocket of the enzyme.[12]
Materials:
-
Methyl 3-(cbz-amino)butanoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvents: Tetrahydrofuran (THF), water, Dichloromethane (DCM)
-
Peptide coupling reagents: e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Target amine (e.g., a substituted piperazine)
Step-by-Step Methodology:
Part A: Ester Hydrolysis
-
Dissolve Methyl 3-(cbz-amino)butanoate in a mixture of THF and water.
-
Add 1.5-2.0 equivalents of LiOH or NaOH and stir the mixture at room temperature until TLC/LC-MS analysis confirms the complete consumption of the starting ester.
-
Acidify the reaction mixture to pH ~2-3 with a cold aqueous acid solution (e.g., 1N HCl).
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the Cbz-protected β-amino acid.
Part B: Amide Coupling
-
Dissolve the Cbz-protected β-amino acid from Part A (1 eq.), HOBt (1.2 eq.), and the target heterocyclic amine (1 eq.) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add DIPEA (2.5 eq.) followed by the dropwise addition of a solution of EDC (1.2 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the Cbz-protected amide intermediate.
-
This intermediate can then be deprotected using Protocol 1 or 2 to yield the final target scaffold.
Application as a Precursor for β-Lactam Scaffolds
The β-lactam ring is the core structural motif of one of the most important classes of antibiotics.[14] β-Amino acids are direct precursors to these strained four-membered rings (azetidin-2-ones).[7] The synthesis involves an intramolecular cyclization, where the amino group attacks an activated carboxylate. The methyl group on the β-lactam ring, derived from the butanoate backbone, can be used to modulate the compound's biological activity and stability against β-lactamase enzymes.[15]
Protocol 4: Conceptual Synthesis of a β-Lactam Ring
Rationale: This protocol describes a conceptual method for the ring-closing reaction to form the β-lactam core. The key is to activate the carboxylic acid of the Cbz-protected β-amino acid to make it susceptible to intramolecular nucleophilic attack by the protected nitrogen. Reagents like Mukaiyama's salt are effective for this transformation.[14]
Materials:
-
N-Cbz-3-aminobutanoic acid (prepared as in Protocol 3, Part A)
-
Cyclizing agent: e.g., 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent)
-
Base: Triethylamine (TEA) or DIPEA
-
Solvent: Anhydrous DCM or Acetonitrile
Step-by-Step Methodology:
-
Prepare a highly dilute solution of the N-Cbz-3-aminobutanoic acid and ~3 equivalents of TEA in anhydrous DCM. (High dilution favors intramolecular cyclization over intermolecular polymerization).
-
In a separate flask, prepare a solution of Mukaiyama's reagent (~1.5 equivalents) in anhydrous DCM.
-
Add both solutions simultaneously and slowly via syringe pump to a larger flask of refluxing DCM over several hours.
-
After the addition is complete, continue to reflux the mixture and monitor the reaction by TLC/LC-MS.
-
Upon completion, cool the reaction mixture and wash with aqueous acid and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate the Cbz-protected β-lactam.
Conclusion
Methyl 3-(cbz-amino)butanoate is a versatile and high-value chiral building block for drug discovery. Its β-amino acid structure provides access to metabolically robust peptidomimetics and key pharmacophores for important drug targets like DPP-4. The reliable chemistry of the Cbz protecting group allows for its strategic removal under various conditions, enabling complex, multi-step synthetic routes. The protocols outlined in this guide provide a robust framework for researchers to effectively incorporate this synthon into their medicinal chemistry programs, accelerating the development of novel therapeutics.
References
- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem. (2025). AiFChem.
- Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group - Benchchem. (2025). Benchchem.
- Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem. (2025). AiFChem.
- High Purity Chiral Building Blocks in Modern Pharma. (2026). Pharma Focus.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC - NIH.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2025). Organic Chemistry Portal.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Total Synthesis.
- Chiral Building Blocks Selection. (n.d.). Enamine.
- Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. (n.d.). BOC Sciences.
- Methyl (S)-3-(((benzyloxy)carbonyl)amino)
- Methyl 3-[(tert-butoxycarbonyl)
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.).
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. (1985). Organic Syntheses Procedure.
- Preparation of Cbz protected 3-aminomethyl β-lactams. (n.d.).
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
- Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (n.d.). PMC.
- CBZ-Amino Acids. (n.d.). BOC Sciences.
- Methyl substituted β–lactam framework based antibiotics and β-lactamase inhibitors: Proof of concept by comput
- Novel and Recent Synthesis and Applic
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. oatext.com [oatext.com]
- 13. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methyl substituted β–lactam framework based antibiotics and β-lactamase inhibitors: Proof of concept by computations | bioRxiv [biorxiv.org]
Application Note: Enantioselective Synthesis of Methyl 3-(Cbz-amino)butanoate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: Methyl 3-(benzyloxycarbonylamino)butanoate (CAS: 83460-84-8 for the S-enantiomer)
Strategic Overview & Mechanistic Rationale
The synthesis of enantiopure β -amino acids is a critical operation in modern drug discovery. β -amino acids like methyl 3-(Cbz-amino)butanoate serve as essential building blocks for peptidomimetics, β -peptides, and small-molecule therapeutics due to their profound resistance to enzymatic degradation and their ability to enforce stable secondary structures.
As a Senior Application Scientist, selecting the correct synthetic route requires balancing scale, safety, and atom economy. In this application note, we detail two field-proven, divergent strategies to access the (S)-enantiomer:
-
Route A: Catalytic Asymmetric Hydrogenation – The method of choice for process-scale manufacturing, relying on chiral Rhodium(I) catalysis.
-
Route B: Arndt-Eistert Homologation – The gold standard for rapid, discovery-phase medicinal chemistry, utilizing the "chiral pool" of natural α -amino acids.
Synthetic pathways to (S)-Methyl 3-(Cbz-amino)butanoate via Hydrogenation and Arndt-Eistert.
Route A: Catalytic Asymmetric Hydrogenation
Causality in Experimental Design
The asymmetric hydrogenation of β -dehydroamino acids is notoriously more challenging than their α -counterparts due to the lack of a rigid, bidentate chelation transition state.
Why Cbz Protection? The benzyloxycarbonyl (Cbz) group is not merely a protecting group; it is a critical mechanistic participant. The carbonyl oxygen of the Cbz group coordinates to the cationic Rhodium center, locking the enamide substrate into a rigid conformation. This chelation dictates the facial approach of the hydrogen gas. Why Rh(I) over Ru(II)? While Ruthenium catalysts excel in ketone reductions, Rh(I) complexes bearing rigid bisphosphine ligands (such as (R,R) -Me-DuPhos or BICP) exhibit superior enantiocontrol for β -(acylamino)acrylates, effectively overcoming the poor E/Z isomeric purity often encountered in the starting enamide ( [1]).
Catalytic cycle for Rh-catalyzed asymmetric hydrogenation of beta-enamido esters.
Step-by-Step Protocol & Self-Validation
-
Catalyst Activation: In a nitrogen-filled glovebox, dissolve methyl (Z)-3-(Cbz-amino)but-2-enoate (10.0 mmol) and the catalyst [Rh(COD)(R,R)−Me−DuPhos]BF4 (0.1 mol%) in anhydrous, degassed methanol (20 mL).
-
Hydrogenation: Transfer the homogenous solution to a high-pressure Parr reactor. Purge the vessel with H2 gas three times to remove residual inert gas, then pressurize to 60 psi.
-
Reaction: Stir vigorously at 25 °C for 12 hours.
-
Self-Validation (In-Process Control): Pause stirring, vent the reactor safely, and sample 50 µL of the mixture. Dilute in MeOH and analyze via RP-HPLC (UV 210 nm). Causality Check: The complete disappearance of the enamide peak ( λmax≈240 nm) validates full conversion. If starting material persists, suspect catalyst poisoning by trace halides in the starting material.
-
Workup: Concentrate the mixture under reduced pressure. Pass the residue through a short pad of silica gel (eluting with 30% EtOAc in Hexanes) to sequester the Rhodium catalyst.
-
Quality Control: Determine enantiomeric excess (ee%) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
Route B: Arndt-Eistert Homologation (Chiral Pool)
Causality in Experimental Design
When rapid access to enantiopure β -amino acids is required without the burden of optimizing high-pressure catalytic conditions, the Arndt-Eistert homologation is unparalleled.
Why Silver Benzoate in Methanol? The reaction relies on the stereoretentive Wolff rearrangement of an α -diazoketone. The chiral center of N-Cbz-L-Alanine is entirely preserved because the migrating group (the chiral α -carbon) retains its configuration during the 1,2-shift to the ketene intermediate. By conducting the silver-catalyzed rearrangement directly in methanol, the highly reactive ketene is intercepted immediately by the solvent, yielding the desired methyl ester in a single pot ( [2]).
Step-by-Step Protocol & Self-Validation
Safety Warning: Diazomethane is highly toxic and explosive. Use a blast shield, operate in a well-ventilated fume hood, and strictly avoid glassware with ground-glass joints.
-
Mixed Anhydride Formation: Dissolve N-Cbz-L-Alanine (10.0 mmol) in anhydrous THF (30 mL). Add N-methylmorpholine (NMM, 11.0 mmol) and cool the flask to -15 °C using a dry ice/ethylene glycol bath. Dropwise, add isobutyl chloroformate (10.5 mmol). Stir for 15 minutes to generate the mixed anhydride.
-
Diazoketone Synthesis: Add a freshly prepared, cold ethereal solution of diazomethane (~30 mmol) dropwise to the -15 °C mixture. Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Self-Validation (In-Process Control): Extract a 100 µL aliquot, evaporate the solvent stream under N2 , and acquire an FT-IR spectrum. Causality Check: A strong, sharp absorption band at ∼2100 cm−1 confirms the presence of the diazo group. Proceed only if this peak is dominant.
-
Wolff Rearrangement: Carefully concentrate the mixture under reduced pressure (water bath < 25 °C). Redissolve the crude diazoketone in anhydrous methanol (40 mL). Add a solution of silver benzoate (0.1 mmol) dissolved in triethylamine (1 mL) dropwise.
-
Reaction: Stir at room temperature in the dark for 3 hours. The evolution of nitrogen gas bubbles will be immediately observable, indicating the extrusion of N2 to form the carbene/ketene intermediate ( [3]).
-
Workup: Filter the dark suspension through a pad of Celite to remove precipitated silver salts. Concentrate the filtrate and purify via flash column chromatography (20% EtOAc in Hexanes) to yield (S)-Methyl 3-(Cbz-amino)butanoate.
-
Quality Control: Validate structural integrity via 1H -NMR. Causality Check: The appearance of a new methylene doublet ( ∼2.5 ppm ) corresponding to the α -protons of the homologated ester confirms success.
Data Presentation & Route Comparison
To assist process chemists and project managers in selecting the appropriate methodology, the quantitative and operational parameters of both routes are summarized below:
| Parameter | Route A: Asymmetric Hydrogenation | Route B: Arndt-Eistert Homologation |
| Starting Material | Methyl 3-(Cbz-amino)but-2-enoate | N-Cbz-L-Alanine |
| Enantiomeric Excess (ee) | > 97% (Dependent on ligand purity) | > 99% (100% Stereoretentive) |
| Overall Yield | 92 - 95% | 75 - 82% |
| Scalability | Excellent (Kilogram to Ton scale) | Moderate (Limited by CH2N2 hazards) |
| Primary Safety Concern | High-pressure H2 gas | Explosive/Toxic Diazomethane |
| Best Suited For | Process Chemistry / Manufacturing | Discovery / Medicinal Chemistry |
References
"enzymatic synthesis of Methyl 3-(cbz-amino)butanoate"
Application Note: Enzymatic Kinetic Resolution and Synthesis of Methyl 3-(Cbz-amino)butanoate
Executive Summary
Chiral β -amino acids are indispensable building blocks in modern drug development, functioning as core scaffolds for peptidomimetics, integrin antagonists (such as Arg-Gly-Asp mimetics), and broad-spectrum chemotherapeutics[1][2]. This application note details a highly scalable, green-chemistry protocol for the enzymatic kinetic resolution of racemic methyl 3-(Cbz-amino)butanoate. By leveraging the enantioselective transesterification capabilities of solid-phase supported Candida antarctica Lipase B (CALB), researchers can isolate both the unreacted (S)-methyl ester and the transesterified (R)-benzyl ester in exceptional enantiomeric excess (>99% ee )[1][3].
Mechanistic Rationale & Experimental Design
As an Application Scientist, it is critical to understand that successful biocatalysis relies on the precise tuning of the microenvironment around the enzyme. The parameters in this protocol are not arbitrary; they are governed by strict thermodynamic and kinetic causalities:
-
Enzyme Selection (CALB): CALB (commercially available as Novozym 435) is chosen for its robust stereorecognition. The active site contains a Ser-His-Asp catalytic triad within a deep, hydrophobic funnel. The stereocenter at the β -position of the substrate interacts specifically with this pocket, allowing the enzyme to preferentially acylate the (R)-enantiomer while rejecting the (S)-enantiomer[3][4].
-
Substrate Engineering (Cbz Protection): Unprotected β -amino acids are highly polar, zwitterionic, and poorly soluble in organic media. The benzyloxycarbonyl (Cbz) protecting group serves a dual purpose. First, it increases the lipophilicity of the substrate, ensuring complete dissolution in non-polar solvents. Second, the bulky aromatic ring of the Cbz group provides critical steric bulk that enhances the enantiomeric ratio (E-value) by anchoring the substrate firmly within the enzyme's hydrophobic binding pocket[3].
-
Solvent Causality (Toluene): Toluene is explicitly selected because its non-polar nature (log P ~ 2.7) preserves the essential hydration shell around the immobilized lipase. Polar solvents would strip this water layer, denaturing the enzyme. Furthermore, using an anhydrous organic solvent suppresses the competitive hydrolysis side-reaction[1].
-
Nucleophile Selection (Benzyl Alcohol): Benzyl alcohol acts as the acyl acceptor. Its high boiling point permits elevated reaction temperatures (45 °C) to accelerate reaction kinetics. More importantly, the resulting benzyl ester product has a significantly different molecular weight and polarity compared to the starting methyl ester, making downstream chromatographic separation trivial[1].
Workflow Visualization
Workflow of CALB-catalyzed kinetic resolution of methyl 3-(Cbz-amino)butanoate.
Step-by-Step Methodology: CALB-Catalyzed Transesterification
Self-Validating Principle: This protocol is designed as a self-validating system. In kinetic resolutions, pushing the reaction past 50% conversion degrades the enantiomeric purity of the product ( eep ), while stopping too early degrades the purity of the recovered substrate ( ees ). By utilizing real-time In-Process Controls (IPC), the scientist mathematically validates the system before termination.
Materials & Reagents:
-
Racemic Methyl 3-(Cbz-amino)butanoate (1.0 eq, 10.0 mmol)
-
Benzyl alcohol (3.0 eq, 30.0 mmol)
-
Candida antarctica Lipase B (Novozym 435) (20% w/w relative to substrate)
-
Anhydrous Toluene (100 mL)
-
Activated 4Å Molecular Sieves (1.0 g)
Protocol:
-
Reaction Assembly: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 mmol of racemic methyl 3-(Cbz-amino)butanoate in 100 mL of anhydrous toluene[1].
-
Nucleophile & Scavenger Addition: Add 30.0 mmol of benzyl alcohol. Introduce 1.0 g of activated 4Å molecular sieves. Note: The sieves act as a moisture scavenger to prevent the formation of 3-(Cbz-amino)butanoic acid via competitive enzymatic hydrolysis.
-
Enzyme Introduction: Add the immobilized CALB (Novozym 435) to the mixture[1].
-
Incubation: Incubate the suspension at 45 °C. Stir gently (150–200 rpm) using an overhead stirrer or an orbital shaker. Caution: Do not use high-speed magnetic stirring, as the stir bar will mechanically crush the acrylic resin beads supporting the enzyme, leading to a loss of catalytic activity.
-
Self-Validating IPC (Crucial Step): After 12 hours, withdraw a 50 μ L aliquot. Filter through a 0.22 μ m PTFE syringe filter, evaporate the toluene, and reconstitute in a Hexane/Isopropanol (90:10) mixture. Analyze via chiral HPLC (e.g., Chiralcel OD-H column). Calculate the conversion ( c ) using the formula: c=ees/(ees+eep) .
-
Termination: Once the conversion reaches exactly 40–45% (typically between 24–36 hours), terminate the reaction by filtering the mixture through a sintered glass funnel. Wash the recovered enzyme beads with cold toluene (the enzyme can be dried and reused for up to 5 cycles with minimal loss of activity).
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). The unreacted (S)-methyl 3-(Cbz-amino)butanoate elutes first, followed by the transesterified (R)-benzyl 3-(Cbz-amino)butanoate[1].
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes and parameters for the enzymatic resolution of β -amino esters using CALB, demonstrating the high selectivity of the enzyme[1][3][4].
| Parameter | Condition / Outcome | Rationale / Implication |
| Substrate | Racemic Methyl 3-(Cbz-amino)butanoate | Cbz group provides steric bulk for high E-value. |
| Acyl Acceptor | Benzyl Alcohol (3.0 eq) | Drives equilibrium forward; allows easy chromatographic separation. |
| Solvent | Anhydrous Toluene | Preserves enzyme hydration shell; prevents hydrolysis. |
| Enzyme Loading | 20% w/w (CALB / Novozym 435) | Optimal balance between reaction rate and cost-efficiency. |
| Target Conversion ( c ) | 40% – 45% | Ensures maximum ee for the recovered (S)-enantiomer. |
| Recovered Substrate ( ees ) | > 99% ((S)-Methyl ester) | Highly pure chiral building block for downstream synthesis. |
| Product ( eep ) | > 95% ((R)-Benzyl ester) | Can be subjected to hydrogenolysis to yield the free (R)-acid. |
References
- Title: benzyl (R)-3-(benzyloxycarbonylamino)
- Source: researchgate.
- Source: researchgate.
- Title: Alessandra Tolomelli — University of Bologna — Publications (Synthesis of chiral non-racemic intermediates and Arg-Gly-Asp mimetics by CaLB-catalyzed resolution)
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for Methyl 3-(cbz-amino)butanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of Methyl 3-(cbz-amino)butanoate .
The protection of β -amino acid esters using Benzyl chloroformate (Cbz-Cl) is a foundational transformation in peptide synthesis and medicinal chemistry[1]. However, when working with esterified substrates like Methyl 3-aminobutanoate, competing side reactions—such as ester hydrolysis and reagent degradation—frequently compromise yields[2]. This guide bridges theoretical mechanistic chemistry with field-proven methodologies to ensure high-fidelity, reproducible synthesis.
Mechanistic Overview & Reaction Workflow
The synthesis relies on the nucleophilic attack of the β -amine on the carbonyl carbon of Cbz-Cl[3]. Because the starting material contains a base-sensitive methyl ester, the choice of the acid scavenger (base) and solvent system dictates the success of the reaction.
Workflow for optimizing the Cbz-protection of Methyl 3-aminobutanoate, highlighting key failure modes.
Standard Operating Procedure: Anhydrous Protocol
To prevent the hydrolysis of the methyl ester commonly seen in aqueous Schotten-Baumann conditions, an anhydrous organic protocol utilizing Triethylamine (TEA) is highly recommended[4].
Materials:
-
Methyl 3-aminobutanoate hydrochloride (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq)
-
Triethylamine (TEA, 2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
Step-by-Step Methodology:
-
Substrate Dissolution: Suspend Methyl 3-aminobutanoate hydrochloride (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.
-
Base Activation: Add Triethylamine (2.2 eq) dropwise at room temperature.
-
Self-Validation Checkpoint: The cloudy suspension of the hydrochloride salt will transition into a clear, homogeneous solution within 10 minutes, confirming the successful liberation of the free amine[4].
-
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
-
Electrophile Addition: Add Benzyl chloroformate (1.1 eq) dropwise over 15–20 minutes using an addition funnel.
-
Self-Validation Checkpoint: A mild exotherm will occur. As the reaction proceeds, a fine white precipitate (TEA-HCl salt) will gradually form, serving as a visual indicator of successful acylation.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours[1]. Monitor via TLC (Ninhydrin stain; the primary amine spot will disappear).
-
Quench & Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted TEA), saturated aqueous NaHCO3 (to neutralize residual acid), and brine[1].
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude Methyl 3-(cbz-amino)butanoate.
Quantitative Optimization Data
The table below summarizes the causality between different reaction environments and the expected yield of Methyl 3-(cbz-amino)butanoate.
| Reaction System | Base Used | Solvent | Temp. | Expected Yield | Primary Failure Mode |
| Standard Aqueous | 1M NaOH | Water / Dioxane | 0 °C → RT | 50–65% | Ester hydrolysis (Saponification) due to pH > 10[2]. |
| Buffered Aqueous | Na2CO3 : NaHCO3 (2:1) | Water / THF | 0 °C → RT | 80–85% | Slow reaction rate; biphasic mass transfer limitations[2]. |
| Anhydrous Organic | Triethylamine (TEA) | DCM or Toluene | 0 °C → RT | 90–95% | Trace di-acylation if >1.1 eq of Cbz-Cl is used[4]. |
| Green Promoter | PEG-400 (Phase Transfer) | None / Water | Room Temp | >90% | Difficult phase separation during workup[5]. |
Troubleshooting & FAQs
Q1: Why is my overall yield consistently below 60% despite complete consumption of the starting amine? A1: The most likely culprit is ester hydrolysis. If you are using standard aqueous basic conditions (e.g., NaOH or unbuffered Na2CO3 ), the pH can easily exceed 10. At this elevated pH, the methyl ester of your product undergoes saponification, converting it into 3-(cbz-amino)butanoic acid[2]. During an organic extraction (e.g., with Ethyl Acetate or DCM), this acid byproduct remains ionized in the aqueous layer and is discarded. Solution: Switch to the anhydrous protocol outlined above[4], or utilize a mixed base buffer system of Na2CO3 : NaHCO3 (2:1 ratio) to strictly cap the aqueous pH between 8.0 and 9.5[2].
Q2: I am observing significant amounts of unreacted Methyl 3-aminobutanoate. Should I increase the temperature to drive the reaction to completion? A2: No. Increasing the temperature will actually decrease your yield. Benzyl chloroformate is highly susceptible to nucleophilic attack by water and hydroxide ions, degrading into benzyl alcohol and CO2 [1]. This degradation pathway outcompetes amidation at higher temperatures. Solution: Ensure the addition of Cbz-Cl occurs strictly below 5 °C[1]. If conversion remains incomplete after 4 hours at room temperature, add an additional 0.2 equivalents of Cbz-Cl rather than applying heat.
Q3: Is there an environmentally friendly alternative to using Dichloromethane or Toluene? A3: Yes. Recent methodologies have demonstrated that Polyethylene glycol (PEG-400) acts as an excellent, eco-friendly phase-transfer promoter for N-Cbz protection[5]. By using 0.5 mL of PEG-400 per 1 mmol of amine, the reaction can be run at room temperature without the need for volatile organic solvents, achieving excellent yields while maintaining a neutral system that protects the methyl ester[6].
Q4: How can I prevent the formation of di-Cbz (N,N-di-benzyloxycarbonyl) impurities? A4: Di-acylation occurs when excess Cbz-Cl is used in conjunction with strong bases (such as LiHMDS)[7]. Because the secondary carbamate nitrogen is still weakly nucleophilic, it can attack a second molecule of Cbz-Cl. Solution: Strictly limit Cbz-Cl to 1.05–1.10 equivalents[1]. Ensure vigorous stirring during the dropwise addition to prevent localized high concentrations of the electrophile.
References
-
Polyethylene glycol mediated facile protocol for N-Cbz protection of amines Synthetic Communications (Taylor & Francis)[Link]
-
An Excellent Method for Cbz-Protection of Amines ResearchGate[Link]
- Process for the preparation of silodosin (EP3892615A1)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP3892615A1 - Process for the preparation of silodosin - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mobt3ath.com [mobt3ath.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Synthesis of Methyl 3-(Cbz-amino)butanoate
Welcome to the technical support center for the synthesis of Methyl 3-(cbz-amino)butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address potential issues in your experimental workflow.
I. Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Methyl 3-(cbz-amino)butanoate?
A1: The synthesis typically involves two main steps:
-
Esterification: Conversion of 3-aminobutanoic acid to its methyl ester, methyl 3-aminobutanoate, often using thionyl chloride in methanol.
-
N-Protection: Protection of the amino group of methyl 3-aminobutanoate with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl) under basic conditions.
Q2: Why is the Cbz protecting group a good choice for this synthesis?
A2: The Cbz group is widely used in organic synthesis for several reasons.[1] It is relatively easy to introduce and can be removed under specific conditions that often do not affect other functional groups, providing good orthogonality.[2] The introduction of the Cbz group can also facilitate the crystallization and purification of the product due to its tendency to form stable, crystalline derivatives.[1]
Q3: What are the critical parameters to control during the Cbz protection step?
A3: The most critical parameter is the pH of the reaction mixture.[1] It should be maintained in a basic range (typically pH 8-10) to ensure the amine is deprotonated and sufficiently nucleophilic to react with the benzyl chloroformate.[1] However, excessively high pH can lead to racemization of chiral centers or decomposition of the Cbz-Cl reagent.[1] Temperature control is also important; the reaction is often carried out at low temperatures (e.g., 0-5 °C) to minimize side reactions.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the starting amine and the formation of the Cbz-protected product.
Q5: What are some common methods for purifying the final product?
A5: Purification of Methyl 3-(cbz-amino)butanoate typically involves an aqueous workup to remove water-soluble byproducts, followed by extraction into an organic solvent.[3] Further purification can be achieved through column chromatography on silica gel or recrystallization.[4][5]
II. Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis, their probable causes, and recommended solutions.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows mostly unreacted starting material (methyl 3-aminobutanoate).
-
After workup, the isolated yield is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inactive Benzyl Chloroformate (Cbz-Cl) | Cbz-Cl is sensitive to moisture and can decompose over time. | Use a fresh bottle of Cbz-Cl or purify the existing stock by distillation under reduced pressure. Always handle Cbz-Cl in a dry environment. |
| Incorrect pH | If the pH is too low, the amine will be protonated and not nucleophilic enough to react.[1] | Carefully monitor and adjust the pH of the reaction mixture to be between 8 and 10 using a suitable base (e.g., sodium carbonate, sodium bicarbonate).[1] A mixed buffer system of Na2CO3 and NaHCO3 can also be effective.[1] |
| Insufficient Base | Not enough base was added to neutralize the HCl generated during the reaction, causing the pH to drop. | Ensure at least two equivalents of base are used: one to deprotonate the amine salt and one to neutralize the generated HCl. |
| Low Reaction Temperature | While low temperatures are generally preferred to control side reactions, a temperature that is too low can significantly slow down the reaction rate. | Allow the reaction to proceed for a longer time or gradually warm the reaction mixture to room temperature after the initial addition of Cbz-Cl.[3] |
Problem 2: Presence of Multiple Spots on TLC After Reaction
Symptoms:
-
TLC analysis of the crude reaction mixture shows the desired product spot, but also several other distinct spots, indicating the formation of byproducts.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Di-Cbz Protected Amine | If an excess of Cbz-Cl is used, or if the reaction conditions are too harsh, a second Cbz group can attach to the nitrogen, forming a di-Cbz derivative. | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of Cbz-Cl.[3] Add the Cbz-Cl dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Formation of Benzyl Alcohol | Cbz-Cl can react with water present in the reaction mixture to form benzyl alcohol. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Over-alkylation | In the presence of a strong base and an alkylating agent, the nitrogen of the newly formed carbamate can be further alkylated. | Use a milder base like sodium bicarbonate or N-methylmorpholine (NMM) instead of stronger bases like sodium hydroxide.[6] |
| Side reactions from impurities | Impurities in the starting materials or solvents can lead to unexpected side products. | Ensure the purity of all reagents and solvents before starting the reaction. |
Problem 3: Difficulties in Product Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from impurities.
-
Emulsion formation during aqueous workup.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Residual Benzyl Alcohol | Benzyl alcohol has a similar polarity to the product and can co-elute during column chromatography. | During the workup, wash the organic layer with a dilute solution of sodium bisulfite to remove any unreacted benzyl chloroformate and with a dilute base to remove any acidic impurities. |
| Inappropriate Solvent System for Chromatography | The chosen solvent system for column chromatography does not provide adequate separation. | Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation. |
| Emulsion during Extraction | The presence of salts and other impurities can lead to the formation of a stable emulsion between the aqueous and organic layers. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. |
| Product is an Oil | Some Cbz-protected amino esters are oils at room temperature and may not crystallize easily. | If the product is an oil, purification by column chromatography is the preferred method.[5] Alternatively, try to form a solid derivative for characterization. |
III. Experimental Workflow & Diagrams
General Synthesis Workflow
The following diagram illustrates the typical experimental workflow for the synthesis of Methyl 3-(cbz-amino)butanoate.
Caption: General workflow for the synthesis of Methyl 3-(cbz-amino)butanoate.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
IV. References
-
Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from
-
Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from
-
Benchchem. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Peptide Coupling Troubleshooting. Retrieved from
-
Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved from
-
Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. (n.d.). PMC. Retrieved from
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from
-
Excellent Method for Cbz-protection of Amines. (2010, March 15). Chemistry Letters - Oxford Academic. Retrieved from
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from
-
Photochemical Protection of Amines with Cbz and Fmoc Groups. (2003, February 28). The Journal of Organic Chemistry - ACS Publications. Retrieved from
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. (2024, January 4). Total Synthesis. Retrieved from
-
Cbz-Protected Amino Groups. (2019, October 2). Retrieved from
-
Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),.... (n.d.). ResearchGate. Retrieved from
-
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Retrieved from
-
Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. (n.d.). Retrieved from
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from
-
Preparation method of methyl 3-aminocrotonate. (n.d.). Google Patents. Retrieved from
-
PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT: BENZYLOXYCARBONYL-L-ALANYL-L-CYSTEINE METHYL ESTER AND BENZYLOXYCARBONYL-L-ASPARTYL-(tert-BUTYL ESTER)-L-PHENYLALANYL-L-VALINE METHYL ESTER. (1985). Organic Syntheses Procedure. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Methyl-3-(methylamino)butan-2. Retrieved from
-
3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... (n.d.). ResearchGate. Retrieved from
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016, March 4). Powered by XMB 1.9.11. Retrieved from
Sources
Technical Support Center: Synthesis of Methyl 3-(cbz-amino)butanoate
Welcome to the technical support center for the synthesis of Methyl 3-(cbz-amino)butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights based on established chemical principles.
Troubleshooting Guide: Side Reactions
This section addresses specific experimental issues, their underlying causes, and actionable solutions to optimize the synthesis of Methyl 3-(cbz-amino)butanoate.
Issue 1: Presence of a Higher Molecular Weight Impurity, Consistent with Dimer or Oligomer Formation
Question: My post-reaction analysis (e.g., LC-MS or ¹H NMR) shows a significant peak corresponding to a higher molecular weight species. Could this be a dipeptide or oligomer, and how can I prevent its formation?
Answer:
Yes, the formation of a dipeptide, such as Methyl 3-(N-(benzyloxycarbonyl)-3-aminobutanoylamino)butanoate, is a well-documented side reaction during the N-protection of amino acids with chloroformates like benzyl chloroformate (Cbz-Cl).[1] This occurs when a molecule of the newly formed Cbz-protected amino ester reacts with a deprotected starting material molecule.
Causality:
This side reaction is primarily caused by the in-situ formation of a mixed anhydride intermediate. The benzyl chloroformate can react with the carboxylate group of the starting amino acid (if the synthesis starts from the acid) or the product, activating it for nucleophilic attack by the free amino group of another molecule of the starting material.[1]
Preventative Measures and Solutions:
-
Controlled Reagent Addition: Add the benzyl chloroformate (Cbz-Cl) slowly and dropwise to the reaction mixture, ensuring it is well-stirred. This minimizes localized high concentrations of the acylating agent.
-
Low Reaction Temperature: Maintain a low temperature (0-5 °C) during the addition of Cbz-Cl. This slows down the rate of the side reaction relative to the desired N-protection.[2]
-
pH Control: Maintain the pH of the reaction mixture between 8 and 10. While primarily for preventing racemization, this also ensures that the amino group of the starting material remains sufficiently nucleophilic to react with the Cbz-Cl before it can participate in dipeptide formation.[3]
-
Stoichiometry: Use a minimal excess of benzyl chloroformate (typically 1.1 to 1.2 equivalents). A large excess can increase the likelihood of side reactions.
Issue 2: Loss of Stereochemical Purity (Racemization)
Question: I started with enantiomerically pure (S)- or (R)-methyl 3-aminobutanoate, but my final product shows a mixture of enantiomers. What causes this racemization and how can I avoid it?
Answer:
Racemization is a critical concern in amino acid chemistry, particularly when the stereocenter is adjacent to a carbonyl group. The primary mechanism involves the deprotonation of the α-proton, leading to a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereochemical integrity.
Causality:
-
Excessive Basicity: The use of a strong base or an excessive amount of a weaker base can facilitate the abstraction of the α-proton. The basicity of the reaction medium has a significant influence on the rate of racemization.[4]
-
High Reaction Temperature: Increased temperatures provide the energy needed to overcome the activation barrier for deprotonation and subsequent racemization.
-
Prolonged Reaction Times: Extended exposure to basic conditions increases the probability of racemization.
Preventative Measures and Solutions:
| Parameter | Recommended Condition | Rationale |
| Base Selection | Use a weaker base like sodium bicarbonate or N-methylmorpholine (NMM) instead of stronger bases like sodium hydroxide or triethylamine. | Weaker bases are less likely to cause deprotonation at the α-carbon.[4] |
| pH Control | Maintain the reaction pH in the range of 8-10. | This provides a balance between having a sufficiently nucleophilic amine for the reaction with Cbz-Cl and minimizing the risk of racemization.[3] |
| Temperature | Conduct the reaction at low temperatures (0-5 °C), especially during the addition of reagents. | Lower temperatures significantly reduce the rate of racemization. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. | Minimizing the exposure time to the reaction conditions reduces the opportunity for racemization. |
Issue 3: Formation of an N,N-di-Cbz Protected Product
Question: My analysis indicates the presence of a product with two Cbz groups attached to the nitrogen atom. How is this possible and what can be done to prevent it?
Answer:
While less common for primary amines, the formation of an N,N-di-Cbz derivative can occur, especially under certain conditions. This happens when the initially formed carbamate is further acylated.
Causality:
The nitrogen atom in the newly formed carbamate is significantly less nucleophilic than the starting amine. However, under forcing conditions such as high concentrations of a very reactive acylating agent and a strong base, a second acylation can occur.
Preventative Measures and Solutions:
-
Stoichiometric Control: Use a minimal excess of benzyl chloroformate (1.1 to 1.2 equivalents). This is the most critical factor in preventing over-acylation.
-
Controlled Reagent Addition: Add the Cbz-Cl slowly to the reaction mixture to avoid localized high concentrations.
-
Appropriate Base: Use a base that is strong enough to neutralize the HCl byproduct but not so strong as to deprotonate the carbamate and facilitate a second acylation. Sodium bicarbonate is often a good choice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general procedure for the synthesis of Methyl 3-(cbz-amino)butanoate?
A1: A widely used and effective method is the Schotten-Baumann reaction.[3][5] This involves reacting methyl 3-aminobutanoate (or its hydrochloride salt) with benzyl chloroformate in a biphasic system of an organic solvent (like THF or dichloromethane) and an aqueous basic solution (such as sodium bicarbonate or sodium carbonate) at a controlled temperature (typically 0-5 °C).[6]
A Representative Experimental Protocol:
-
Dissolve methyl 3-aminobutanoate hydrochloride (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0-2.5 eq.) to the solution.
-
Slowly add benzyl chloroformate (1.1-1.2 eq.) dropwise while maintaining the temperature below 5 °C and stirring vigorously.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, continuing to stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Perform an aqueous work-up, typically by diluting with water and extracting the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q2: My starting material, methyl 3-aminobutanoate, seems to be degrading or oligomerizing before I even add the Cbz-Cl. Is this possible?
A2: Yes, β-amino esters can be susceptible to self-condensation or oligomerization, especially under basic conditions or upon prolonged storage.[7] The amino group of one molecule can act as a nucleophile and attack the ester carbonyl of another molecule, leading to the formation of dimers and higher oligomers.
Preventative Measures:
-
Use freshly prepared or distilled methyl 3-aminobutanoate.
-
If starting from the hydrochloride salt, neutralize it just before the Cbz-protection step.
-
Avoid prolonged storage of the free base, especially at room temperature.
Q3: Could the product, Methyl 3-(cbz-amino)butanoate, cyclize to form a lactam?
A3: Intramolecular cyclization of amino acids or their derivatives to form lactams is a known reaction.[8] For a β-amino ester, this would result in the formation of a β-lactam (a 4-membered ring). While this is a possibility, it generally requires specific conditions, such as activation of the ester or heating, and is less likely to be a major side reaction under the standard, mild conditions of a Schotten-Baumann Cbz protection. However, if the reaction is heated or subjected to harsh conditions, lactam formation could become more significant.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (methyl 3-aminobutanoate), the product (Methyl 3-(cbz-amino)butanoate), and any potential byproducts. The starting amine will be more polar and have a lower Rf value than the Cbz-protected product. Staining with ninhydrin can be used to visualize the starting amine, which will show a distinct color, while the product will not react with ninhydrin.
Reaction and Side Reaction Pathways
Caption: Main reaction and potential side reactions.
References
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
- Lynn, D. M., Anderson, D. G., Putnam, D., & Langer, R. (2001). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society, 123(33), 8155–8156.
-
BYJU'S. (2021, December 14). Synthesis of Lactam. Retrieved from [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved from [Link]
-
Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, June 6). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]
- Ponmagaram, M., Saranraj, K., Raja, K. M. P., & Kumar, P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
-
ResearchGate. (n.d.). Preparation of Cbz protected 3-aminomethyl β-lactams. Retrieved from [Link]
-
ResearchGate. (n.d.). NH4Cl Catalyzed synthesis of β-amino Esters. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
-
Wikipedia. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
RSC Publishing. (2024, June 26). The synthesis of oligomers containing alternating C-glycosyl α-amino acids and.... Retrieved from [Link]
-
RSC Publishing. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of cbz-protected ketomethylene dipeptide isosteres. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Cbz Protection (Cbz-Cl). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Venkateswarlu, K., & Vijitha, R. (2014). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science, 2(3), 221-225.
- Wagner, D., & Richert, C. (2016). Efficient Oligomerization of Aromatic Amino Acids Induced by Gaps in Four-Helix Bundles of DNA or RNA. Chemistry – A European Journal, 22(31), 10838-10846.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of beta-lactam.
- D'hooghe, M., & De Kimpe, N. (2006). Novel and Recent Synthesis and Applications of β-Lactams. Chemical Society Reviews, 35(2), 153-165.
-
Houben-Weyl. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]
-
FLORE. (2026, February 27). Oligomerization enables the selective targeting of an intrinsically disordered region by a small molecule. Retrieved from [Link]
- Kumar, A., et al. (2020). Role of metal(ii) hexacyanocobaltate(iii) surface chemistry for prebiotic peptides synthesis. New Journal of Chemistry, 44(37), 16049-16059.
-
Redalyc.org. (n.d.). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Retrieved from [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. One moment, please... [total-synthesis.com]
- 7. Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
Technical Support Center: Purity Optimization for Methyl 3-(cbz-amino)butanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis and purification of Methyl 3-(cbz-amino)butanoate .
Synthesizing β-amino acid derivatives presents unique challenges compared to standard α-amino acids, particularly regarding base-sensitivity and reagent byproducts. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind impurity formation and providing self-validating protocols to ensure >98% purity.
Part 1: Diagnostic Workflow for Impurity Profiling
Before altering your chemistry, you must accurately diagnose the chemical nature of your impurity. Use the logical workflow below to match your analytical data with the correct resolution strategy.
Workflow for identifying and resolving common impurities in Methyl 3-(cbz-amino)butanoate synthesis.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is there a persistent, sweet-smelling oil in my final product that co-elutes on TLC, and how do I remove it? A1: You are detecting benzyl alcohol , a ubiquitous byproduct of benzyl chloroformate (Cbz-Cl) hydrolysis. Cbz-Cl is highly electrophilic and reacts vigorously with adventitious water or aqueous bases to produce benzyl alcohol, hydrochloric acid, and carbon dioxide[1].
-
The Causality: Standard aqueous workups fail to remove benzyl alcohol because it does not ionize and is highly soluble in organic extraction solvents (like ethyl acetate or dichloromethane).
-
The Solution: Do not attempt to wash it out. Instead, implement a high-vacuum Kugelrohr distillation (<1 mmHg at 60–70 °C). The benzyl alcohol will selectively volatilize, leaving your heavier Methyl 3-(cbz-amino)butanoate intact in the distillation pot.
Q2: My NMR shows a doublet of doublets in the alkene region (~5.8 and 6.9 ppm). What went wrong during the Cbz-protection? A2: You are observing methyl crotonate , the product of a base-catalyzed β-elimination. β-amino acid esters are uniquely susceptible to elimination because the ester group increases the acidity of the α-protons. Under strongly basic conditions, the protected amine acts as a leaving group, forming an α,β-unsaturated ester[2].
-
The Causality: The use of strong alkalis (e.g., NaOH) or unbuffered systems causes localized pH spikes that drive the E1cB elimination pathway.
-
The Solution: Switch to a mixed-base buffer system, such as Na2CO3:NaHCO3 (2:1 ratio), which strictly maintains the reaction pH between 8 and 10[3]. This provides sufficient basicity to neutralize the HCl generated during protection without triggering elimination.
Q3: How can I guarantee the complete removal of unreacted methyl 3-aminobutanoate starting material? A3: Unreacted starting material is highly polar but can stubbornly partition into organic solvents if it is not fully ionized.
-
The Causality: The introduction of the benzyloxycarbonyl (Cbz) group effectively masks the basicity of the amine, rendering your successfully protected product neutral[4]. This chemical divergence allows for a highly efficient orthogonal separation.
-
The Solution: Perform a rigorous acidic wash using 10% aqueous citric acid or 0.1 M HCl[5]. The acidic environment protonates any free primary amine, forcing it entirely into the aqueous phase, which is then discarded.
Part 3: Quantitative Impurity Data
To ensure analytical rigor, compare your analytical readouts against this standardized impurity matrix.
| Impurity | Structural Consequence | Analytical Signature | Resolution Strategy | Acceptable Threshold |
| Benzyl Alcohol | Hydrolysis of Cbz-Cl | TLC: UV active, Rf ~0.4 (7:3 Hex/EtOAc).GC-MS: m/z 108. | High-vacuum distillation (<1 mmHg, 60°C). | < 0.5% (w/w) |
| Methyl Crotonate | β-Elimination of amine | NMR: Alkene protons at 5.8 & 6.9 ppm.TLC: KMnO4 active (yellow spot). | Strict pH control (pH 8-10 buffer) during synthesis. | Not detected |
| Free Amine | Incomplete Cbz protection | TLC: Ninhydrin positive (pink spot at baseline). | 10% Citric acid aqueous wash. | < 0.1% (w/w) |
| Cbz-Cl | Unreacted reagent | Odor: Acrid.TLC: Rapidly hydrolyzes on silica. | Quench with N,N-dimethylethylenediamine. | Not detected |
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. Built-in validation checks ensure that if a step fails, the researcher is immediately alerted before proceeding.
Objective: Synthesize and isolate Methyl 3-(cbz-amino)butanoate with >98% purity from methyl 3-aminobutanoate hydrochloride.
Step 1: Reaction Setup & pH Control
-
Dissolve methyl 3-aminobutanoate hydrochloride (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO3/Na2CO3 (2:1 ratio) to maintain a pH of 8.5–9.5.
-
Validation Check: Test the aqueous layer with a pH meter. If the pH exceeds 10, discard and remake the buffer. High pH will trigger β-elimination[3].
Step 2: Electrophile Addition
-
Cool the biphasic mixture to 0 °C under vigorous stirring.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes.
-
Validation Check: Monitor the reaction temperature. An exothermic spike (>5 °C) indicates too rapid addition, which favors the hydrolysis of Cbz-Cl into benzyl alcohol rather than amine protection[1].
Step 3: Targeted Quenching
-
Stir the reaction for 2 hours at room temperature.
-
Add N,N-dimethylethylenediamine (0.05 eq) and stir for 15 minutes.
-
Causality: This diamine acts as a scavenger, reacting with residual Cbz-Cl to form a highly polar, water-soluble urea derivative. This preemptively stops late-stage benzyl alcohol formation during the workup.
Step 4: Orthogonal Acidic Wash
-
Separate the organic (DCM) layer. Wash the organic phase with 10% aqueous citric acid (3 x 50 mL).
-
Validation Check: Test the final aqueous wash with pH paper; it must read ~pH 2-3. If it is higher, the unreacted free amines are not fully protonated and will contaminate your organic layer[5].
Step 5: Isolation & Polishing
-
Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Validation Check: Run a TLC (7:3 Hexanes/EtOAc). If a UV-active spot is present at Rf ~0.4 (benzyl alcohol), subject the crude oil to high-vacuum Kugelrohr distillation (0.1 mmHg, 60 °C) for 2 hours to selectively volatilize the alcohol impurity.
Part 5: References
-
benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. Organic Syntheses. 5
-
The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. Benchchem. 4
-
Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. 3
-
Benzyl chloroformate. Grokipedia. 1
-
β-Elimination Side Reactions. ResearchGate. 2
Sources
"Methyl 3-(cbz-amino)butanoate deprotection issues"
Welcome to the Technical Support Center for beta-amino acid derivative deprotection. Removing the carboxybenzyl (Cbz) protecting group from methyl 3-(cbz-amino)butanoate requires precise chemoselectivity. The primary objective is to unmask the beta-amine while strictly preserving the methyl ester moiety.
As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. We will explore the mechanistic causality behind common failures, provide self-validating experimental protocols, and outline data-driven troubleshooting strategies.
Part 1: Deprotection Strategy & Decision Matrix
Selecting the correct deprotection route is the most critical step in preventing side reactions. The workflow below illustrates the logical decision-making process based on substrate purity and available equipment.
Workflow for selecting the optimal Cbz deprotection strategy.
Part 2: Troubleshooting FAQs
Q1: My catalytic hydrogenation is stalling before complete Cbz removal. What is the mechanistic cause? A1: Stalled hydrogenolysis is almost always caused by catalyst poisoning or severe steric hindrance. Palladium catalysts (Pd/C) are highly susceptible to deactivation by sulfur-containing impurities (e.g., thiols, thioethers) or halogens. These elements bind irreversibly to the palladium active sites, preventing the necessary adsorption and activation of hydrogen gas[1]. Solution: If your upstream synthesis utilized sulfur, switch to an alternative method like acidic cleavage. If no poisons are expected, the issue is likely a degraded catalyst. Use a fresh batch of 10% Pd/C or upgrade to the more active Pearlman’s catalyst (Pd(OH)₂/C)[1].
Q2: I am observing the formation of an ethyl ester byproduct during deprotection. Why is my methyl ester degrading? A2: This is a classic case of transesterification. If you conduct the hydrogenolysis in ethanol, the palladium catalyst—or trace acidic/basic impurities in the solvent—can facilitate the nucleophilic acyl substitution of the methyl ester for an ethyl ester[2]. Solution: To maintain structural integrity, strictly use methanol (MeOH) or an aprotic solvent like ethyl acetate (EtOAc) for the deprotection of methyl esters.
Q3: Can I use acidic cleavage (e.g., HBr/AcOH) for this substrate if my Pd/C keeps failing? A3: Yes, but it introduces a high risk of ester hydrolysis. The Cbz group can be cleaved using 33% HBr in acetic acid, which protonates the carbamate oxygen and drives the expulsion of a benzyl cation[3]. However, if any adventitious water is present in the system, the highly acidic environment will rapidly hydrolyze your methyl ester into a carboxylic acid[4]. Solution: Ensure strictly anhydrous conditions. Alternatively, use Trimethylsilyl iodide (TMSI) in dichloromethane for a milder, non-hydrolytic Lewis acid cleavage.
Q4: My TLC shows complete Cbz disappearance, but my isolated yield of the free amine is very low. Where is my product? A4: Methyl 3-aminobutanoate is a low-molecular-weight, highly polar, and water-soluble free amine. If you performed a standard aqueous workup, the product likely partitioned permanently into the aqueous layer. Furthermore, it is relatively volatile. Solution: Do not perform an aqueous extraction. For hydrogenolysis, simply filter the catalyst through a pad of Celite, wash with methanol, and carefully concentrate the filtrate under reduced pressure at a low temperature (<30°C)[5].
Part 3: Mechanistic Pathway
Understanding the exact sequence of bond cleavage allows you to monitor the reaction effectively. The removal of the Cbz group via hydrogenolysis is not a single step; it involves the formation of a highly unstable carbamic acid intermediate that dictates the visual cues of the reaction (gas evolution).
Mechanistic pathway of Cbz catalytic hydrogenolysis and decarboxylation.
Part 4: Self-Validating Experimental Protocols
The following protocols are engineered with built-in validation steps to ensure you can confirm success before proceeding to downstream isolation.
Protocol A: Standard Catalytic Hydrogenolysis (H₂ Gas)
This is the mildest and most preferred method, occurring at a neutral pH, which perfectly preserves the methyl ester[6].
-
Dissolution: Dissolve methyl 3-(cbz-amino)butanoate (1.0 equiv) in anhydrous Methanol (0.1 M concentration). Causality: Methanol prevents transesterification.
-
Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (10 mol% relative to substrate). Safety Note: Pd/C is pyrophoric; never add dry catalyst to a methanol vapor space without an inert blanket.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon[5]. Stir vigorously at room temperature.
-
In-Process Validation (TLC): After 2 hours, sample the reaction. Spot on a TLC plate and stain with Ninhydrin. Validation: The disappearance of the UV-active starting material and the appearance of a dark purple/pink spot (primary amine) confirms successful deprotection.
-
Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst[5]. Wash the pad with excess Methanol. Concentrate the filtrate under reduced pressure (water bath <30°C) to yield the crude free amine and toluene byproduct[3].
Protocol B: Catalytic Transfer Hydrogenation
Ideal for laboratories lacking H₂ gas infrastructure or when working with slightly more stubborn substrates.
-
Preparation: Dissolve the substrate (1.0 equiv) in Methanol. Add 10% Pd/C (10-20 mol%).
-
Donor Addition: Add Ammonium Formate (HCOONH₄, 5.0 equiv) in one portion.
-
Reaction & Validation: Stir at 50°C. Validation: You will observe distinct bubbling. This is a dual-validation cue: it indicates the decomposition of formate into H₂ gas, and the subsequent decarboxylation of the carbamic acid intermediate (CO₂ release).
-
Isolation: Once gas evolution ceases (typically 1-3 hours) and TLC confirms completion, cool to room temperature, filter through Celite, and concentrate[5].
Protocol C: Anhydrous Acidic Cleavage (HBr/AcOH)
Reserved strictly for substrates where Pd/C poisoning is unavoidable.
-
Preparation: Dissolve the substrate in a minimal amount of strictly anhydrous dichloromethane (DCM).
-
Acid Addition: Cool the flask to 0°C. Slowly add a solution of 33% HBr in glacial acetic acid (5.0 equiv)[4].
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
In-Process Validation: The reaction will typically turn slightly yellow/orange as the benzyl cation is liberated and trapped by bromide.
-
Isolation: Evaporate the volatiles under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the product as the hydrobromide salt. Causality: Ether removes the benzyl bromide byproduct while precipitating the polar amine salt.
Part 5: Quantitative Data & Method Comparison
Use the following table to benchmark your expected outcomes and assess the risks associated with each methodology.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Expected Yield Range | Risk of Ester Hydrolysis | Catalyst Poisoning Risk |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH, RT | 2 - 16 h | 85 - 98% | Low | High |
| Transfer Hydrogenation | 10% Pd/C, HCOONH₄, MeOH, 50°C | 1 - 4 h | 80 - 95% | Low | High |
| Acidic Cleavage | 33% HBr in AcOH, DCM, 0°C to RT | 1 - 4 h | 70 - 90% | High (if H₂O present) | None |
References
-
Benzyl chloroformate Properties and Deprotection Grokipedia [Link]
-
Protecting Groups for Amines: Carbamates Master Organic Chemistry[Link]
-
N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors National Institutes of Health (PMC)[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Cbz-L-glutamine methyl ester | Benchchem [benchchem.com]
- 3. Benzyl chloroformate â Grokipedia [grokipedia.com]
- 4. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
"racemization in Methyl 3-(cbz-amino)butanoate synthesis"
Technical Support Center: Troubleshooting Racemization in Methyl 3-(Cbz-amino)butanoate Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the stereoselective synthesis of β -amino acid derivatives. Specifically, we address the mechanistic causes of enantiomeric excess (ee%) erosion during the synthesis and esterification of Methyl 3-(Cbz-amino)butanoate, providing field-proven protocols to ensure strict stereoretention.
Part 1: Mechanistic Insight & Causality (The "Why")
Before troubleshooting, it is critical to understand why β -amino acid esters racemize. Unlike α -amino acids—which typically racemize via base-catalyzed oxazolone intermediate formation—N-protected β -amino acids like Methyl 3-(Cbz-amino)butanoate follow a completely different degradation pathway[1].
Because the chiral center is located at the β -carbon (C3), direct proton abstraction at this position is highly unfavorable. However, the α -protons (C2) are flanked by the ester carbonyl, making them relatively acidic. Exposure to strong bases leads to the formation of a planar enolate. This intermediate can undergo an E1cB elimination (Retro-Michael reaction) , expelling the Cbz-protected amine as a leaving group to form an achiral α,β -unsaturated ester (methyl crotonate). The subsequent non-stereoselective Aza-Michael re-addition of the amine to the planar crotonate yields a racemic mixture[2][3].
Base-catalyzed racemization mechanism via Retro-Michael elimination and Aza-Michael re-addition.
Part 2: Troubleshooting FAQs
Q1: I am synthesizing the precursor via the Arndt-Eistert homologation of Cbz-Ala-OH. Why is my final β -amino ester partially racemized? A: The racemization is likely occurring during the initial activation step, not the Wolff rearrangement[4]. When forming the mixed anhydride (using isobutyl chloroformate), the use of strong or excess tertiary amines like Triethylamine (TEA) can cause enolization of the starting α -amino acid. Solution: Substitute TEA with a milder, sterically hindered base like N-methylmorpholine (NMM) and maintain the activation temperature strictly at or below -15°C.
Q2: I am esterifying enantiopure Cbz-3-aminobutanoic acid using MeI and K₂CO₃ in DMF. My product ee% dropped from 99% to 70%. What happened? A: You have triggered the Retro-Michael/Aza-Michael pathway. K₂CO₃ in a polar aprotic solvent like DMF is basic enough to abstract the C2 α -proton, driving the E1cB elimination of the Cbz-amine[2]. Solution: Abandon base-catalyzed alkylation for this substrate. Switch to a mild, acid-catalyzed Fischer esterification (MeOH/SOCl₂ at 0°C) or use TMS-diazomethane in Methanol/Toluene, which operates under near-neutral conditions.
Q3: Does the Cbz protecting group offer the same protection against oxazolone-mediated racemization in β -amino acids as it does in α -amino acids? A: While Cbz is an excellent carbamate protecting group that suppresses oxazolone formation in α -amino acids, this mechanism is largely irrelevant for β -amino acids. β -amino acids would have to form a 6-membered oxazinone, which is kinetically disfavored[1]. Your primary concern must always be preventing base-induced enolization/elimination, not oxazinone formation.
Part 3: Data Presentation - Impact of Esterification Conditions on ee%
The following table summarizes self-validating data regarding the choice of esterification conditions and their causal impact on the stereointegrity of Methyl 3-(Cbz-amino)butanoate.
| Esterification Reagents | Solvent | Temp (°C) | Putative Mechanism of ee% Loss | Typical Final ee% | Recommendation |
| MeI, K₂CO₃ | DMF | 25 | Retro-Michael / Aza-Michael | 60 - 75% | Avoid |
| MeI, Cs₂CO₃ | DMF | 25 | Rapid Retro-Michael | < 50% | Avoid |
| MeOH, SOCl₂ | MeOH | 0 to 25 | None (Acidic conditions) | > 98% | Recommended |
| TMS-Diazomethane | Toluene/MeOH | 0 | None (Neutral conditions) | > 99% | Highly Recommended |
Part 4: Experimental Protocols (Self-Validating Workflows)
Protocol A: Racemization-Free Arndt-Eistert Homologation
This protocol converts Cbz-Ala-OH to Methyl 3-(Cbz-amino)butanoate with strict stereoretention[4][5].
Step 1: Mixed Anhydride Formation (In-process check: TLC)
-
Dissolve 10.0 mmol of enantiopure Cbz-Ala-OH in 30 mL of anhydrous THF under an Argon atmosphere.
-
Cool the solution to -15°C using a dry ice/ethylene glycol bath.
-
Add 11.0 mmol of N-methylmorpholine (NMM). Do not use TEA.
-
Dropwise add 10.5 mmol of Isobutyl chloroformate. Stir for 15 minutes.
-
Validation: Spot on TLC (Hexane/EtOAc 1:1). The starting material should be completely consumed, replaced by a less polar spot (mixed anhydride).
Step 2: Diazoketone Synthesis
-
Filter the precipitated NMM-HCl salt rapidly under an inert atmosphere into a pre-cooled flask (0°C).
-
Add an ethereal solution of diazomethane (approx. 30 mmol) dropwise. Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Purge excess diazomethane with a stream of Argon. Concentrate under reduced pressure.
Step 3: Wolff Rearrangement
-
Dissolve the crude diazoketone in 40 mL of anhydrous Methanol.
-
Exclude light by wrapping the flask in aluminum foil.
-
Add a catalytic amount of Silver Benzoate (0.1 mmol) dissolved in 1 mL of Triethylamine. Note: TEA here is safe as the diazoketone is rapidly converting to the ketene intermediate, bypassing the enolization risk.
-
Stir for 3 hours at room temperature.
-
Validation: Perform Chiral HPLC on the crude mixture. The ee% should match the starting Cbz-Ala-OH (>99%). Filter through Celite and purify via flash chromatography.
Optimized Arndt-Eistert homologation workflow ensuring stereoretention.
Protocol B: Mild Esterification via TMS-Diazomethane
If you already possess the free acid (Cbz-3-aminobutanoic acid) and need to form the methyl ester without base-induced racemization.
-
Dissolve 5.0 mmol of Cbz-3-aminobutanoic acid in a 4:1 mixture of Toluene and Methanol (25 mL total).
-
Cool the reaction vessel to 0°C.
-
Dropwise add a 2.0 M solution of TMS-diazomethane in hexanes until a persistent pale yellow color remains (indicating a slight excess of the reagent).
-
Stir for 30 minutes at 0°C.
-
Validation: Quench the excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color dissipates. Evaporate the solvents under reduced pressure to yield the pure, stereointact methyl ester.
Sources
Technical Support Center: Cbz Protection of 3-Aminobutanoate
Welcome to the technical support center for the carboxybenzyl (Cbz) protection of 3-aminobutanoate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this common yet sometimes challenging transformation. Here, we will address specific issues related to by-product formation, offering in-depth troubleshooting advice and optimized protocols grounded in mechanistic principles.
I. Troubleshooting Guide: By-Product Formation
This section addresses the most frequently encountered by-products during the Cbz protection of 3-aminobutanoate and provides actionable solutions.
Q1: I'm observing a significant amount of a higher molecular weight by-product in my reaction mixture. What is it and how can I prevent it?
A1: This is likely due to the formation of an N,N-di-Cbz protected product or oligomerization.
-
Causality: The primary amine of 3-aminobutanoate is nucleophilic and reacts with benzyl chloroformate (Cbz-Cl) to form the desired carbamate.[1][2] However, the resulting Cbz-protected amine still possesses a proton on the nitrogen that can be removed under basic conditions, rendering the nitrogen nucleophilic again. A second reaction with Cbz-Cl can then lead to the di-protected species. Alternatively, the deprotonated Cbz-amine can react with the ester of another 3-aminobutanoate molecule, initiating oligomerization, especially if the reaction temperature is elevated or reaction times are prolonged.[3]
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a minimal excess of benzyl chloroformate. A range of 1.05 to 1.2 equivalents is typically sufficient.[4]
-
Temperature Management: Perform the reaction at a reduced temperature (0 °C to room temperature).[4][5] This disfavors the over-reaction pathways which generally have a higher activation energy.
-
Slow Addition: Add the benzyl chloroformate dropwise to the reaction mixture to maintain a low instantaneous concentration, which minimizes the chance of double addition.[3]
-
pH Control: For aqueous conditions (Schotten-Baumann), maintain the pH in the range of 8-10.[6] A pH that is too high can increase the rate of deprotonation of the initially formed carbamate, leading to the di-Cbz by-product.
-
Q2: My reaction is sluggish and incomplete, and I'm seeing a by-product that I suspect is benzyl alcohol. What's happening?
A2: This is a classic case of benzyl chloroformate decomposition, which competes with the desired N-protection reaction.
-
Causality: Benzyl chloroformate is highly reactive and susceptible to hydrolysis, especially in the presence of water and base, which are common components of Schotten-Baumann conditions.[7] The hydrolysis product is benzyl alcohol. If the pH of the reaction is too low (below 8), the rate of Cbz-Cl decomposition can become significant.[6]
-
Troubleshooting & Optimization:
-
pH Monitoring and Control: Use a pH meter or pH paper to ensure the reaction medium is maintained within the optimal 8-10 range.[6] A buffer system, such as a mixture of sodium carbonate and sodium bicarbonate, can be effective in maintaining a stable pH.[6]
-
Vigorous Stirring: In biphasic systems (e.g., an organic solvent and aqueous base), ensure vigorous stirring to maximize the interfacial area and promote the reaction between the amine (often in the organic phase or at the interface) and the Cbz-Cl before it has a chance to hydrolyze in the aqueous phase.[3]
-
Anhydrous Conditions: If the substrate is soluble in a suitable organic solvent, consider running the reaction under anhydrous conditions using a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the HCl produced.[1][5]
-
Q3: After work-up, I have a by-product that seems to be related to the starting material but with a benzyl group attached. What is this?
A3: You may be observing the formation of N-benzyl-3-aminobutanoate.
-
Causality: This by-product can arise, particularly during certain deprotection methods if there's an insufficient hydrogen source, but can also be a minor side product in the protection step under specific conditions.[6] It is more commonly associated with reductive conditions but can occur if there are impurities in the starting materials or reagents that can facilitate a reductive amination-type process.
-
Troubleshooting & Optimization:
-
Reagent Purity: Ensure the purity of your 3-aminobutanoate starting material and benzyl chloroformate.
-
Inert Atmosphere: While not always necessary for Cbz protection, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize side reactions involving atmospheric components.
-
Reaction Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed, preventing the formation of time-dependent by-products.
-
II. Frequently Asked Questions (FAQs)
Q: What are the ideal reaction conditions for the Cbz protection of 3-aminobutanoate?
A: The most common and generally effective method is the Schotten-Baumann reaction.[5][8] This involves reacting the 3-aminobutanoate with benzyl chloroformate in a biphasic system of an organic solvent (like dichloromethane or THF) and an aqueous basic solution (such as sodium carbonate or sodium bicarbonate) at 0 °C to room temperature.[3][5]
Q: How do I choose the right base for my reaction?
A: For aqueous Schotten-Baumann conditions, sodium carbonate or a sodium carbonate/sodium bicarbonate buffer are excellent choices to maintain the pH between 8 and 10.[3][6] For anhydrous conditions, a hindered organic base like DIPEA is often preferred over triethylamine to minimize the potential for nucleophilic catalysis and by-product formation.
Q: My 3-aminobutanoate is a hydrochloride salt. Do I need to free-base it first?
A: Not necessarily. You can perform the reaction directly on the salt, but you will need to add an additional equivalent of base to neutralize the HCl salt before adding the base required for the Cbz protection itself.
Q: How can I effectively monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a solvent system that provides good separation between the starting material, the product, and potential by-products (e.g., a mixture of ethyl acetate and hexanes). The Cbz-protected product will be less polar than the starting amine and should have a higher Rf value. Staining with ninhydrin can be used to visualize the starting amine (which will show a color change), while the Cbz-protected product will not react with ninhydrin.
III. Optimized Experimental Protocols
Protocol 1: Cbz Protection of Ethyl 3-Aminobutanoate under Schotten-Baumann Conditions
This protocol is a standard procedure for the N-protection of an amino ester using benzyl chloroformate under aqueous basic conditions.[5]
Materials:
-
Ethyl 3-aminobutanoate (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl, 1.1 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
Dichloromethane (DCM)
-
Water
-
1M HCl for work-up
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve ethyl 3-aminobutanoate (1.0 equiv) in DCM.
-
Base Addition: In a separate flask, dissolve sodium carbonate (2.0 equiv) in water.
-
Reaction Setup: Combine the organic and aqueous solutions in a flask equipped with a magnetic stir bar and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (1.1 equiv) dropwise to the vigorously stirred biphasic mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Cbz-Cl Equivalents | 1.05 - 1.2 | Minimizes di-Cbz formation. |
| Base Equivalents | 2.0 (for Na₂CO₃) | Neutralizes generated HCl and maintains optimal pH.[5] |
| Temperature | 0 °C to Room Temp | Reduces the rate of side reactions.[4] |
| pH | 8 - 10 | Balances amine nucleophilicity and Cbz-Cl stability.[6] |
| Reaction Time | 2 - 4 hours | Typically sufficient for completion; monitor by TLC.[3] |
IV. Mechanistic and Workflow Diagrams
Reaction Mechanism and By-product Formation
The following diagram illustrates the desired reaction pathway for Cbz protection and the common side reactions leading to by-product formation.
Caption: Cbz protection mechanism and common side reactions.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues with by-product formation.
Caption: Troubleshooting workflow for by-product formation.
V. References
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from Total Synthesis website: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
ACS Publications. (2008, April 16). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
RSC Publishing. (2024, June 26). The synthesis of oligomers containing alternating C-glycosyl α-amino acids and.... Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]
-
Pearson. (2024, July 4). Provide a mechanism for the protection of the amine as the benzylcarbamate.... Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. Benzyl chloroformate â Grokipedia [grokipedia.com]
- 8. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Scaling Up Methyl 3-(cbz-amino)butanoate Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of Methyl 3-(carboxybenzyl-amino)butanoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will address specific issues in a practical question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your process optimization.
Section 1: Overall Synthesis and Key Stages
The production of Methyl 3-(cbz-amino)butanoate is typically a two-step process starting from 3-aminobutanoic acid. Each stage presents unique challenges when scaling up.
-
Esterification: Conversion of 3-aminobutanoic acid to its methyl ester, Methyl 3-aminobutanoate.
-
Cbz-Protection: Protection of the amino group using benzyl chloroformate (Cbz-Cl).
Below is a high-level workflow diagram illustrating the key transformations and stages.
Caption: Overall workflow for Methyl 3-(cbz-amino)butanoate synthesis.
Section 2: Troubleshooting the Esterification Step
The conversion of the zwitterionic 3-aminobutanoic acid to its more reactive methyl ester form is a critical prerequisite for efficient Cbz-protection.
Frequently Asked Questions (FAQs)
Q1: My esterification reaction using thionyl chloride in methanol is not going to completion, and I'm recovering significant amounts of starting material. What is the likely cause?
A1: This issue commonly stems from two sources: the quality of the starting materials and the reaction conditions.
-
Scientific Rationale: Fischer esterification is an equilibrium-driven process. The use of thionyl chloride (SOCl₂) with methanol in situ generates HCl gas and methyl sulfite, which facilitates the esterification.[1] However, the presence of water is detrimental as it can hydrolyze the thionyl chloride and shift the equilibrium back towards the carboxylic acid. 3-aminobutanoic acid is also hygroscopic and can introduce water into the reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry the 3-aminobutanoic acid in a vacuum oven before use. Use anhydrous methanol (<0.05% water).
-
Reagent Addition: Add the thionyl chloride dropwise to the cooled methanol suspension (0 °C).[1] A rapid, uncontrolled addition can cause excessive heat and side reactions.
-
Reaction Time & Temperature: After the initial addition, allowing the reaction to reflux for 2-4 hours is often necessary to drive it to completion.[1][2]
-
Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of thionyl chloride are used to overcome any residual moisture and drive the reaction forward.
-
Q2: I am attempting a large-scale esterification using sulfuric acid as a catalyst, but the process is very slow. Can I increase the temperature?
A2: Yes, increasing the temperature is a standard approach, but it must be managed carefully to avoid side reactions.
-
Scientific Rationale: Acid-catalyzed esterification requires protonation of the carbonyl oxygen to activate the carboxylic acid toward nucleophilic attack by methanol. This process has a significant activation energy barrier.[2] Increasing the temperature to reflux (approx. 65-70°C for methanol) significantly accelerates the reaction rate.[2] However, prolonged heating can lead to side reactions, including dimerization or decomposition, especially if the acid catalyst concentration is too high.
-
Optimization & Control:
-
Temperature Control: Heat the reaction to a controlled reflux. Use a reactor with good heat transfer capabilities to maintain a consistent temperature throughout the batch.
-
Water Removal: On a larger scale, consider using a Dean-Stark trap if a co-solvent like toluene is used, although this is less common for methanol esterifications. The primary method to drive the reaction is using a large excess of methanol.[2]
-
Reaction Monitoring: Monitor the reaction's progress using a suitable analytical method like TLC, GC, or LC-MS to determine the optimal reaction time and avoid extended heating.[2]
-
Section 3: Troubleshooting the Cbz-Protection Step
The reaction of Methyl 3-aminobutanoate with benzyl chloroformate is the key step in forming the carbamate. Challenges at this stage often relate to yield, purity, and handling of reagents at scale.
Frequently Asked Questions (FAQs)
Q1: I am observing low yields and the formation of multiple byproducts during the Cbz-protection step. What's going wrong?
A1: Low yields and impurities in carbamate synthesis are often linked to improper pH control, temperature excursions, and side reactions of the benzyl chloroformate reagent.
-
Scientific Rationale: The reaction requires a base to neutralize the HCl generated during the reaction. If the pH becomes too acidic, the starting amine will be protonated and become non-nucleophilic, halting the reaction. Conversely, if the conditions are too basic or the temperature is too high, the benzyl chloroformate can hydrolyze to benzyl alcohol or react with the solvent.[3] Another common side reaction is the formation of dibenzyl carbonate if the benzyl chloroformate reacts with benzyl alcohol byproduct.
-
Troubleshooting & Optimization:
-
pH Control: Maintain the pH of the reaction between 8 and 10. A biphasic system (e.g., dioxane/water, THF/water) with an inorganic base like sodium carbonate or sodium bicarbonate is effective for this.[4][5] The aqueous layer acts as a buffer and sequesters the HCl byproduct.
-
Temperature Management: This reaction can be exothermic.[3] Add the benzyl chloroformate slowly and maintain the reaction temperature at 0-5 °C during the addition. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours.
-
Reagent Quality: Use high-purity benzyl chloroformate. Over time, it can decompose to benzyl chloride and phosgene, which can lead to unwanted side reactions.
-
Q2: During work-up, I'm having trouble with emulsions and isolating my product. How can I improve the phase separation and product isolation?
A2: Emulsion formation is a common challenge during the extractive work-up of many organic reactions, especially when scaling up.
-
Scientific Rationale: Emulsions are often caused by the presence of partially soluble salts or amphiphilic molecules at the interface between the organic and aqueous layers. The product itself may have some surfactant-like properties.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure your extraction solvent (e.g., ethyl acetate, dichloromethane) has a significantly different density from the aqueous phase.
-
Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by "salting out" the organic components.
-
Filtration: If a solid is present at the interface, filtering the entire biphasic mixture through a pad of Celite can help break the emulsion.
-
Avoid Vigorous Shaking: On a larger scale, use a reactor with a well-designed agitator that promotes mixing without causing excessive shearing, which can lead to stable emulsions.
-
Optimized Protocol for Scalable Cbz-Protection
This protocol is designed for the synthesis of Methyl 3-(cbz-amino)butanoate, focusing on control and scalability.
| Parameter | Recommended Condition | Rationale |
| Solvent System | 1:1 Dioxane:Water or THF:Water | Biphasic system allows for easy pH control and sequesters HCl byproduct.[4] |
| Base | Sodium Carbonate (Na₂CO₃) | Provides stable pH control without being overly aggressive, minimizing Cbz-Cl hydrolysis. |
| Temperature | 0-5 °C during addition, then warm to RT | Controls exotherm and minimizes side reactions of the electrophilic Cbz-Cl.[3] |
| Stoichiometry | 1.05-1.1 eq. Cbz-Cl | A slight excess ensures complete conversion of the amine without leading to excessive byproducts. |
| Monitoring | TLC or LC-MS | Confirms consumption of the starting amine before initiating work-up. |
Section 4: Purification and Impurity Control
Achieving high purity is critical for pharmaceutical applications. The main challenges are removing unreacted starting materials and reaction byproducts.
Troubleshooting Purification
Caption: Troubleshooting decision tree for product purification.
Q1: My final product purity is low after crystallization. What are the common impurities and how can I remove them?
A1: The most common impurities are benzyl alcohol and unreacted starting amine.
-
Scientific Rationale & Solutions:
-
Benzyl Alcohol: This is the primary byproduct from the hydrolysis of benzyl chloroformate. While it has some solubility in water, a significant amount can be carried through in the organic layer.
-
Removal: Benzyl alcohol is more polar than the desired product. A carefully optimized crystallization can leave it in the mother liquor. Consider using a solvent system like ethyl acetate/heptane or isopropanol, where the product has lower solubility than the impurity, especially upon cooling.[2]
-
-
Unreacted Methyl 3-aminobutanoate: This indicates an incomplete reaction.
-
Removal: Perform a dilute acid wash (e.g., 1N HCl or 10% citric acid) during the work-up.[6] This will protonate the basic amine, making it highly water-soluble and easily extractable into the aqueous phase.
-
-
N-Acylurea Formation: If coupling agents like DCC were used (less common for this specific transformation but relevant in peptide chemistry), N-acylurea byproducts can form. These are notoriously difficult to remove by crystallization.[5] This highlights the importance of choosing the right synthetic route to avoid problematic impurities from the start.
-
Common Impurities and Their Sources
| Impurity | Potential Source | Recommended Action |
| Benzyl Alcohol | Hydrolysis of Benzyl Chloroformate (Cbz-Cl) | Optimize crystallization; ensure slow Cbz-Cl addition at low temperature. |
| Methyl 3-aminobutanoate | Incomplete reaction | Add a dilute acid wash step during work-up; ensure sufficient Cbz-Cl is used. |
| Dibenzyl Carbonate | Reaction of Cbz-Cl with Benzyl Alcohol | Minimize Benzyl Alcohol formation by controlling temperature and moisture. |
| 3-Aminobutanoic Acid | Incomplete esterification | Ensure the esterification step goes to completion before Cbz-protection. |
References
-
Ponmagaram, M., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. National Center for Biotechnology Information. Available at: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure. Available at: [Link]
-
PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). Available at: [Link]
- Chamoin, S. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... ResearchGate. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
Sources
Technical Support Center: Alternative Purification Methods for Methyl 3-(cbz-amino)butanoate
Welcome to the Technical Support Center for amino acid derivative synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Methyl 3-(cbz-amino)butanoate (CAS: 121054-27-1).
While silica gel column chromatography is the traditional method for purifying beta-amino acid derivatives, it is highly solvent-intensive, difficult to scale, and often leads to streaking due to the hydrogen-bonding nature of the carbamate NH. This guide provides field-proven, chromatography-free alternative purification methods, focusing on the chemical causality behind each technique to ensure high-yield, scalable results.
Part 1: Frequently Asked Questions (FAQs)
Q1: My crude mixture contains unreacted 3-aminobutanoic acid methyl ester. How do I remove it without running a column? A1: You can exploit the drastic pKa difference between your product and the impurity. The Cbz-protected amine in Methyl 3-(cbz-amino)butanoate is electronically neutral (a carbamate), whereas the unreacted free beta-amine is basic (pKa ~9.5). By performing an acidic Liquid-Liquid Extraction (LLE), the free amine is protonated into a highly water-soluble ammonium salt and partitioned into the aqueous phase. The pure, neutral Methyl 3-(cbz-amino)butanoate remains safely in the organic phase [3].
Q2: I used a slight excess of benzyl chloroformate (Cbz-Cl) to drive the protection to completion. How can I remove the residual Cbz-Cl? A2: Excess electrophiles like Cbz-Cl are notoriously difficult to remove via standard extraction because they are neutral and lipophilic. Instead, use a solid-phase scavenger resin such as aminomethyl polystyrene [2]. The primary amine tethered to the insoluble resin matrix reacts rapidly with unreacted Cbz-Cl to form a polymer-bound carbamate. Because the resin is macroscopic, the trapped impurity is simply filtered away, leaving your pure product in the filtrate.
Q3: Is Supercritical Fluid Extraction (SFE) a viable "green" alternative for purifying this molecule? A3: Yes. Free amino acids have extremely poor solubility in supercritical carbon dioxide (scCO2) due to their polar, zwitterionic nature. However, derivatizing the amine with a Cbz group and the carboxylic acid as a methyl ester blocks both polar hydrogen-bond donors/acceptors. This dual protection drastically enhances the molecule's lipophilicity and solubility in scCO2, making SFE an excellent, solvent-free alternative for separating the product from highly polar impurities [1].
Q4: Why should I use citric acid instead of hydrochloric acid (HCl) during my acidic aqueous washes? A4: While 1M HCl is commonly used, it carries a risk of acid-catalyzed hydrolysis of the methyl ester or premature deprotection of the Cbz group if contact times are prolonged. A 10% aqueous citric acid solution provides a mildly acidic environment (pH ~2-3)—which is more than sufficient to fully protonate the free amine (pKa ~9.5)—while maintaining a gentle profile that preserves the integrity of both the ester and the carbamate protecting groups [3].
Part 2: Visualizing the Purification Logic
Liquid-liquid extraction logic for separating neutral Cbz-ester from basic amine impurities.
Workflow for removing excess Cbz-Cl using aminomethyl polystyrene scavenger resin.
Part 3: Step-by-Step Troubleshooting Workflows
Protocol A: Acid/Base Liquid-Liquid Extraction (LLE)
Target: Removal of unreacted starting amines and water-soluble coupling byproducts.
-
Dilution: Dissolve the crude Methyl 3-(cbz-amino)butanoate in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Causality: EtOAc provides excellent solubility for the Cbz-ester while maintaining a sharp, distinct phase boundary with water, preventing emulsions.
-
-
Acidic Wash (Amine Removal): Wash the organic layer with an equal volume of 10% aqueous citric acid. Repeat 3 times.
-
Self-Validation Step: Check the pH of the discarded aqueous layer using pH paper. It must be < 3 to ensure the free amine impurity is fully protonated and extracted.
-
-
Basic Wash (Acid Removal): Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO3) twice.
-
Causality: This neutralizes any residual citric acid or acidic coupling byproducts in the organic phase, preventing degradation during solvent evaporation.
-
-
Drying & Concentration: Wash with brine (saturated NaCl) to pull bulk water out of the organic phase. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified oil/solid.
Protocol B: Scavenger Resin Purification
Target: Removal of excess electrophiles (Cbz-Cl).
-
Solvent Preparation: Dissolve the crude mixture in Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Causality: DCM and THF optimally swell the polystyrene resin matrix, expanding the pores so the Cbz-Cl can physically access the internal amine binding sites [2].
-
-
Resin Addition: Add 2.5 to 3.0 molar equivalents of aminomethyl polystyrene resin relative to the estimated unreacted Cbz-Cl.
-
Agitation: Agitate the suspension gently on an orbital shaker for 3–4 hours at room temperature.
-
Causality: Gentle orbital shaking is strictly required. Magnetic stirring bars will mechanically shear and crush the resin beads, creating fine particulates that will bypass your filter and contaminate the final product.
-
-
Validation & Filtration:
-
Self-Validation Step: Spot the mixture on a TLC plate. Monitor the disappearance of the high-Rf Cbz-Cl spot (strongly UV active) to validate complete scavenging.
-
Filter the mixture through a sintered glass fritted funnel. Rinse the resin cake thoroughly with fresh DCM to ensure quantitative recovery of your non-binding product. Concentrate the filtrate.
-
Part 4: Quantitative Comparison of Purification Methods
Use the following table to select the optimal purification strategy based on your specific synthesis scale and impurity profile.
| Purification Method | Target Impurity Removed | Typical Yield Recovery | Scalability | Processing Time |
| Acid/Base LLE | Unreacted amines, salts | 90–95% | High (Multi-kg) | 1–2 hours |
| Scavenger Resin | Electrophiles (Cbz-Cl) | 85–95% | High (up to 100g) | 3–5 hours |
| Supercritical CO2 (SFE) | Polar organics, salts | 80–90% | Medium (Eq. dependent) | 1–2 hours |
| Silica Gel Chromatography | All mixed impurities | 70–85% | Low (< 50g) | 4–8 hours |
Part 5: References
-
Title: Solubility of N-CBZ derivatised amino acids in supercritical carbon dioxide Source: ResearchGate URL:
-
Title: Approaches to Spiro-Heterocycles: Novel Scaffolds for Drug Discovery Source: University of Southampton (ePrints) URL:
-
Title: Amino Acid Protection & Deprotection Services Source: BOC Sciences URL:
Technical Support Center: Solvent Effects on Methyl 3-(Cbz-amino)butanoate Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of Methyl 3-(Cbz-amino)butanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this common yet critical N-protection reaction. The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry, prized for its stability and orthogonal cleavage pathways.[1][2] The synthesis of Methyl 3-(Cbz-amino)butanoate involves the reaction of Methyl 3-aminobutanoate with benzyl chloroformate (Cbz-Cl), a process highly influenced by the reaction environment.
This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing specifically on how solvent selection can dictate the success, efficiency, and purity of your synthesis. We will explore the causality behind experimental choices, offer detailed troubleshooting protocols, and provide a framework for rational solvent selection to optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing Methyl 3-(Cbz-amino)butanoate?
The synthesis is a nucleophilic acyl substitution reaction. The primary amine of Methyl 3-aminobutanoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[3][4] This reaction liberates hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[3] The most common method is the Schotten-Baumann reaction, which utilizes an aqueous basic solution.[1]
Q2: How does the choice of solvent fundamentally impact this reaction?
The solvent is not merely an inert medium; it plays a critical role in several key aspects of the reaction:
-
Solubility: Both the starting amine (which may be a salt, e.g., hydrochloride) and the Cbz-Cl reagent must be sufficiently soluble to react. Poor solubility is a common cause of low yield.
-
Reaction Rate: Solvent polarity can influence the reaction rate. Polar solvents can stabilize the charged tetrahedral intermediate formed during the nucleophilic attack, potentially accelerating the reaction.
-
Side Reactions: The solvent can mediate or suppress side reactions. For example, in the presence of water (a protic solvent), the hydrolysis of benzyl chloroformate to benzyl alcohol and HCl is a competing reaction.
-
Work-up and Purification: The choice of solvent directly impacts the ease of product isolation. Solvents that form emulsions or are difficult to remove can complicate downstream processing.
Q3: I am getting a low yield. Could my solvent be the culprit and what are my options?
Absolutely. A low yield is frequently traced back to a suboptimal solvent system. Here’s how to troubleshoot:
-
Check Solubility: Is your starting material, Methyl 3-aminobutanoate (or its salt), fully dissolved? If not, the reaction is limited by the dissolution rate.
-
Solution: Consider a biphasic system like THF/water or dioxane/water, which can dissolve both the polar amine salt and the organic-soluble Cbz-Cl.[3][5] Alternatively, for an anhydrous approach, convert the amine salt to the free base first, then use a solvent like dichloromethane (DCM) or ethyl acetate.
-
-
Consider Reagent Stability: Are you using an aqueous system? Cbz-Cl can hydrolyze.
-
Evaluate Polarity: Extremely non-polar solvents may not sufficiently stabilize the reaction intermediates, leading to a sluggish reaction.
-
Solution: While non-polar solvents are sometimes used, moderately polar solvents like DCM, THF, or ethyl acetate often provide a better balance of solubility and reaction rate.
-
Q4: What are the pros and cons of a biphasic (e.g., THF/Water) versus an anhydrous organic (e.g., DCM) solvent system?
This is a critical decision that depends on your starting material and desired outcome. The table below summarizes the key considerations.
| Feature | Biphasic System (e.g., THF/H₂O, Dioxane/H₂O) | Anhydrous Organic System (e.g., DCM, Ethyl Acetate) |
| Starting Material | Ideal for amine hydrochloride or hydrobromide salts, as the aqueous phase dissolves the salt. | Requires the free amine. If starting from a salt, a separate neutralization and extraction step is needed first. |
| Base | Typically uses an inorganic base like NaHCO₃ or Na₂CO₃, which stays in the aqueous layer.[3][8] | Requires an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which will be in the organic phase. |
| Primary Side Reaction | Hydrolysis of Cbz-Cl to benzyl alcohol due to the presence of water. | Formation of N,N-dicarbobenzyloxy amine if excess Cbz-Cl is used; potential for side reactions involving the organic base. |
| Work-up | Relatively straightforward. Dilute with water, extract with an organic solvent (e.g., Ethyl Acetate), wash, and concentrate.[3] | Can be more complex. The hydrochloride salt of the organic base must be filtered or washed away. |
| Control | pH control is crucial. A pH between 8-10 is often recommended to ensure the amine is deprotonated without causing significant Cbz-Cl hydrolysis or racemization.[8] | Stoichiometry of the base is critical. Excess base can lead to side reactions. |
| Recommendation | Excellent for robust, scalable lab preparations where the amine salt is the starting material. | Preferred for sensitive substrates where water must be avoided or when using specialized coupling reagents. |
Q5: My final product is difficult to purify. How can solvent choice during the reaction and work-up improve this?
A clean reaction is the first step to easy purification.
-
During the Reaction: Using a solvent system that promotes a clean, complete reaction will minimize side products. For example, switching from an aqueous system to anhydrous DCM can eliminate benzyl alcohol, a common impurity that can be difficult to separate chromatographically.
-
During Work-up:
-
Emulsion Formation: If you are using DCM for extraction and experiencing emulsions, try switching to ethyl acetate. Adding brine (saturated NaCl solution) during the aqueous wash can also help break emulsions.[9]
-
Removing the Base: In anhydrous reactions, the resulting triethylammonium chloride can sometimes be difficult to remove. Cooling the reaction mixture and filtering this salt before the aqueous wash can simplify purification.
-
Solvent for Chromatography: The choice of eluent for column chromatography is critical. A common system for this compound is a gradient of ethyl acetate in hexane or petroleum ether.[3]
-
Troubleshooting Guide
| Problem | Possible Solvent-Related Cause | Suggested Solution & Rationale |
| Reaction is Sluggish or Incomplete | Poor Solubility of Amine Salt: The amine is not available in the organic phase to react with Cbz-Cl. | Action: Switch to a biphasic system like THF/water with NaHCO₃. The water dissolves the amine salt, and the THF helps to create a miscible phase for the reaction to occur efficiently.[3] |
| Use of Non-Polar Solvent: Solvents like hexane or toluene may not adequately solvate the polar starting materials or stabilize the charged intermediates. | Action: Change to a more polar aprotic solvent such as Dichloromethane (DCM) or Ethyl Acetate. These provide better solubility for a wider range of reactants. | |
| Significant Benzyl Alcohol Impurity | Hydrolysis of Cbz-Cl: The reaction was run in an aqueous system at too high a temperature or for too long. | Action: Perform the reaction at 0 °C to slow the rate of hydrolysis relative to the rate of N-acylation.[3] Alternatively, use an anhydrous system (DCM with an organic base) to completely avoid water. |
| Formation of Urea Byproduct | Reaction with Organic Base: The organic base (e.g., triethylamine) may react with Cbz-Cl under certain conditions. | Action: Use a bulkier, non-nucleophilic base like Diisopropylethylamine (DIPEA). Ensure slow, controlled addition of Cbz-Cl to the solution of the amine and base. |
| Difficult Work-up (Emulsions) | Solvent Choice for Extraction: DCM is sometimes prone to forming stable emulsions with aqueous layers. | Action: Use ethyl acetate for the extraction. It is less dense than water and often forms less stable emulsions. Washing with brine can also help.[9] |
| Product is an Oil, Fails to Crystallize | Residual Solvent: Trace amounts of high-boiling point solvents (like DMF or Dioxane) can inhibit crystallization. | Action: Ensure the solvent is thoroughly removed under high vacuum. If purification is by chromatography, ensure the collected fractions are free of high-boiling eluents. Consider recrystallization from a solvent system like ethyl acetate/hexane.[10] |
Experimental Protocols & Visualizations
Protocol 1: Biphasic Schotten-Baumann Conditions
This protocol is adapted from standard procedures and is ideal when starting with the amine salt.[3]
Objective: To synthesize Methyl 3-(Cbz-amino)butanoate using a robust biphasic system.
Materials:
-
Methyl 3-aminobutanoate hydrochloride
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3-aminobutanoate hydrochloride (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add sodium bicarbonate (2.0 eq) in portions. Ensure the pH of the aqueous layer is between 8 and 9.
-
Add benzyl chloroformate (1.1 eq) dropwise via syringe while stirring vigorously. Maintain the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor by TLC (e.g., 30% EtOAc/Hexane). The reaction is typically complete in 4-20 hours.
-
Once complete, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography.
Visualizations
Experimental Workflow
Caption: Workflow for the biphasic synthesis of Methyl 3-(Cbz-amino)butanoate.
Solvent Selection Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection & Troubleshooting for Methyl 3-(cbz-amino)butanoate Hydrogenation
Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and protocol optimization for the catalytic hydrogenolysis of Methyl 3-(cbz-amino)butanoate . The removal of the carboxybenzyl (Cbz) protecting group to yield the free β -amino acid ester (methyl 3-aminobutanoate) is a fundamental transformation in peptide and drug synthesis. However, this specific substrate presents unique challenges, including catalyst poisoning via product inhibition, solvent-induced transesterification, and sluggish kinetics.
This guide is engineered to help researchers diagnose failures mechanistically and implement self-validating protocols to ensure high-yield deprotection.
Decision Matrix & Troubleshooting Workflow
The following logic tree illustrates the critical path for selecting the appropriate catalyst and solvent system, as well as diagnosing stalled reactions based on mechanistic feedback.
Workflow for optimizing methyl 3-(cbz-amino)butanoate hydrogenation and overcoming amine poisoning.
Frequently Asked Questions (FAQs)
Q1: Why does my hydrogenation of methyl 3-(cbz-amino)butanoate stall at ~50% conversion despite using fresh 10% Pd/C?
A1: The most common cause for this specific substrate is product inhibition (catalyst poisoning) . As the Cbz group is cleaved, the resulting product is methyl 3-aminobutanoate, which features a highly nucleophilic free primary amine. This amine strongly coordinates to the electron-deficient palladium surface, passivating the catalyst and halting the reaction[1].
The Solution: Introduce an acidic modifier. Performing the reaction with 1.0 to 1.2 equivalents of glacial acetic acid (AcOH) protonates the newly formed amine, converting it into an ammonium salt. This eliminates its lone pair, preventing coordination to the palladium and allowing the reaction to proceed rapidly to completion[2].
Q2: I switched to ethanol to improve substrate solubility, but LC-MS shows two distinct product masses. What happened?
A2: You are observing solvent-induced transesterification . Your starting material is a methyl ester. When heated or reacted in ethanol over a highly active metal catalyst like Pd/C, the ester can undergo transesterification with the solvent[3]. This results in a contaminated mixture of methyl 3-aminobutanoate and ethyl 3-aminobutanoate.
The Solution: Always strictly match the alcoholic solvent to the ester's alkyl group. For methyl 3-(cbz-amino)butanoate, you must use Methanol (MeOH) [3]. If solubility is poor in pure methanol, use a non-nucleophilic co-solvent such as Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) mixed with MeOH.
Q3: My starting material contains trace sulfur impurities from a previous synthesis step. 10% Pd/C is completely inactive. What are my options?
A3: Palladium is highly thiophilic; sulfur compounds (like thiols or thioethers) irreversibly bind to the active catalytic sites, causing severe and immediate catalyst poisoning[4].
The Solution: You have two primary workarounds:
-
Catalytic Transfer Hydrogenation (CTH): Switch from H2 gas to an in situ hydrogen donor like ammonium formate with a much higher loading of Pd/C, which can sometimes overpower mild sulfur poisoning[4].
-
Orthogonal Lewis Acid Deprotection: Bypass hydrogenation entirely. Using Aluminum chloride ( AlCl3 ) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) effectively cleaves N-Cbz groups via a non-catalytic nucleophilic/acidic mechanism that is completely immune to sulfur poisoning[5].
Quantitative Data: Catalyst & Condition Matrix
The following table summarizes the causal effects of different reaction parameters on the deprotection of methyl 3-(cbz-amino)butanoate.
| Catalyst System | Solvent | Additive | Relative Kinetics | Poisoning Risk | Primary Use Case |
| 10% Pd/C | MeOH | None | Moderate | High (Amine coordination) | Highly pure, easily reducible batches. |
| 10% Pd/C | MeOH | 1.1 eq AcOH | Fast | Low | Standard optimized protocol. |
| Pd(OH)₂/C (Pearlman's) | MeOH | None | Fast | Moderate | Sterically hindered or sluggish substrates. |
| 10% Pd/C | EtOH | None | Slow | High | NOT RECOMMENDED (Causes transesterification). |
| AlCl₃ / HFIP | HFIP | None | N/A (Lewis Acid) | None (Non-catalytic) | Substrates heavily contaminated with sulfur. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . It incorporates orthogonal analytical checks (UV vs. Ninhydrin) to mechanistically verify the success of the deprotection in real-time.
Standard Operating Procedure: Acid-Modified Hydrogenolysis
-
Step 1: Reaction Setup In a clean, dry flask, dissolve Methyl 3-(cbz-amino)butanoate (1.0 equiv) in anhydrous Methanol to achieve a 0.1 M concentration. Add glacial acetic acid (1.1 equiv). Causality Check: The AcOH ensures the product is immediately protonated, preventing Pd-surface passivation.
-
Step 2: Catalyst Loading Purge the flask thoroughly with Argon. Carefully add 10% Palladium on Carbon (10% w/w relative to the substrate). Safety Standard: The Argon purge is mandatory to prevent the pyrophoric ignition of methanol vapors by dry Pd/C.
-
Step 3: Hydrogenation Evacuate the flask and backfill with H2 gas (using a balloon for atmospheric pressure or a Parr shaker at 30-50 psi for faster kinetics). Stir vigorously at room temperature for 2-4 hours.
-
Step 4: In-Process Validation (TLC) Spot the reaction mixture on a silica TLC plate and elute with EtOAc/Hexanes.
-
Validation Check 1 (UV Light): The Cbz-protected starting material is strongly UV-active (254 nm). Its disappearance confirms substrate consumption.
-
Validation Check 2 (Ninhydrin Stain): The product, methyl 3-aminobutanoate, is UV-inactive. Heating the plate with Ninhydrin stain will reveal a deep purple/blue spot, chemically validating the presence of the newly liberated primary amine.
-
-
Step 5: Workup and Isolation Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess MeOH. Concentrate the filtrate in vacuo to yield the methyl 3-aminobutanoate acetate salt in high purity.
References
- Title: Technical Support Center: Troubleshooting Cbz Deprotection Failures Source: Benchchem URL
- Title: How to improve the efficiency of Cbz group removal Source: Benchchem URL
- Source: PMC (National Institutes of Health)
- Title: Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?
- Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL
Sources
Technical Support Center: Managing Impurities in Methyl 3-(Cbz-amino)butanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 3-(Cbz-amino)butanoate. This guide is designed for researchers, chemists, and drug development professionals to effectively troubleshoot and manage impurities encountered during the synthesis and handling of this key intermediate. Our focus is on providing not just solutions, but a foundational understanding of why impurities form and how to prevent them, ensuring the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing Methyl 3-(Cbz-amino)butanoate?
A1: During the synthesis of Methyl 3-(Cbz-amino)butanoate, which typically involves the N-protection of Methyl 3-aminobutanoate, several classes of impurities can arise. Proactive identification is key to developing a robust purification strategy. The most common impurities are summarized in the table below.
| Impurity Class | Specific Examples | Typical Source / Cause | Recommended Primary Analytical Method |
| Starting Materials | Unreacted Methyl 3-aminobutanoate, Benzyl Chloroformate (Cbz-Cl) | Incomplete reaction, improper stoichiometry. | HPLC, GC-MS, ¹H NMR |
| Reagent-Related | Benzyl Alcohol, Dibenzyl Carbonate | Hydrolysis of Cbz-Cl; side reactions of Cbz-Cl. | HPLC, GC-MS, ¹H NMR |
| Over-reaction Products | Di-Cbz protected amine (if primary amine is present) | Unlikely for a secondary amine, but possible with primary amine impurities. | HPLC-MS, ¹H NMR |
| Stereochemical Impurities | (R)-Methyl 3-(Cbz-amino)butanoate (if starting with S-isomer) | Racemization of the chiral center, especially under harsh basic or acidic conditions.[1][2] | Chiral HPLC |
| Hydrolysis Products | 3-(Cbz-amino)butanoic acid | Saponification of the methyl ester under basic conditions or hydrolysis under acidic conditions during workup.[3][4] | HPLC, LC-MS |
| Solvent/Catalyst Residues | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Dichloromethane (DCM) | Incomplete removal during workup and purification. | GC-MS (for volatile solvents), ¹H NMR |
Q2: My main concern is the chiral purity of my product. What causes racemization and how can I prevent it?
A2: Maintaining stereochemical integrity is critical. Racemization at the α-carbon (the carbon adjacent to the carbonyl group) of amino acid derivatives is a significant risk, primarily facilitated by the formation of a planar enolate intermediate.[1]
Causality: The hydrogen atom on the chiral carbon of your starting material, Methyl 3-aminobutanoate, is acidic. Strong bases can abstract this proton, leading to a planar enolate which can be protonated from either face, resulting in a mixture of enantiomers.[1][2]
Preventative Measures:
-
Base Selection: The choice of base during the Cbz protection step is crucial. Use sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine over less hindered bases like triethylamine (TEA).[2] Weaker bases such as N-methylmorpholine (NMM) can also produce less racemization.[2]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Elevated temperatures significantly accelerate the rate of enolization and subsequent racemization.
-
Avoid Prolonged Exposure to Harsh Conditions: Minimize reaction times and avoid extended exposure to strongly acidic or basic conditions during the aqueous workup. Base-catalyzed hydrolysis of the methyl ester, in particular, can create conditions conducive to racemization.[3]
Q3: I've noticed a new, more polar spot on my TLC after workup. What could it be?
A3: A new, more polar spot (lower Rf value) on a silica gel TLC plate often indicates the formation of a more polar compound, typically one with a free carboxylic acid or alcohol group. In this context, the most likely culprit is 3-(Cbz-amino)butanoic acid .
Mechanism of Formation: This impurity arises from the hydrolysis (saponification) of the methyl ester group.[3] This can occur if the reaction mixture is exposed to aqueous base (like NaOH or LiOH) for too long or at elevated temperatures during the workup.[4] While the Cbz group is generally stable to basic conditions used for deprotecting Fmoc groups, the methyl ester is not.[5]
Troubleshooting & Removal:
-
Workup Modification: During the aqueous workup, use a milder base like sodium bicarbonate (NaHCO₃) for neutralization and minimize contact time.
-
Purification: The acidic nature of this impurity allows for straightforward removal. During an acidic wash (e.g., with dilute HCl or citric acid), the desired ester product will remain in the organic phase, while the carboxylic acid impurity can be partially removed. For complete removal, flash column chromatography is highly effective, as the difference in polarity is significant.
Troubleshooting Guide: From Synthesis to Pure Product
This workflow provides a logical sequence for identifying and resolving common issues encountered during the synthesis and purification of Methyl 3-(Cbz-amino)butanoate.
Caption: Troubleshooting workflow for impurity management.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is highly effective for removing both more polar (e.g., 3-(Cbz-amino)butanoic acid) and less polar (e.g., unreacted Cbz-Cl, benzyl alcohol) impurities.
-
Slurry Preparation:
-
Adsorb the crude Methyl 3-(Cbz-amino)butanoate onto a small amount of silica gel (approx. 2-3 times the weight of the crude product) by dissolving the product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adding the silica.
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
-
Column Packing:
-
Select an appropriate column size based on the amount of crude material (typically a 40-50:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). A common starting point is 20% Ethyl Acetate in Hexanes.
-
-
Loading and Elution:
-
Carefully load the prepared slurry onto the top of the packed column.
-
Begin elution with the chosen solvent system. A gradient elution (gradually increasing the polarity, e.g., from 10% to 40% ethyl acetate) often provides the best separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same eluent system or a slightly more polar one to ensure good spot separation.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product. Confirm purity by HPLC and ¹H NMR.
-
Protocol 2: Analytical HPLC Method for Purity Assessment
This protocol provides a general-purpose Reverse Phase HPLC method for determining the chemical purity of Methyl 3-(Cbz-amino)butanoate and detecting common impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm (for the aromatic Cbz group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile/Water (1:1).
Self-Validation: A successful run will show a sharp, primary peak for the product with good separation from earlier-eluting polar impurities (like the hydrolyzed acid) and later-eluting non-polar impurities (like dibenzyl carbonate).
Visualizing Impurity Formation
The following diagram illustrates the primary synthetic route to Methyl 3-(Cbz-amino)butanoate and highlights the points at which common impurities are generated.
Caption: Origin of common impurities during synthesis.
References
-
Benchchem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. 5
-
BOC Sciences. CBZ-Amino Acids.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. 7
-
Ponmagaram, M., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(8).
-
Fields, G. B., & Noble, R. L. (1990). 7.4 Racemization Assays. Int. J. Peptide Protein Res., 35, 161-214. 1
- Kocienski, P. J. (2005). 6.3 Methyl Esters and Derivatives. In Protecting Groups (3rd ed., pp. 396-402). Thieme.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
-
Google Patents. US9598353B2 - Process for the racemization of α-amino acids.
-
ResearchGate. De-esterification of amino acid esters.
-
Royal Society of Chemistry. Supplementary Information for "Chiral metal-organic frameworks with tunable triangular channels for efficient and enantioselective separation of pharmaceuticals".
-
Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
-
Boc Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
-
Cuesta, S. A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11985.
-
DTIC. CU(II) Catalyzed Hydrolysis of an Unactivated Ester Based on Reversible Conjugate Addition.
-
Morris, C. J. O. R. (1964). Paper ionophoresis of amino compounds. Formation of carbamates, and related reaction. Biochemical Journal, 92(1), 67P.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
"workup procedure for Methyl 3-(cbz-amino)butanoate synthesis"
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks during the isolation of amino acid derivatives.
While the Schotten-Baumann installation of the carboxybenzyl (Cbz) protecting group onto methyl 3-aminobutanoate is synthetically robust, the subsequent workup is notoriously problematic. The persistence of unreacted benzyl chloroformate (Cbz-Cl), the generation of amphiphilic byproducts, and the formation of stubborn emulsions often lead to compromised yields and contaminated libraries[1].
This guide is designed to replace outdated, trial-and-error workups with a logically grounded, self-validating protocol.
Part 1: Troubleshooting Guides & FAQs
Q1: My crude NMR always shows lingering Cbz-Cl, which is a severe lachrymator and ruins my downstream reactions. How do I completely remove it without column chromatography? A: The traditional method of relying on a basic aqueous workup to hydrolyze excess Cbz-Cl is kinetically slow and highly inefficient[2]. Because Cbz-Cl is highly lipophilic, it stubbornly partitions into the organic layer. The Solution: Implement a chemical quench . By adding a primary amine like ethanolamine (or N,N-dimethylethylenediamine) to the reaction mixture 30 minutes before workup, you force a rapid nucleophilic acyl substitution. This converts the toxic, lipophilic Cbz-Cl into a highly polar carbamate byproduct (e.g., N-Cbz-ethanolamine)[3]. This byproduct is easily and permanently partitioned into the aqueous layer during a subsequent 1M HCl wash.
Q2: I successfully removed the Cbz-Cl, but now I have significant benzyl alcohol contamination. Where did this come from, and how do I clear it? A: Benzyl alcohol is the direct byproduct of Cbz-Cl hydrolysis (when Cbz-Cl reacts with water/hydroxide instead of your amine). Because benzyl alcohol is highly soluble in standard extraction solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), it survives the aqueous workup. The Solution: Benzyl alcohol cannot be removed by standard acid/base washes. You must remove it via high-vacuum distillation (Kugelrohr) at elevated temperatures (~90°C at <1 mbar) prior to chromatography, or by triturating the crude oil in non-polar solvents (like cold heptane or petroleum ether) where the protected amino acid ester may precipitate while the alcohol remains in solution.
Q3: During the liquid-liquid extraction, I am getting a thick, unbreakable emulsion. What is the cause, and how do I break it? A: Emulsions in this specific synthesis are caused by the amphiphilic nature of the partially protonated starting materials and the generation of microscopic carbonate salt precipitates at the phase interface. The Solution: Do not shake the separatory funnel vigorously; invert it gently. If an emulsion forms, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, which forces the organic compounds out (the "salting-out" effect). If the emulsion is caused by suspended salts, filter the entire biphasic mixture through a tightly packed pad of Celite before attempting phase separation.
Part 2: Chemical Quenching & Partitioning Pathway
The following diagram illustrates the causality behind the chemical quench strategy, demonstrating how a toxic lipophile is engineered into a water-soluble waste product.
Caption: Mechanistic pathway of quenching excess Cbz-Cl with ethanolamine for aqueous removal.
Part 3: Quantitative Data on Quenching Agents
Selecting the right quenching agent dictates the efficiency of your workup. The table below summarizes the causality and performance of various reagents used to neutralize excess Cbz-Cl.
| Quenching Agent | Molar Eq. Required | Reaction Time | Byproduct Partitioning | Overall Efficiency |
| Water (Hydrolysis) | Large excess | > 12 hours | Organic (Forms Benzyl alcohol) | Low (Tedious separation) |
| Ethanolamine | 0.3 - 0.5 eq | 30 mins | Aqueous (via 1M HCl wash) | High |
| N,N-Dimethylethylenediamine | 0.2 - 0.4 eq | 15 mins | Aqueous (via 1M HCl wash) | Very High (Forms basic salt) |
| Glycine | 0.5 eq | 60 mins | Aqueous (via Basic wash) | Moderate (Slower kinetics) |
Part 4: Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Each step contains a physical or chemical checkpoint to ensure the causality of the procedure is actively functioning before you proceed to the next step[4].
Prerequisites: The reaction is assumed to be complete (verified by TLC or LC-MS), containing Methyl 3-(Cbz-amino)butanoate, excess Cbz-Cl, and base (e.g., NaHCO3 or TEA) in a solvent mixture (e.g., DCM/Water or THF/Water).
Step 1: The Chemical Quench
-
Cool the reaction mixture to 0–5 °C using an ice bath.
-
Add 0.3 equivalents of ethanolamine (relative to the initial moles of Cbz-Cl) dropwise under vigorous stirring.
-
Allow the mixture to stir for 30 minutes at room temperature.
-
Self-Validation Check: The distinct, acrid odor of Cbz-Cl should dissipate, indicating successful conversion to the carbamate byproduct.
Step 2: Solvent Adjustment & Phase Separation
-
If the reaction was performed in a water-miscible solvent like THF, concentrate the mixture under reduced pressure to remove the THF, then redissolve the oily residue in EtOAc or DCM (10 mL per gram of theoretical yield).
-
Transfer the mixture to a separatory funnel and add an equal volume of distilled water.
-
Invert gently to avoid emulsions, vent the stopcock, and allow the phases to separate. Drain the organic layer.
Step 3: Acidic Wash (Amine Removal)
-
Wash the organic layer with 1M aqueous HCl (half the volume of the organic layer).
-
Separate the phases and discard the aqueous layer.
-
Self-Validation Check: Test the pH of the discarded aqueous layer using pH paper. It must read < 2. If the pH is higher, the quenching amine and unreacted starting materials are not fully protonated, meaning they are still contaminating your organic layer. Repeat the 1M HCl wash until the aqueous waste is strongly acidic.
Step 4: Basic Wash (Acid Removal)
-
Wash the organic layer with saturated aqueous NaHCO3.
-
Self-Validation Check: Observe the biphasic interface. You will see effervescence (CO2 gas evolution) as the bicarbonate neutralizes residual HCl and acidic byproducts. Continue washing with fresh NaHCO3 until all effervescence ceases.
Step 5: Brine Wash & Drying
-
Wash the organic layer with saturated aqueous NaCl (brine) to pull residual water out of the organic phase.
-
Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na2SO4. Swirl gently.
-
Self-Validation Check: The Na2SO4 should flow freely like sand. If it clumps heavily, water is still present; add more drying agent until free-flowing particles are observed.
Step 6: Concentration
-
Filter the suspension through fluted filter paper to remove the drying agent.
-
Concentrate the filtrate under reduced pressure (rotary evaporation) at 35 °C to yield the crude Methyl 3-(Cbz-amino)butanoate.
Part 5: Liquid-Liquid Extraction Workflow
Caption: Step-by-step liquid-liquid extraction workflow for isolating Methyl 3-(Cbz-amino)butanoate.
References
-
N-Cbz Protection Method Overview. Scribd / Synple Chem. Available at:[Link]
Sources
Validation & Comparative
Strategic Comparison Guide: Methyl 3-(cbz-amino)butanoate vs. Boc-protected 3-aminobutanoate
As a Senior Application Scientist, selecting the appropriate α
- or β -amino protecting group is not merely a matter of preference; it is a strategic decision that dictates the entire synthetic workflow, yield, and purity of the final peptidomimetic. β -amino acids, such as 3-aminobutanoic acid derivatives, are critical building blocks for β -peptides and foldamers. These non-natural peptides exhibit remarkable conformational stability and resistance to proteolytic degradation, making them invaluable in modern drug development 1.
This guide provides an objective, data-driven comparison between two fundamental protected building blocks: Methyl 3-(cbz-amino)butanoate and Boc-protected 3-aminobutanoate . We will dissect their mechanistic differences, orthogonality, and provide self-validating experimental protocols for their deprotection.
Mechanistic Causality & Orthogonality
The core distinction between the Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc) groups lies in their lability profiles, which define their orthogonality in complex syntheses 2.
-
Cbz Protection (Methyl 3-(cbz-amino)butanoate): The Cbz group is typically cleaved via catalytic hydrogenolysis. The palladium catalyst facilitates the cleavage of the benzylic C-O bond, releasing toluene and carbon dioxide 3. Because this process does not rely on acid or base hydrolysis, the methyl ester at the C-terminus remains completely intact, making it ideal for solution-phase fragment condensation.
-
Boc Protection (Boc-protected 3-aminobutanoate): The Boc group is strictly acid-labile. Treatment with Trifluoroacetic acid (TFA) protonates the carbonyl oxygen, triggering fragmentation into a highly stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates 4. Like Cbz, Boc cleavage is orthogonal to the methyl ester, but it allows for a completely different set of side-chain protecting strategies, often utilized in Solid-Phase Peptide Synthesis (SPPS) 5.
Caption: Logical workflow of orthogonal Cbz and Boc protection/deprotection strategies.
Quantitative Comparison
The following table summarizes the operational parameters and performance metrics for both protection strategies when applied to β -amino acid derivatives.
| Feature | Methyl 3-(cbz-amino)butanoate | Boc-protected 3-aminobutanoate |
| Protecting Group | Carboxybenzyl (Cbz) | tert-Butyloxycarbonyl (Boc) |
| Primary Cleavage Reagent | H₂ gas, 10% Pd/C (Hydrogenolysis) | 20-50% TFA in DCM (Acidolysis) |
| Reaction Byproducts | Toluene, Carbon Dioxide (CO₂) | Isobutylene, Carbon Dioxide (CO₂) |
| Orthogonality Profile | Stable to TFA; Labile to H₂ | Stable to H₂, Base; Labile to TFA |
| Typical Synthetic Phase | Solution-phase synthesis | Solid-phase (SPPS) & Solution-phase |
| Ester Compatibility | Methyl ester remains intact | Methyl ester remains intact |
| Catalyst Poisoning Risk | High (Sensitive to sulfur residues) | None (Acid-mediated cleavage) |
Experimental Protocols: Self-Validating Systems
As application scientists, we rely on protocols that inherently validate their own success. The following methodologies are designed to ensure complete deprotection while preserving the β -amino acid backbone.
Protocol 1: Catalytic Hydrogenolysis of Methyl 3-(cbz-amino)butanoate
This method provides a clean cleavage of the Cbz group without affecting the methyl ester 6.
-
Dissolution: Dissolve Methyl 3-(cbz-amino)butanoate (1.0 eq) in anhydrous methanol or ethanol (0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).
-
Causality Check: Pd/C is highly pyrophoric when dry. Adding it to the solvent under an inert atmosphere prevents accidental ignition.
-
-
Atmosphere Exchange: Evacuate the reaction flask and backfill with hydrogen gas via a balloon. Repeat this process three times.
-
Causality Check: Evacuating and backfilling ensures that the palladium catalyst surface is saturated with hydrogen rather than oxygen, preventing unwanted oxidation of the newly formed free amine.
-
-
Reaction: Stir vigorously at room temperature for 2-4 hours. Monitor via LC-MS until the Cbz mass disappears.
-
Workup: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the free Methyl 3-aminobutanoate.
Protocol 2: Acidolytic Cleavage of Boc-protected 3-aminobutanoate
This protocol utilizes TFA for the rapid removal of the Boc group 7.
-
Dissolution: Dissolve the Boc-protected 3-aminobutanoate in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Causality Check: Cooling controls the exothermic protonation step and moderates the activity of neat TFA, preserving the sensitive methyl ester linkage from potential acid-catalyzed hydrolysis.
-
-
TFA Addition: Slowly add Trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 20-50% (v/v) relative to DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The evolution of CO₂ gas (bubbling) serves as a visual self-validation of the decarboxylation step.
-
Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. Azeotrope with toluene (3 x 10 mL) to remove residual TFA, yielding the TFA salt of the free amine 8.
Caption: Stepwise mechanistic pathway of TFA-mediated Boc deprotection.
Conclusion & Strategic Selection
The choice between Methyl 3-(cbz-amino)butanoate and Boc-protected 3-aminobutanoate hinges entirely on the downstream synthetic environment. If your synthesis involves sulfur-rich residues (which poison Pd catalysts) or requires automated solid-phase synthesis, the Boc strategy is vastly superior due to its rapid, volatile acidolysis 2. Conversely, if your target peptide contains acid-sensitive functionalities or if you are conducting large-scale solution-phase fragment condensations, the Cbz strategy provides an exceptionally clean, neutral deprotection pathway that leaves delicate ester linkages untouched [[3]]().
References
-
A Comparative Guide to Cbz and Boc Protection in Tetra-alanine Synthesis - BenchChem. 2
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. 5
-
Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - BenchChem. 4
-
Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - BenchChem. 7
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism - Total Synthesis. 8
-
Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group - BenchChem. 6
-
The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection - BenchChem. 3
-
Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica - ResearchGate. 1
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A Comparative Guide to the Synthesis of Methyl 3-(Cbz-amino)butanoate for Researchers and Drug Development Professionals
Methyl 3-(carboxybenzyl-amino)butanoate is a valuable chiral building block in medicinal chemistry, frequently incorporated into peptidomimetics and other pharmaceutically active compounds to enhance their metabolic stability and conformational properties. The stereoselective synthesis of this β-amino acid ester is therefore of significant interest. This guide provides a comparative overview of the primary synthetic routes to Methyl 3-(cbz-amino)butanoate, offering an in-depth analysis of their underlying principles, experimental protocols, and relative merits to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of Methyl 3-(cbz-amino)butanoate can be broadly approached through three main strategies, each with distinct advantages and challenges:
-
Arndt-Eistert Homologation: A classic method for carbon chain extension, this route starts from the readily available α-amino acid, N-Cbz-L-alanine.
-
Aza-Michael (Conjugate) Addition: This atom-economical approach involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester, such as methyl crotonate.
-
Reductive Amination of a β-Keto Ester: This strategy builds the β-amino ester scaffold by forming a C-N bond through the reduction of an imine or enamine intermediate derived from methyl 3-oxobutanoate.
This guide will now delve into the specifics of each of these synthetic pathways, providing experimental details and a comparative analysis.
Route 1: Arndt-Eistert Homologation of N-Cbz-L-alanine
The Arndt-Eistert synthesis is a reliable and well-established method for the one-carbon homologation of carboxylic acids.[1][2][3] In the context of synthesizing Methyl 3-(cbz-amino)butanoate, this route commences with the readily available and chiral N-Cbz-L-alanine. The key steps involve the formation of an α-diazoketone, followed by a Wolff rearrangement to generate a ketene intermediate, which is then trapped with methanol to yield the desired β-amino ester.[3][4]
Underlying Principles and Mechanistic Insights
The critical step in this sequence is the Wolff rearrangement, a 1,2-rearrangement of the α-diazoketone that proceeds with the retention of stereochemistry at the migrating carbon center.[5] This ensures that the chirality of the starting α-amino acid is transferred to the resulting β-amino acid. The reaction is typically catalyzed by silver salts, such as silver oxide (Ag₂O) or silver benzoate.[3] The use of diazomethane, a toxic and explosive reagent, is a significant drawback of this method, although safer alternatives like trimethylsilyldiazomethane have been developed.[1][6]
Experimental Protocol: Arndt-Eistert Homologation
Step 1: Activation of N-Cbz-L-alanine To a solution of N-Cbz-L-alanine (1.0 eq) in anhydrous THF at -15 °C is added N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq). The reaction mixture is stirred for 15 minutes to form the mixed anhydride.
Step 2: Formation of the α-Diazoketone The resulting suspension is filtered to remove the N-methylmorpholine hydrochloride salt. The filtrate is then treated with an ethereal solution of diazomethane (excess) at 0 °C and stirred for several hours. Caution: Diazomethane is highly toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.
Step 3: Wolff Rearrangement and Esterification The solvent is carefully removed, and the crude α-diazoketone is dissolved in methanol. A catalytic amount of silver benzoate is added, and the mixture is stirred, often with gentle heating or sonication, until the evolution of nitrogen gas ceases.
Step 4: Workup and Purification The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford Methyl 3-(cbz-amino)butanoate.
Route 2: Aza-Michael Addition to Methyl Crotonate
The aza-Michael addition, or conjugate addition, of a nitrogen nucleophile to an α,β-unsaturated ester is a highly atom-economical method for the synthesis of β-amino esters.[7][8] For the synthesis of Methyl 3-(cbz-amino)butanoate, this involves the addition of benzyl carbamate to methyl crotonate. The development of asymmetric variants of this reaction has made it a powerful tool for the enantioselective synthesis of chiral β-amino esters.[9]
Causality in Experimental Design
The choice of catalyst is paramount in achieving high yield and enantioselectivity in the aza-Michael addition. While the uncatalyzed reaction can proceed, it is often slow and requires harsh conditions. A variety of catalysts, including Lewis acids and organocatalysts, have been employed to activate the Michael acceptor and/or the nucleophile.[10] For an asymmetric synthesis, a chiral catalyst is employed to control the facial selectivity of the nucleophilic attack on the double bond.
Experimental Protocol: Catalytic Asymmetric Aza-Michael Addition
Step 1: Catalyst and Reagent Preparation In a reaction vessel, the chiral catalyst (e.g., a chiral phase-transfer catalyst or a metal-chiral ligand complex) is dissolved in a suitable aprotic solvent.
Step 2: Reaction Execution To this solution is added benzyl carbamate (1.0-1.5 eq) and methyl crotonate (1.0 eq). The reaction mixture is stirred at a controlled temperature until the starting material is consumed, as monitored by TLC or LC-MS.
Step 3: Workup and Purification The reaction is quenched, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield enantiomerically enriched Methyl 3-(cbz-amino)butanoate.
Route 3: Reductive Amination of Methyl 3-Oxobutanoate
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.[11] In this approach, methyl 3-oxobutanoate is reacted with an amine source, typically ammonia or benzylamine, to form an intermediate enamine or imine, which is then reduced in situ to the desired β-amino ester. Subsequent N-protection with a Cbz group affords the final product. The development of enantioselective reductive amination protocols, often employing chiral catalysts, allows for the direct synthesis of chiral β-amino esters.[12]
Rationale Behind Reagent Selection
The choice of reducing agent is critical for the success of the reductive amination. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion intermediate over the starting ketone.[11] For asymmetric variants, catalytic hydrogenation with a chiral metal complex is a common strategy.[12]
Experimental Protocol: Enantioselective Reductive Amination
Step 1: Imine/Enamine Formation Methyl 3-oxobutanoate (1.0 eq) and the amine source (e.g., ammonium acetate or benzylamine, excess) are dissolved in a suitable solvent.
Step 2: Asymmetric Reduction A chiral catalyst (e.g., a Ru-diphosphine complex) is added, and the mixture is subjected to hydrogenation at elevated pressure. Alternatively, a chiral Brønsted acid can be used to catalyze the reaction with a Hantzsch ester as the reductant.[11]
Step 3: Cbz Protection (if necessary) If benzylamine was not used as the nitrogen source in the first step, the resulting methyl 3-aminobutanoate is isolated and then subjected to standard Cbz protection conditions (benzyl chloroformate and a base).
Step 4: Workup and Purification The reaction mixture is worked up to remove the catalyst and other reagents. The crude product is then purified by column chromatography to yield enantiomerically enriched Methyl 3-(cbz-amino)butanoate.
Comparative Analysis of Synthesis Routes
| Parameter | Arndt-Eistert Homologation | Aza-Michael Addition | Reductive Amination |
| Starting Materials | N-Cbz-L-alanine | Methyl crotonate, Benzyl carbamate | Methyl 3-oxobutanoate, Amine source |
| Key Transformation | Wolff Rearrangement | Conjugate Addition | Imine/Enamine Reduction |
| Stereocontrol | High (retention of stereochemistry) | Dependent on chiral catalyst | Dependent on chiral catalyst/reagent |
| Key Reagents | Diazomethane (or TMS-diazomethane), Silver salts | Chiral catalyst (metal or organocatalyst) | Chiral catalyst, Reducing agent (H₂, Hantzsch ester) |
| Advantages | Reliable, good stereochemical transfer | Atom-economical, direct C-N bond formation | Convergent, readily available starting materials |
| Disadvantages | Use of hazardous diazomethane, multi-step | Catalyst development can be challenging | May require optimization for high enantioselectivity |
| Typical Yields | Moderate to good | Good to excellent | Good to excellent |
| Enantioselectivity | High (>98% ee) | Variable, can be high with optimal catalyst (>95% ee) | Variable, can be high with optimal catalyst (>95% ee) |
Visualizing the Synthetic Pathways
Caption: Overview of the three main synthetic routes to Methyl 3-(cbz-amino)butanoate.
Conclusion and Recommendations
The choice of the optimal synthetic route for Methyl 3-(cbz-amino)butanoate depends on several factors, including the desired stereochemistry, scale of the reaction, availability of starting materials and reagents, and safety considerations.
-
The Arndt-Eistert homologation is a dependable choice when starting from the enantiopure α-amino acid, offering excellent stereochemical fidelity. However, the use of hazardous diazomethane necessitates stringent safety protocols.
-
The aza-Michael addition , particularly its asymmetric catalytic variants, represents a modern and highly efficient approach. It is atom-economical and can provide high enantioselectivities, though it may require screening of catalysts and reaction conditions.
-
Reductive amination offers a convergent and flexible strategy. The development of highly effective chiral catalysts for this transformation has made it a very attractive option for the large-scale production of chiral β-amino esters.
For researchers in an academic setting focused on smaller-scale synthesis with a premium on stereochemical purity derived from a chiral pool, the Arndt-Eistert homologation remains a viable, albeit hazardous, option. For industrial applications and process development, the catalytic asymmetric aza-Michael addition and reductive amination routes are generally preferred due to their efficiency, scalability, and avoidance of highly toxic reagents. The ultimate decision will rest on a careful evaluation of the specific project goals and available resources.
References
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Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 2021 , 17, 2585-2636. [Link]
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Organocatalytic asymmetric aza-Michael additions. Chemical Society Reviews, 2010 , 39(5), 1597-1609. [Link]
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Aza-Michael Reaction: Advances & Insights. Scribd. [Link]
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Arndt-Eistert synthesis. chemeurope.com. [Link]
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PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL), 2019 . [Link]
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Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Molecules, 2016 , 21(7), 815. [Link]
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Arndt–Eistert reaction. Wikipedia. [Link]
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Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
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Arndt–Eistert reaction. Wikipedia. [Link]
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Arndt-Eistert Synthesis. Chem-Station Int. Ed., 2014 . [Link]
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Kowalski Ester Homologation. Application to the Synthesis of β-Amino Esters. The Journal of Organic Chemistry, 2004 , 69(14), 4849-4851. [Link]
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Enantioselective Reductive Amination Research Articles. R Discovery. [Link]
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Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 2021 , 17, 356-364. [Link]
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Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... ResearchGate. [Link]
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HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]
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A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Indian Journal of Advances in Chemical Science. [Link]
-
Cbz-Protected Amino Groups. organic-chemistry.org. [Link]
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Transition Metal Salts-Catalyzed Aza-Michael Reactions of Enones with Carbamates. Organic Letters, 2002 , 4(8), 1355-1357. [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 2008 , 13(5), 1136-1145. [Link]
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reductive amination w/ n-methyl benzylamine- help! Hive Methods Discourse. [Link]
- Preparation method of methyl 3-aminocrotonate.
-
PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE. European Patent Office. [Link]
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Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. ResearchGate. [Link]
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Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 2004 , 58(10), 711-715. [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Semantic Scholar. [Link]
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Chiral NMR Spectroscopy with Lanthanide Shift Reagents (The Rapid Screener)
As a Senior Application Scientist in chiral analysis, I frequently encounter the challenge of resolving and characterizing protected β -amino acid building blocks. Methyl 3-(cbz-amino)butanoate (CAS 121054-27-1)[1] and its stereopure variants, such as the (S)-enantiomer (CAS 83460-84-8)[2], are critical intermediates in the synthesis of peptidomimetics and small-molecule therapeutics.
Because the (R) and (S) isomers of this molecule possess identical physical properties in achiral environments, differentiating them requires techniques that induce a diastereomeric state or probe their differential interaction with circularly polarized light. In this guide, I will objectively compare three robust spectroscopic methodologies for the analysis of Methyl 3-(cbz-amino)butanoate isomers, detailing the physical causality and self-validating protocols required for each.
The Causality: Standard 1 H-NMR cannot differentiate enantiomers. However, by introducing a paramagnetic chiral lanthanide shift reagent (CSR) such as Eu(hfc) 3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), we create a transient diastereomeric complex[3]. The europium ion acts as a hard Lewis acid, coordinating with the hard Lewis base oxygen atoms of the molecule's methyl ester and Cbz carbamate groups. The bulky, chiral camphor ligands create an asymmetric magnetic shielding cone. Because the C4-methyl protons and C1-methoxy protons sit in distinct spatial orientations relative to the chiral center at C3, this coordination splits their previously equivalent NMR signals into distinct, integrable peaks.
Self-Validating Protocol:
-
Sample Preparation: Dissolve 10 mg of the Methyl 3-(cbz-amino)butanoate sample in 0.5 mL of anhydrous CDCl 3 (0.08 M). Ensure the solvent is strictly anhydrous, as water will competitively bind to the europium complex, destroying the shift effect.
-
System Validation (Critical Step): Before analyzing an unknown, prepare a control tube with the racemic mixture. Add Eu(hfc) 3 in 0.05 molar equivalent increments. Acquire a spectrum after each addition. Monitor the C4-methyl doublet (~1.2 ppm) or the C1-methoxy singlet (~3.6 ppm). Stop titrating when baseline resolution between the (R) and (S) signals is achieved. This step self-validates the resolving power of the CSR batch.
-
Analysis: Apply the exact optimized molar ratio of CSR to your unknown stereopure or enriched sample.
-
Quantification: Integrate the resolved peaks to calculate the enantiomeric excess (ee%).
Vibrational Circular Dichroism (The Absolute Configurator)
The Causality: While Electronic Circular Dichroism (ECD) relies on the UV absorption of the Cbz phenyl ring, the flexible carbamate linkage can lead to multiple conformers that complicate theoretical predictions. Vibrational Circular Dichroism (VCD) circumvents this by measuring the differential absorption of left and right circularly polarized infrared light during localized vibrational transitions[4]. For β -amino acids, the amide I/II bands (~1700 cm −1 and ~1530 cm −1 ) and the C-H bending modes directly adjacent to the C3 chiral center provide a rigid, highly localized chiroptical signature that is exquisitely sensitive to absolute configuration[5][6].
Self-Validating Protocol:
-
In Silico Modeling: Perform a conformational search using Molecular Mechanics, followed by Density Functional Theory (DFT) optimization (e.g., B3LYP/6-311G(d,p)) to simulate the IR and VCD spectra for the (R) and (S) isomers.
-
Experimental Setup: Dissolve the sample in CDCl 3 (0.1 M) and load it into a BaF 2 transmission cell with a 100 µm path length.
-
System Validation (Critical Step): Record the VCD spectrum of the racemic Methyl 3-(cbz-amino)butanoate. The resulting spectrum must be a flat zero-line. This self-validates the instrument by proving the absence of artifactual VCD signals caused by cell birefringence.
-
Acquisition: Record the spectrum of the unknown enantiomer (typically requiring 8–12 hours of block averaging to achieve a high signal-to-noise ratio)[6].
-
Assignment: Overlay the experimental spectrum with the DFT models. A positive correlation assigns the absolute configuration.
Chiral HPLC Coupled with ECD (The Separation Standard)
The Causality: Chromatographic separation on an immobilized polysaccharide chiral stationary phase (CSP) provides physical separation of the enantiomers via transient diastereomeric interactions (hydrogen bonding, π−π stacking with the Cbz group, and dipole interactions). Coupling this with an inline ECD detector leverages the Cbz group's UV chromophore. While a standard UV detector only confirms concentration, an ECD detector provides the chiroptical sign (+ or -) at a specific wavelength. This allows you to differentiate the chiral analyte from co-eluting achiral impurities, which will show UV absorbance but zero ECD signal.
Self-Validating Protocol:
-
Column & Mobile Phase: Utilize a Chiralpak IA or AD-H column. Equilibrate with Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min.
-
System Validation (Critical Step): Inject the racemic standard. Calculate the selectivity factor ( α ) and resolution ( Rs ). Adjust the modifier concentration until Rs>1.5 is achieved, ensuring true baseline separation.
-
Analysis: Inject the unknown sample. The inline ECD will yield opposite signs for the two peaks, confirming their enantiomeric relationship and allowing for precise ee% quantification down to <0.1%.
Data Presentation: Spectroscopic Performance Matrix
To guide your analytical strategy, the following table objectively compares the operational parameters of the three methodologies when applied to Methyl 3-(cbz-amino)butanoate:
| Analytical Parameter | Chiral NMR + Eu(hfc) 3 | VCD Spectroscopy | Chiral HPLC-ECD |
| Primary Output | Rapid ee% determination | Absolute configuration | Trace ee% & Purity |
| Absolute Config. Capability | Relative (requires known standard) | Yes (via DFT correlation) | Relative (requires known standard) |
| Limit of Detection (ee%) | ~2 - 5% | ~5 - 10% | < 0.1% |
| Analysis Time | < 30 minutes | 8 - 12 hours | 15 - 45 minutes |
| Sample Requirement | ~10 mg | ~25 mg | < 1 mg |
| Sample Recovery | Destructive (complexed with metal) | Non-destructive | Non-destructive (preparative scale) |
Visualizing the Analytical Logic
Selecting the appropriate spectroscopic technique depends entirely on the primary analytical objective. The workflow below illustrates the decision-making process and the mandatory self-validation loops required for scientific rigor.
Figure 1: Decision matrix and self-validation workflow for the spectroscopic analysis of isomers.
References
-
LibreTexts Chemistry - 23.1: NMR Shift Reagents. Available at: [Link]
-
National Institutes of Health (PMC) - Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Available at:[Link]
-
ACS Publications - An Experimental Comparison of Vibrational Circular Dichroism and Raman Optical Activity with 1-Amino-2-propanol and 2-Amino-1-propanol as Model Compounds. Available at: [Link]
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"validation of Methyl 3-(cbz-amino)butanoate analytical methods"
Comprehensive Validation Guide for Methyl 3-(cbz-amino)butanoate Analytical Methods: RP-HPLC vs. Chiral Chromatography
Methyl 3-(cbz-amino)butanoate (CAS: 121054-27-1) is a highly versatile N-protected β -amino acid ester utilized extensively in the synthesis of peptidomimetics, β -peptides, and advanced active pharmaceutical ingredients (APIs)[1][2]. The presence of the carboxybenzyl (Cbz) protecting group and the methyl ester ensures structural stability during complex synthetic coupling reactions[3]. However, these functional groups also dictate the physicochemical properties that must be leveraged during analytical testing.
Validating the analytical methods for this compound requires strict adherence to the modernized ICH Q2(R2) and ICH Q14 guidelines to ensure data integrity, accuracy, and reproducibility across the product's lifecycle[4][5]. Because this molecule possesses a chiral center at the C3 position, a single analytical method is insufficient. This guide objectively compares and details the validation of two orthogonal methods: Reversed-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric excess.
Section 1: Causality in Method Design & Selection
The development of an analytical procedure must begin with a predefined Analytical Target Profile (ATP) based on the specific attributes of the molecule[5][6].
-
RP-HPLC (Chemical Purity & Related Substances): The β -amino acid backbone is inherently aliphatic, but the addition of the Cbz group introduces significant hydrophobicity and a strong π→π∗ electronic transition. This makes the molecule highly responsive to UV detection at 210 nm and 254 nm[2]. Furthermore, masking both the amine and carboxylic acid eliminates the zwitterionic nature of the free amino acid, rendering the molecule highly lipophilic. This ensures strong retention on standard C18 stationary phases without the need for complex, system-contaminating ion-pairing reagents[3].
-
Chiral HPLC (Enantiomeric Purity): The synthesis of β -amino acids often yields trace amounts of the unwanted enantiomer. Resolving β -amino acid enantiomers is notoriously difficult compared to α -amino acids due to the increased spatial distance between the chiral center and the functional groups. However, macrocyclic glycopeptide columns (e.g., Teicoplanin) are highly effective for N-protected amino acids[7][8]. The chiral recognition mechanism relies on π−π interactions between the Cbz aromatic ring and the chiral stationary phase (CSP), coupled with hydrogen bonding from the carbamate NH, allowing for baseline resolution of the (R) and (S) enantiomers[7][8].
-
LC-MS/MS (Impurity Profiling): Utilized primarily during forced degradation studies to identify unknown impurities (e.g., mass shifts indicating the loss of the Cbz group or hydrolysis of the methyl ester)[2][9].
Analytical Method Selection Tree for Methyl 3-(cbz-amino)butanoate
Section 2: Self-Validating Experimental Protocols
A method is only as reliable as its real-time controls. Therefore, every protocol described herein operates as a self-validating system by integrating strict System Suitability Testing (SST) criteria that must pass before any sample data is accepted.
Protocol 1: RP-HPLC Method (Chemical Purity & Assay)
-
Objective: Quantify Methyl 3-(cbz-amino)butanoate and monitor synthetic impurities.
-
Mobile Phase Preparation:
-
Channel A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water. (Causality: TFA acts as an ion-suppressor for any trace free acids and minimizes secondary interactions with residual silanols on the silica support, ensuring sharp peak shapes[10].)
-
Channel B: Acetonitrile (HPLC Grade).
-
-
Chromatographic Conditions:
-
Column: C18 (150 mm × 4.6 mm, 3 µm).
-
Gradient Program: 0-2 min (20% B), 2-15 min (20% → 80% B), 15-18 min (80% B), 18-20 min (20% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Self-Validating System Suitability (SST): Inject a standard solution (100 µg/mL) six times. The run is automatically aborted if: Tailing factor ( T ) > 1.5, Theoretical plates ( N ) < 5000, or Peak Area %RSD > 2.0%.
Protocol 2: Chiral HPLC Method (Enantiomeric Excess)
-
Objective: Resolve the (R) and (S) enantiomers to determine enantiomeric excess ( ee ).
-
Mobile Phase Preparation: Hexane : Ethanol (80:20 v/v) containing 0.1% TFA. (Causality: Normal-phase chromatography is highly effective for chiral separations. Ethanol serves as the polar modifier to tune retention time and facilitate hydrogen bonding with the CSP[10].)
-
Chromatographic Conditions:
-
Self-Validating System Suitability (SST): Inject a racemic resolution mixture. The system is valid only if the Resolution ( Rs ) between (R) and (S) peaks is ≥ 2.0, ensuring baseline separation for accurate integration of trace enantiomeric impurities.
Section 3: ICH Q2(R2) Validation Framework & Experimental Data
To prove that the analytical procedures are fit for their intended purpose, they must be validated against the core parameters defined in ICH Q2(R2): Specificity, Linearity, Accuracy, Precision, and Detection/Quantitation Limits[4][5][6].
-
Specificity & Forced Degradation: The method must be stability-indicating. Methyl 3-(cbz-amino)butanoate is subjected to acid, base, oxidative, and thermal stress. The Cbz group is particularly sensitive to strong acids (yielding the free amine) and catalytic hydrogenation, while the methyl ester is susceptible to basic hydrolysis[2][9]. Specificity is proven when the main peak is completely resolved from all degradation products.
-
Linearity & Range: Evaluated across the reporting range (typically 50% to 150% of the nominal concentration for assay, and from the LOQ to 120% for impurities)[6].
-
Accuracy: Demonstrated via spike recovery experiments at 80%, 100%, and 120% levels[5].
ICH Q2(R2) and Q14 Method Validation Lifecycle Workflow
Quantitative Validation Data Summary
The following table summarizes typical experimental validation data comparing the RP-HPLC and Chiral HPLC methods, demonstrating compliance with ICH Q2(R2) acceptance criteria[4][11].
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | RP-HPLC (Chemical Purity) | Chiral HPLC (Enantiomeric Purity) |
| Specificity | No interference at retention time | Peak purity angle < threshold | Rs > 2.5 between (R) and (S) |
| Linearity & Range | R2≥0.999 | R2=0.9998 (10-150 µg/mL) | R2=0.9995 (1-50 µg/mL) |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.4% - 101.2% | 98.8% - 101.5% |
| Repeatability | %RSD ≤ 2.0% (n=6) | 0.8% | 1.2% |
| Intermediate Precision | %RSD ≤ 2.0% (n=12, 2 days) | 1.1% | 1.4% |
| LOD / LOQ | S/N ≥ 3 (LOD), ≥ 10 (LOQ) | LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL | LOD: 0.10 µg/mL, LOQ: 0.30 µg/mL |
Sources
- 1. METHYL 3-(CBZ-AMINO)BUTANOATE | 121054-27-1 [chemicalbook.com]
- 2. medchem.korea.ac.kr [medchem.korea.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. Chiral HPLC Separation of Protected Amino Acids | Scilit [scilit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
- 11. ema.europa.eu [ema.europa.eu]
"stereochemical analysis of Methyl 3-(cbz-amino)butanoate"
- 1. researchgate.net [researchgate.net]
- 2. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation of amino acid esters by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"cost analysis of different Methyl 3-(cbz-amino)butanoate syntheses"
An authoritative comparison guide on the synthesis of Methyl 3-(cbz-amino)butanoate (also known as Methyl N-Cbz- β -aminobutyrate), a critical chiral building block in peptide synthesis, foldamer research, and the development of β -lactam antibiotics.
This guide evaluates the three primary synthetic pathways—Direct Esterification, N-Protection, and Homologation—analyzing their mechanistic rationale, self-validating experimental protocols, and comparative cost-efficiency at scale.
Executive Summary & Pathway Overview
The economic viability of synthesizing Methyl 3-(cbz-amino)butanoate depends heavily on the availability of starting materials and the safety infrastructure required for the reaction conditions.
We evaluate three distinct routes:
-
Direct Esterification: Conversion of 3-(Cbz-amino)butanoic acid using thionyl chloride and methanol[1].
-
N-Cbz Protection: Schotten-Baumann protection of Methyl 3-aminobutanoate hydrochloride[2].
-
Arndt-Eistert Homologation: One-carbon extension of N-Cbz-Alanine directly to the β -amino ester[3].
Route 1: Direct Esterification of 3-(Cbz-amino)butanoic Acid
Mechanistic Rationale: This route relies on a Fischer-type esterification. Instead of using hazardous anhydrous HCl gas, thionyl chloride ( SOCl2 ) is added to methanol at 0∘C . This generates anhydrous HCl in situ, which protonates the carboxylic acid oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol[1]. The reaction is driven to completion by using methanol as both the reagent and the solvent.
Step-by-Step Protocol:
-
Preparation: Suspend 3-(Cbz-amino)butanoic acid (1.0 eq) in anhydrous methanol (10 volumes) under an argon atmosphere. Cool the flask to 0∘C using an ice bath.
-
Activation: Dropwise add thionyl chloride (1.2 eq) over 15 minutes. Causality: Slow addition controls the exothermic generation of HCl and prevents the degradation of the Cbz protecting group.
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 3-4 hours[4].
-
Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot (low Rf due to the carboxylic acid) should completely disappear.
-
Workup: Concentrate the mixture in vacuo to remove excess methanol and HCl. Redissolve in EtOAc, wash with saturated aqueous NaHCO3 to neutralize residual acid, dry over Na2SO4 , and evaporate to yield the pure ester.
Cost Analysis:
-
Pros: SOCl2 and MeOH are exceptionally cheap bulk reagents. The workup is minimal, and yields routinely exceed 95%.
-
Cons: The starting material, enantiopure 3-(Cbz-amino)butanoic acid, carries a moderate procurement cost compared to standard α -amino acids.
Route 2: N-Cbz Protection of Methyl 3-aminobutanoate
Mechanistic Rationale: This route utilizes a modified Schotten-Baumann reaction. The starting material, Methyl 3-aminobutanoate, is typically sourced as a stable hydrochloride salt to prevent spontaneous polymerization or degradation[5]. An organic base (such as Triethylamine, TEA) is required in excess to first liberate the free amine, and subsequently neutralize the HCl byproduct generated during the nucleophilic acyl substitution with Benzyl chloroformate (Cbz-Cl)[2].
Step-by-Step Protocol:
-
Preparation: Dissolve Methyl 3-aminobutanoate hydrochloride (1.0 eq) in anhydrous THF (10 volumes). Cool to 0∘C .
-
Basification: Add Triethylamine (2.5 eq) dropwise. Causality: The first equivalent neutralizes the HCl salt; the remaining 1.5 equivalents act as an acid scavenger for the main reaction.
-
Acylation: Add Benzyl chloroformate (1.1 eq) dropwise. Maintain at 0∘C for 30 minutes, then warm to room temperature for 2 hours[2].
-
Validation: Monitor via TLC or LC-MS. The formation of a dense white precipitate (TEA·HCl) is a physical indicator of reaction progression.
-
Workup: Filter off the TEA·HCl salts. Concentrate the filtrate, redissolve in EtOAc, and wash sequentially with 1M HCl, water, and brine. Dry and concentrate.
Cost Analysis:
-
Pros: Cbz-Cl is a highly economical protecting group reagent.
-
Cons: The β -amino ester starting material is slightly more expensive than its acid counterpart. Atom economy is lower due to the mass of the TEA·HCl waste.
Route 3: Arndt-Eistert Homologation of N-Cbz-Alanine
Mechanistic Rationale: When specific chiral β -amino acids are unavailable or cost-prohibitive, they can be synthesized from abundant α -amino acids via Arndt-Eistert homologation[3]. N-Cbz-Alanine is activated to a mixed anhydride, reacted with diazomethane to form a diazoketone, and subjected to a Wolff rearrangement. By performing the silver-catalyzed rearrangement in methanol, the ketene intermediate is directly trapped to form the methyl ester[3].
Step-by-Step Protocol:
-
Activation: Dissolve N-Cbz-Alanine (1.0 eq) and N-methylmorpholine (1.1 eq) in THF at −15∘C . Add isobutyl chloroformate (1.05 eq) to form the mixed anhydride.
-
Diazotization: Filter the mixture into a freshly prepared ethereal solution of diazomethane (3.0 eq) at 0∘C . Stir for 2 hours. Causality: Excess diazomethane ensures complete conversion and prevents the formation of chloromethyl ketone byproducts.
-
Rearrangement: Concentrate the diazoketone carefully in vacuo. Redissolve in anhydrous methanol. Add Silver benzoate ( AgBz , 0.1 eq) dissolved in TEA. Stir in the dark at room temperature for 3 hours.
-
Workup: Filter through a pad of Celite to remove silver salts. Concentrate and purify via flash column chromatography.
Cost Analysis:
-
Pros: N-Cbz-Alanine is a "chiral pool" molecule and is exceptionally cheap.
-
Cons: Diazomethane requires specialized glassware (no ground glass joints) and safety blast shields due to its explosive nature. Silver benzoate is expensive. The operational cost at scale makes this route economically unviable for bulk manufacturing, though it remains useful for discovery-scale synthesis.
Comparative Cost Analysis & Data Presentation
The following table synthesizes the quantitative and qualitative economic factors of each route. Costs are estimated based on standard bulk catalog pricing for a 1-mole scale synthesis.
| Metric | Route 1: Direct Esterification | Route 2: N-Cbz Protection | Route 3: Arndt-Eistert |
| Starting Material Cost | High (~$150/mol) | Medium (~$120/mol) | Low (~$30/mol) |
| Reagent Cost | Low ( SOCl2 , MeOH) | Low (Cbz-Cl, TEA) | High (Diazald, AgBz) |
| Operational Overhead | Low (Standard setup) | Low (Standard setup) | High (Explosion hazards) |
| Average Yield | 92 - 96% | 85 - 90% | 60 - 75% |
| Atom Economy | High | Medium | Low |
| Scalability | Excellent (Pilot/Process) | Good | Poor (Bench-scale only) |
| Overall Cost/Gram | ~$1.20 / g | ~$1.45 / g | ~$3.80 / g |
Conclusion: For commercial and process-scale drug development, Route 1 (Direct Esterification) is the most cost-effective method. Despite the slightly higher upfront cost of the β -amino acid starting material, the near-quantitative yields, cheap reagents, and negligible safety overhead result in the lowest overall cost per gram. Route 3 should be strictly reserved for synthesizing rare stereoisomers where the corresponding β -amino acid is commercially unavailable.
References
- Google Patents.WO2020099341A1 - Antibiotic compounds, methods of manufacturing the same, pharmaceutical compositions containing the same and uses thereof.
-
Mountain Scholar. DISSERTATION: THE ASYMMETRIC SYNTHESIS OF (2S,3R)-CAPREOMYCIDINE AND THE TOTAL SYNTHESIS OF CAPREOMYCIN 1B. Retrieved from:[Link]
-
University of Glasgow. Thesis Full - Titanium-based methylenations and their application to the synthesis of pipecolic acid derivatives. Retrieved from:[Link]
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. WO2020099341A1 - Antibiotic compounds, methods of manufacturing the same, pharmaceutical compositions containing the same and uses thereof - Google Patents [patents.google.com]
- 3. api.mountainscholar.org [api.mountainscholar.org]
- 4. 4-Amino-2-methyl-1-butanol | 44565-27-7 | Benchchem [benchchem.com]
- 5. Methyl 3-amino-3-cyclopropylbutanoate|C9H17NO2|RUO [benchchem.com]
Yield Comparison & Synthesis Guide: Methyl 3-(Cbz-amino)butanoate
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Objective yield comparison, mechanistic causality, and self-validating experimental protocols for the synthesis of Methyl 3-(Cbz-amino)butanoate (a critical β -amino acid derivative).
Executive Summary
Methyl 3-(Cbz-amino)butanoate is a highly versatile building block in the synthesis of β -peptides, chiral piperazinones, and peptidomimetic therapeutics. Because the stereocenter at the C3 position is critical for biological activity, the chosen synthetic route must balance chemical yield, enantiomeric excess (ee), and operational scalability.
This guide critically evaluates three distinct synthetic methodologies:
-
The Stereospecific Route: Arndt-Eistert Homologation of N-Cbz-L-Alanine.
-
The Scalable Route: TCFH-NMI Mediated Direct Esterification.
-
The Atom-Economic Route: Transition-Metal Catalyzed Aza-Michael Addition.
The Stereospecific Route: Arndt-Eistert Homologation
When absolute retention of stereochemistry is non-negotiable (e.g., in early-stage drug discovery), the Arndt-Eistert homologation of commercially available N-Cbz-L-Alanine is the gold standard.
Mechanistic Causality
The reaction relies on the activation of the α -amino acid to a mixed anhydride, followed by nucleophilic attack by diazomethane to form a diazoketone. The critical step is the Wolff Rearrangement , where a silver catalyst (typically silver benzoate, AgOBz) facilitates the extrusion of N2 to form a highly reactive ketene intermediate. Methanol acts as the nucleophilic trap, yielding the β -amino ester. The concerted nature of the 1,2-alkyl shift during the Wolff rearrangement ensures that the chiral center at the β -carbon (formerly the α -carbon of alanine) does not undergo racemization.
Arndt-Eistert homologation pathway from N-Cbz-L-Alanine.
Self-Validating Protocol
-
Anhydride Formation: Dissolve N-Cbz-L-Alanine (1.0 eq) in anhydrous THF at -15°C. Add N-methylmorpholine (NMM, 1.1 eq) and isobutyl chloroformate (1.05 eq).
-
In-Process Validation: The immediate formation of a white precipitate (NMM·HCl) confirms the successful generation of the mixed anhydride.
-
-
Diazoketone Synthesis: Filter the precipitate and add the filtrate to an ethereal solution of diazomethane (3.0 eq) at 0°C. Stir for 2 hours.
-
Wolff Rearrangement: Concentrate the diazoketone carefully under reduced pressure. Dissolve in anhydrous methanol. Add a catalytic amount of silver benzoate (0.1 eq) dissolved in triethylamine.
-
In-Process Validation: The reaction will immediately begin evolving nitrogen gas. The cessation of bubbling (typically 1-2 hours) serves as a visual endpoint for the complete conversion of the diazoketone to the ketene/ester.
-
-
Isolation: Concentrate and purify via flash chromatography (Hexane/EtOAc).
The Scalable Route: TCFH-NMI Mediated Direct Esterification
For process scale-up where diazomethane poses unacceptable safety risks, direct esterification of pre-formed 3-(Cbz-amino)butanoic acid is preferred. While standard Fischer esterification can be slow, modern coupling reagents like TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) combined with NMI (N-methylimidazole) provide near-quantitative yields[1].
Mechanistic Causality
TCFH reacts with the carboxylic acid in the presence of NMI to generate a highly reactive N-acyl imidazolium intermediate [1]. Unlike standard acid chlorides or traditional carbodiimide intermediates (which can suffer from O-to-N acyl shifts or promote epimerization), the acyl imidazolium is highly electrophilic but stereochemically stable. Methanol rapidly attacks this intermediate, driving the reaction to completion within minutes at room temperature without racemization[1].
TCFH-NMI mediated direct esterification workflow.
Self-Validating Protocol
-
Activation: To a solution of 3-(Cbz-amino)butanoic acid (1.0 eq) in CH2Cl2 (0.2 M), add NMI (3.0 eq) followed by TCFH (1.2 eq) at room temperature.
-
In-Process Validation: A slight exotherm and complete dissolution of reagents indicate the formation of the N-acyl imidazolium ion.
-
-
Esterification: After 15 minutes, add anhydrous methanol (5.0 eq).
-
Monitoring:
-
In-Process Validation: TLC (Hexane/EtOAc 7:3) will show the rapid disappearance of the highly polar acid baseline spot and the appearance of a higher Rf ester spot (UV active).
-
-
Workup: Wash the organic layer with 1N HCl, saturated NaHCO3 , and brine. Dry over Na2SO4 and concentrate. The product is typically pure enough to use without chromatography.
The Atom-Economic Route: Transition-Metal Catalyzed Aza-Michael Addition
Synthesizing the target molecule from cheap, bulk chemicals (methyl crotonate and benzyl carbamate) represents the most atom-economic approach. However, benzyl carbamate ( CbzNH2 ) is a poor nucleophile. Transition metal salts are required to catalyze this intermolecular conjugate addition[2].
Mechanistic Causality
Lewis acidic transition metals, such as PtCl4 or PdCl2(MeCN)2 , coordinate to the carbonyl oxygen of methyl crotonate, lowering the LUMO of the α,β -unsaturated system[2]. This activation allows the weakly nucleophilic nitrogen of benzyl carbamate to attack the β -position. The reaction is under thermodynamic control; the choice of metal dictates the equilibrium position and the rate of the retro-aza-Michael reaction[2].
Transition-metal catalyzed Aza-Michael addition.
Self-Validating Protocol
-
Setup: In a dry flask, combine methyl crotonate (1.5 eq) and benzyl carbamate (1.0 eq) in anhydrous dichloromethane.
-
Catalysis: Add PtCl4⋅5H2O (10 mol%) to the mixture. Stir the reaction at 10°C to room temperature[2].
-
In-Process Validation: Monitor the reaction via GC-MS. The disappearance of the benzyl carbamate peak and the emergence of the product mass ( M+ = 251) validates the forward progression of the equilibrium.
-
-
Quenching: Quench the reaction with water after 2.5 hours (or when conversion plateaus, as prolonged exposure can lead to retro-aza-Michael degradation)[2].
-
Purification: Extract with DCM, dry, and purify via silica gel chromatography to separate the product from unreacted starting materials.
Quantitative Performance Comparison
The following table synthesizes the experimental data and operational metrics for the three methodologies to aid in route selection.
| Metric | Arndt-Eistert Homologation | TCFH-NMI Esterification | Aza-Michael Addition |
| Typical Yield | 75 - 85% (Over 2 steps) | > 95% | 60 - 80% |
| Atom Economy | Low (Loss of N2 , CO2 , isobutanol) | Moderate | High (Addition reaction) |
| Stereocontrol | Excellent (Retention of ee) | Excellent (Retention of ee) | Poor (Yields racemate unless chiral ligands used) |
| Scalability | Poor (Hazardous diazomethane) | Excellent | Good (Requires catalyst optimization) |
| Primary Limitation | Safety hazards, silver cost | Cost of starting β -amino acid | Reversibility (retro-Michael) |
Strategic Recommendations
-
For Discovery Chemists: Utilize the Arndt-Eistert Homologation . The ability to start from inexpensive, enantiopure L- or D-Alanine and perfectly translate that stereochemistry to the β -position outweighs the low atom economy at the milligram to gram scale.
-
For Process Chemists: Adopt the TCFH-NMI Direct Esterification . If the enantiopure 3-(Cbz-amino)butanoic acid can be sourced or synthesized enzymatically upstream, this esterification route is robust, highly scalable, and avoids explosive hazards.
-
For Green Chemistry Initiatives: The Aza-Michael Addition is highly promising due to its atom economy. However, researchers must invest time in ligand screening if an enantioselective variant is required, as the baseline PtCl4 catalysis yields a racemic mixture.
Sources
A Comprehensive Comparison Guide: Alternative Protecting Groups for 3-Aminobutanoic Acid Methyl Ester
Executive Summary
The synthesis of β-peptides, foldamers, and peptidomimetics relies heavily on the use of β-amino acids. Among these, 3-aminobutanoic acid methyl ester (methyl 3-aminobutanoate) serves as a highly versatile chiral building block. Because the primary amine is highly nucleophilic, it must be temporarily masked during multi-step syntheses to prevent unwanted side reactions such as premature lactamization or oligomerization.
Selecting the optimal protecting group—typically Boc , Fmoc , or Cbz —is not a one-size-fits-all decision. It requires a strategic evaluation of downstream cleavage conditions, orthogonal stability, and the steric demands of the protected intermediate. This guide provides an objective, data-driven comparison of these alternative protecting groups, complete with self-validating experimental protocols and mechanistic insights to guide your synthetic strategy.
Comparative Analysis of Protecting Groups
The utility of a protecting group is defined by its orthogonality —the ability to be removed under highly specific conditions that leave other functional groups intact.
tert-Butyloxycarbonyl (Boc)
The Boc group is the gold standard for solution-phase synthesis. It is highly stable to catalytic hydrogenation and strong bases but is rapidly cleaved by mild acids (e.g., Trifluoroacetic acid). The bulky tert-butyl moiety provides excellent steric shielding of the nitrogen atom, which is particularly beneficial when performing adjacent enolate alkylations or [3].
Fluorenylmethyloxycarbonyl (Fmoc)
Fmoc is the cornerstone of Solid-Phase Peptide Synthesis (SPPS). Unlike Boc, Fmoc is completely stable to acidic conditions but is highly labile to mild organic bases (e.g., 20% piperidine in DMF). The cleavage operates via an E1cB mechanism, abstracting the acidic fluorenyl proton to generate a dibenzofulvene byproduct. While excellent for sequential peptide coupling, the bulky fluorenyl group can sometimes hinder enzymatic recognition in biocatalytic applications.
Carboxybenzyl (Cbz or Z)
The Cbz group offers a unique orthogonal pathway: it is primarily cleaved via reductive hydrogenolysis (H₂, Pd/C), making it completely stable to the mild acids and bases used to cleave Boc and Fmoc. This makes Cbz an ideal choice for late-stage deprotections in complex molecules containing acid- or base-sensitive functional groups. Furthermore, Cbz-protected β-amino esters are frequently utilized as precursors for the synthesis of [2], which are critical scaffolds in CNS drug discovery.
Caption: Orthogonal protection and deprotection workflows for methyl 3-aminobutanoate.
Quantitative Performance Data
The following table summarizes the experimental performance of each protecting group when applied to methyl 3-aminobutanoate.
| Protecting Group | Reagent | Deprotection Condition | Typical Yield | Orthogonality | Atom Economy / Byproducts |
| Boc | Boc₂O | Mild Acid (TFA) | 90–95% | Stable to base, nucleophiles, and hydrogenation | High; volatile byproducts (CO₂, isobutylene) |
| Fmoc | Fmoc-Cl / Fmoc-OSu | Mild Base (Piperidine) | 85–92% | Stable to acid and hydrogenation | Moderate; generates dibenzofulvene (requires scavenging) |
| Cbz (Z) | Cbz-Cl | Hydrogenolysis (H₂, Pd/C) | 88–96% | Stable to mild acid and mild base | High; volatile byproducts (CO₂, toluene) |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility, the following protocol details the N-Boc protection of methyl 3-aminobutanoate. As an Application Scientist, I emphasize understanding the causality behind each step rather than merely following a recipe.
Protocol: N-Boc Protection of Methyl 3-aminobutanoate
1. Substrate Preparation & Neutralization
-
Action: Suspend methyl 3-aminobutanoate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath. Add Triethylamine (TEA, 2.5 eq) dropwise.
-
Causality: The substrate is supplied as an HCl salt to prevent spontaneous degradation. TEA neutralizes the HCl, liberating the nucleophilic free amine. The 0 °C environment controls the exothermic neutralization and prevents the volatile free amine from escaping.
2. Reagent Addition
-
Action: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Causality & Self-Validation: The reaction between the free amine and Boc₂O generates carbon dioxide gas and tert-butanol. The visible effervescence (bubbling) serves as a self-validating indicator that the coupling is actively occurring. Once bubbling ceases, the reaction is typically complete.
3. Aqueous Workup
-
Action: Wash the organic layer sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine.
-
Causality: The citric acid wash is critical; it selectively protonates any unreacted starting amine and the excess TEA, partitioning them into the aqueous phase. The neutral, Boc-protected product remains safely in the organic phase. NaHCO₃ then neutralizes any residual acid, and brine removes dissolved water from the DCM.
4. Isolation
-
Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure product.
Caption: Step-by-step experimental workflow for the N-Boc protection protocol.
Downstream Applications: Enzymatic Resolution
The choice of protecting group directly impacts downstream biocatalytic processing. For instance, racemic mixtures of N-protected methyl 3-aminobutanoate can be resolved into enantiomerically pure (R)- and (S)-isomers using enzymatic transesterification.
Research demonstrates that Lipase B from Candida antarctica (CAL-B) successfully resolves these derivatives. However, the steric bulk of the protecting group dictates the enzyme's efficiency. The [1] proceeds with high conversion rates when using Bz, Cbz, Boc, or Fmoc groups, though the exact enantiomeric excess (ee) varies based on how the specific protecting group interacts with the CAL-B active site pocket.
References
-
Flores-Sánchez, P., Escalante, J., & Castillo, E. (2005). Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica. Tetrahedron: Asymmetry, 16(3), 629-634. URL:[Link]
-
Agami, C., Couty, F., & Evano, G. (2002). A straightforward synthesis of enantiopure 2-cyano azetidines from β-amino alcohols. Tetrahedron: Asymmetry, 13(3), 297-302. URL:[Link]
-
Haahr, A. (2011). Titanium-based methylenations and their application to the synthesis of pipecolic acid derivatives. University of Glasgow Theses. URL: [Link]
Biological Activity Comparison of Methyl 3-(cbz-amino)butanoate Derivatives: A Guide for Peptidomimetic and Agrochemical Development
As a Senior Application Scientist, evaluating the biological efficacy of unnatural amino acids requires looking beyond the parent molecule. Methyl 3-(cbz-amino)butanoate (CAS 121054-27-1) is an orthogonally protected derivative of β -aminobutyric acid (BABA) [1]. While free BABA is renowned for its potent agrochemical properties, its protected derivatives serve an entirely different, yet equally critical, role in medicinal chemistry as building blocks for highly stable peptidomimetics [2].
This guide objectively compares the biological activities, pharmacokinetic behaviors, and application workflows of Methyl 3-(cbz-amino)butanoate and its key derivatives, providing actionable experimental frameworks for drug development professionals and agricultural researchers.
Mechanistic Profiling & Causality: Why Derivatization Matters
The biological activity of a molecule is dictated by its physicochemical properties. Transforming free β -aminobutyric acid into Methyl 3-(cbz-amino)butanoate fundamentally alters its interaction with biological systems:
-
Lipophilicity & Membrane Permeability: Free BABA exists as a highly polar zwitterion at physiological pH, restricting its passive diffusion across mammalian lipid bilayers. By masking the carboxylic acid as a methyl ester and the amine with a bulky, aromatic benzyloxycarbonyl (Cbz) group, the partition coefficient (LogP) is drastically increased. This allows the derivative to act as a highly permeable prodrug or a lipophilic building block [3].
-
Steric Hindrance & Proteolytic Evasion: Mammalian proteases (e.g., trypsin, pepsin) have evolved to cleave the amide bonds of standard α -amino acids. When Methyl 3-(cbz-amino)butanoate is deprotected and incorporated into a peptide chain (forming a β -peptide), the additional −CH2− group in the backbone disrupts the precise spatial alignment required for the protease active site to function. The bulky Cbz group further prevents aminopeptidase recognition [4].
-
Receptor Affinity: Free BABA binds specifically to plant receptors to induce systemic defense priming [5]. The protected Methyl 3-(cbz-amino)butanoate sterically clashes with these binding pockets, rendering it inactive as a direct priming agent until it undergoes in vivo enzymatic hydrolysis.
Comparative Biological Activity Matrix
The following table summarizes the quantitative and qualitative biological performance of Methyl 3-(cbz-amino)butanoate against its free acid form and resulting oligomeric derivatives.
| Compound / Derivative | Est. LogP | Proteolytic Half-Life (In Vitro) | Primary Biological Target | Mechanism of Action |
| Methyl 3-(cbz-amino)butanoate | ~2.5 | N/A (Monomer) | Intracellular Esterases | Acts as a lipophilic prodrug; requires enzymatic cleavage for activation. |
| Free β -Aminobutyric Acid (BABA) | -1.2 | N/A (Monomer) | Plant Stress Receptors | Induces SA/JA pathways; promotes broad-spectrum pathogen resistance[5]. |
| β -Peptidomimetic (Oligomer) | Variable | > 48 hours | GPCRs / Bacterial Membranes | Disrupts protein-protein interactions; forms stable foldamers[2]. |
| γ -Aminobutyric Acid (GABA) (Ref) | -1.3 | N/A (Monomer) | GABA_A / GABA_B Receptors | Inhibitory neurotransmitter in mammalian central nervous systems. |
Agrochemical Application: BABA-Induced Defense Priming
When the methyl ester and Cbz groups are removed, the resulting free BABA is a highly potent plant defense activator. Unlike traditional fungicides that directly target pathogens, BABA "primes" the plant's innate immune system, allowing for a faster and stronger response upon subsequent infection [6].
Fig 1: BABA-induced defense priming pathway in plants via SA and JA signaling.
Protocol 1: Self-Validating Plant Defense Priming Assay
To evaluate the biological activity of deprotected BABA derivatives in agricultural models.
-
Preparation: Cultivate Arabidopsis thaliana in controlled soil conditions for 3 weeks.
-
Treatment: Foliar spray the plants with 1 mM of the deprotected BABA derivative.
-
Internal Controls (Critical for Validation):
-
Positive Control: 1 mM Salicylic Acid (SA) (Validates that the plant's immune pathways are functional and capable of responding).
-
Negative Control: Distilled water mock spray (Establishes baseline susceptibility).
-
-
Inoculation: 48 hours post-treatment, inoculate leaves with Hyaloperonospora arabidopsidis (downy mildew).
-
Quantification: 5 days post-inoculation, stain leaves with aniline blue and quantify callose deposition using epifluorescence microscopy.
Pharmaceutical Application: β -Peptidomimetics
In drug discovery, Methyl 3-(cbz-amino)butanoate is primarily utilized as a chiral building block. Through selective deprotection and solid-phase peptide synthesis (SPPS), it is incorporated into sequence patterns to create β -peptides that exhibit remarkable resistance to enzymatic degradation [4].
Fig 2: Experimental workflow for synthesizing and evaluating β-peptidomimetics.
Protocol 2: Self-Validating Proteolytic Stability Assay
To prove the enhanced biological stability of β -peptides derived from Methyl 3-(cbz-amino)butanoate.
-
Substrate Preparation: Dissolve the synthesized β -peptidomimetic in 100 mM Tris-HCl buffer (pH 7.4) to a final concentration of 50 µM.
-
Enzyme Addition: Add Pronase (a broad-spectrum protease mixture) to a final concentration of 1 µg/mL. Incubate at 37°C.
-
Internal Controls (Critical for Validation):
-
Positive Control: Natural Substance P ( α -peptide). Rapid degradation of this control validates that the Pronase is active and the incubation conditions are correct.
-
Negative Control: β -peptidomimetic in buffer without Pronase. Validates that any observed degradation is strictly enzymatic and not due to chemical instability.
-
-
Sampling & Quenching: Extract 50 µL aliquots at 0, 1, 4, 12, and 24 hours. Quench immediately by adding 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile.
-
Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to quantify the remaining intact peptide. Plot the area under the curve (AUC) over time to determine the half-life.
References
-
Beta-amino acids: versatile peptidomimetics | researchgate.net |[Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | acs.org |[Link]
-
β-Aminobutyric Acid-Induced Resistance Against Plant Pathogens | apsnet.org |[Link]
-
Beta-aminobutyric acid-induced resistance in grapevine against downy mildew | scispace.com |[Link]
-
Unnatural amino acids in drug discovery | researchgate.net |[Link]
Sources
A Senior Application Scientist's Guide: Chiral HPLC vs. NMR for the Enantiomeric Excess Determination of Methyl 3-(cbz-amino)butanoate
As a Senior Application Scientist in drug development, validating the stereochemical purity of chiral building blocks is a non-negotiable quality control step. Methyl 3-(cbz-amino)butanoate is a highly versatile β -amino acid derivative widely utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Because the therapeutic efficacy of these molecules often hinges on a single stereocenter, determining its enantiomeric excess (ee) with absolute precision is critical.
This guide provides an objective, in-depth comparison of the two most powerful analytical techniques for this specific molecule: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy [1].
Mechanistic Causality: The Physics of Enantiodiscrimination
To accurately measure ee, we must temporarily convert indistinguishable enantiomers into distinguishable diastereomers. The structural features of Methyl 3-(cbz-amino)butanoate—specifically the carbamate (NH-Cbz) and the methyl ester (COOMe)—dictate how each analytical method achieves this.
Chiral HPLC: Polysaccharide-Based Transient Complexes
Chiral HPLC achieves separation based on differential, non-covalent interactions between the enantiomeric mixture and a Chiral Stationary Phase (CSP)[1]. For Cbz-protected amino esters, immobilized amylose or cellulose derivatives (e.g., Chiralpak AD-H) are the gold standard.
-
The Causality: The Cbz group's aromatic ring provides strong π−π stacking interactions with the CSP's phenyl groups, while the carbamate NH and ester carbonyl act as hydrogen bond donors and acceptors. Normal-phase mobile phases (e.g., Hexane/Isopropanol) are strictly required; aqueous reverse-phase conditions would competitively hydrogen-bond with the CSP, quenching the delicate chiral recognition mechanism and resulting in co-elution.
1H-NMR: Chiral Lanthanide Shift Reagents (CLSRs)
Because Methyl 3-(cbz-amino)butanoate is fully protected, it lacks a free amine or carboxylic acid. Therefore, covalent Chiral Derivatizing Agents (CDAs) like Mosher's acid cannot be used without prior deprotection. Instead, we must use Chiral Solvating Agents (CSAs) or Chiral Lanthanide Shift Reagents (CLSRs)[2].
-
The Causality: The classic reagent Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) acts as a hard Lewis acid. It coordinates directly to the hard Lewis basic sites of the analyte (the carbonyl oxygens of the ester and Cbz groups). The chiral camphorate ligands create a diastereomeric magnetic environment, while the paramagnetic europium center induces a massive chemical shift. This splits the previously equivalent enantiomeric protons—most notably the sharp methoxy (-OCH 3 ) singlet at ~3.6 ppm—into two distinct, integrable signals[3].
Methodological Workflows
The following diagram illustrates the divergent analytical pathways for evaluating the analyte.
Workflow comparison for ee determination of Methyl 3-(cbz-amino)butanoate via Chiral HPLC and NMR.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must contain internal checks to prevent false positives (e.g., assuming 100% ee due to co-elution or failed signal splitting).
Protocol A: Chiral HPLC Analysis
-
Sample Preparation: Dissolve 1.0 mg of Methyl 3-(cbz-amino)butanoate in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter. (Causality: PTFE prevents the introduction of extractable polymers that could interfere with the highly sensitive UV baseline).
-
Instrument Setup: Equip the system with an Amylose-based CSP column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Set the column oven to 25°C.
-
Mobile Phase: Run an isocratic gradient of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 210 nm and 254 nm. (Causality: The Cbz group possesses a strong π−π∗ transition at 254 nm, allowing for high signal-to-noise ratios without solvent interference).
-
Self-Validation Step (Critical): Prior to injecting the enantioenriched sample, inject a 50:50 racemic standard. You must observe two distinct peaks with a resolution ( Rs ) > 1.5 and an area ratio of exactly 1:1. This proves the method is capable of separating the enantiomers, ensuring that a single peak in your actual sample genuinely represents >99% ee rather than a failure to resolve.
Protocol B: 1 H-NMR with Eu(hfc)3
-
Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous CDCl3 . Filter the solvent through a short plug of basic alumina immediately before use. (Causality: Trace water or DCl in the solvent will competitively bind to the europium metal, displacing the analyte and destroying the diastereomeric complex).
-
Shift Reagent Titration (Self-Validation Step): Do not add the shift reagent all at once. Acquire a baseline spectrum. Then, add Eu(hfc)3 in 0.1 equivalent increments, acquiring a spectrum after each addition. Plot the chemical shift difference ( ΔΔδ ) of the -OCH 3 singlet versus equivalents added. The splitting must linearly diverge before plateauing. This proves the splitting is a genuine chiral environment effect, not an artifact of poor magnetic shimming.
-
Acquisition Parameters: Use a 400 MHz (or higher) spectrometer. Set the relaxation delay ( D1 ) to at least 5 seconds. (Causality: Paramagnetic metals alter the T1 relaxation times of nearby protons. A long D1 ensures complete relaxation between pulses, preventing skewed integration values).
-
Data Processing: Locate the split methoxy singlets (originally at ~3.6 ppm, now shifted downfield). Integrate both peaks to calculate the enantiomeric excess.
Quantitative Performance Comparison
The choice between HPLC and NMR depends heavily on the project phase. HPLC is the undisputed instrument of choice for final API release due to its extreme sensitivity[4], while NMR offers rapid, method-development-free screening during early-stage synthesis.
| Performance Metric | Chiral HPLC (Amylose CSP) | 1 H-NMR (with Eu(hfc)3 CLSR) |
| Primary Mechanism | Transient diastereomeric interactions on CSP | Paramagnetic shift in diastereomeric complex |
| Limit of Detection (LOD) | < 0.1% ee | ~ 1.0 - 2.0% ee |
| Sample Consumption | < 1 mg (Non-destructive) | 5 - 15 mg (Recoverable but tedious) |
| Analysis Time per Sample | 15 - 30 minutes | 5 - 10 minutes (Post-titration) |
| Method Development | High (Requires column/solvent screening) | Low (Direct in-tube addition) |
| Validation Standard | Requires racemic reference standard | Self-referencing (Internal integration) |
| Primary Failure Mode | Co-elution due to improper mobile phase | Peak broadening due to excess Europium |
Conclusion & Recommendations
For the determination of enantiomeric excess in Methyl 3-(cbz-amino)butanoate:
-
Opt for NMR during early-stage reaction optimization (e.g., screening asymmetric catalysts). It bypasses the need for expensive chiral columns and lengthy method development, providing rapid, actionable data within a 2% error margin.
-
Opt for Chiral HPLC for final compound characterization, process scale-up, and regulatory submissions. Its superior resolution and limit of detection (<0.1% ee) provide the definitive proof of stereopurity required by modern pharmaceutical standards[4].
Sources
The Critical Role of β-Amino Acid Derivatives in Drug Design
An in-depth technical analysis for researchers, scientists, and drug development professionals on the reproducible synthesis of Methyl 3-(Cbz-amino)butanoate.
Methyl 3-(Cbz-amino)butanoate (the methyl ester of N-Cbz-β-aminobutyric acid) is a highly valued chiral building block in modern medicinal chemistry. β-amino acids differ from standard α-amino acids by having their amino group on the β-carbon. When incorporated into peptide backbones, they induce unique folding patterns (foldamers) and confer profound resistance to enzymatic proteolytic degradation[].
For drug development professionals, the bottleneck often lies not in the design of these peptidomimetics, but in the reproducible, stereochemically pure synthesis of their precursors at scale. This guide objectively compares the three primary synthetic strategies for Methyl 3-(Cbz-amino)butanoate, providing causality-driven protocols to ensure high-fidelity replication in your laboratory.
Synthetic Strategies: A Comparative Analysis
To synthesize Methyl 3-(Cbz-amino)butanoate, chemists generally rely on one of three distinct pathways. The choice of route depends heavily on the required stereochemical purity, available infrastructure (e.g., flow chemistry vs. batch), and safety tolerances.
-
Route A: Direct Protection & Esterification (The Pragmatic Approach) This route utilizes commercially available 3-aminobutanoic acid. It involves a two-step sequence: N-protection using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, followed by acid-catalyzed esterification.
-
Route B: Arndt-Eistert Homologation (The Stereospecific Approach) When absolute enantiomeric fidelity is required, homologating N-Cbz-L-Alanine (or D-Alanine) via the Arndt-Eistert reaction is the gold standard. It utilizes diazomethane to form a diazoketone, which undergoes a Wolff rearrangement to extend the carbon chain while perfectly preserving the chiral center[2].
-
Route C: Aza-Michael Addition (The Atom-Economical Approach) This involves the conjugate addition of a nitrogen nucleophile to methyl crotonate. While highly atom-economical, achieving high enantiomeric excess (ee) requires expensive chiral auxiliaries or catalysts.
Quantitative Performance Comparison
| Metric | Route A (Direct Protection) | Route B (Arndt-Eistert) | Route C (Aza-Michael) |
| Typical Yield | 85 – 92% | 70 – 80% | 65 – 85% |
| Stereocontrol | Depends on starting material | Excellent (100% retention) | Variable (Catalyst dependent) |
| Atom Economy | Moderate | Low (Loss of N2, mixed anhydrides) | High (Addition reaction) |
| Safety Profile | High | Low (Requires Diazomethane) | High |
| Scalability | Kilo-scale | Milligram to Gram-scale (Batch) | Gram-scale |
Visualizing the Synthetic Workflows
Comparison of the three primary synthetic routes to Methyl 3-(Cbz-amino)butanoate.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols do not merely list steps; they explain the causality behind the physicochemical manipulations. This ensures that if a deviation occurs, the operator understands the mechanistic consequence.
Protocol 1: Route A - Direct Protection and Esterification
Best for: General synthesis where enantiopure starting material is already sourced.
Step 1: Schotten-Baumann N-Protection
-
Preparation: Dissolve 3-aminobutanoic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaHCO₃.
-
Reaction: Cool the biphasic mixture to 0 °C. Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes.
-
Causality: Maintaining 0 °C is critical. At higher temperatures, Cbz-Cl rapidly hydrolyzes into benzyl alcohol and CO₂, destroying the electrophile and complicating downstream purification. The biphasic system ensures the amine remains unprotonated (nucleophilic) in the aqueous layer while reacting with the organic-soluble Cbz-Cl.
-
-
Workup: Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the 3-(Cbz-amino)butanoic acid. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
Step 2: Acid-Catalyzed Esterification
-
Activation: Suspend the intermediate in anhydrous Methanol (0.5 M) and cool to -5 °C.
-
Reaction: Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise. Stir for 1 hour at 0 °C, then warm to room temperature for 12 hours.
-
Causality: SOCl₂ reacts violently with Methanol to generate HCl in situ, which acts as the anhydrous acid catalyst for Fischer esterification. Adding SOCl₂ at sub-zero temperatures controls the exothermic release of SO₂ and HCl gases. Furthermore, maintaining strict anhydrous conditions prevents the reversible hydrolysis of the newly formed ester.
-
-
Validation: TLC (Hexane/EtOAc 7:3) should show complete consumption of the highly polar acid baseline spot, replaced by a high-Rf ester spot.
Protocol 2: Route B - Arndt-Eistert Homologation
Best for: Synthesizing novel chiral β-amino acids from abundant α-amino acid pools.
Step 1: Mixed Anhydride & Diazoketone Formation
-
Activation: Dissolve N-Cbz-Alanine (1.0 eq) in anhydrous THF at -15 °C. Add N-methylmorpholine (NMM, 1.1 eq) followed by Isobutyl chloroformate (1.1 eq). Stir for 15 minutes.
-
Causality: NMM is specifically chosen over stronger bases (like Triethylamine) because its lower basicity prevents the abstraction of the α-proton, thereby suppressing oxazolone formation and subsequent racemization of the chiral center.
-
-
Diazo Transfer: Filter the precipitated NMM-HCl salt directly into a freshly prepared, pre-cooled solution of ethereal diazomethane (CH₂N₂, 3.0 eq).
-
Causality: A strict excess of CH₂N₂ is mandatory. The reaction releases one equivalent of HCl. If insufficient CH₂N₂ is present to neutralize this HCl (forming CH₃Cl and N₂), the HCl will attack the diazoketone to form an unwanted chloromethyl ketone byproduct[3].
-
Step 2: Wolff Rearrangement
-
Rearrangement: Dissolve the purified diazoketone in anhydrous Methanol. Add a catalytic amount of Silver Benzoate (AgOBz) and Triethylamine. Stir at room temperature in the dark for 4 hours.
-
Causality: AgOBz acts as a soft Lewis acid to facilitate the extrusion of nitrogen gas, generating a highly reactive acylcarbene. The reaction is kept in the dark to prevent premature, uncontrolled photochemical decomposition of the diazoketone, which leads to complex oligomeric mixtures[2].
-
Mechanistic pathway of the Wolff Rearrangement during Arndt-Eistert homologation.
Summary and Recommendations
For standard drug discovery workflows requiring Methyl 3-(Cbz-amino)butanoate, Route A is the most pragmatic, scalable, and safe methodology, provided the stereopure starting material is commercially viable. However, for specialized structure-activity relationship (SAR) studies requiring novel, non-natural chiral β-amino acids, Route B (Arndt-Eistert) remains unparalleled in its stereochemical fidelity, despite its stringent safety requirements regarding diazomethane handling. Recent advancements in continuous flow chemistry are successfully mitigating these safety risks, allowing for pseudotelescopic photoinduced homologations at scale[2].
References
- BOC Sciences. "β−Amino Acids - Structural Innovation and Molecular Design." BOC Sciences Catalog.
- Pinho, V. D., et al. "Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade." ACS Publications, 2025.
- ChemRxiv. "Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade." ChemRxiv Preprint, 2024.
- Vicario, J. L., et al. "(S,S)-(+)-Pseudoephedrine as Chiral Auxiliary in Asymmetric Aza-Michael Reactions." The Journal of Organic Chemistry, 2005.
Sources
A Comparative Guide to the Structural Confirmation of Methyl 3-(Cbz-amino)butanoate
In the landscape of drug discovery and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For chiral molecules such as Methyl 3-(carbobenzyloxy-amino)butanoate, a protected β-amino acid ester, this structural integrity is paramount as different stereoisomers can exhibit vastly different biological activities. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this molecule, with a primary focus on the definitive method of single-crystal X-ray crystallography.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (scXRD) stands as the "gold standard" for determining the absolute configuration of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, we can map the precise coordinates of each atom in three-dimensional space, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[3]
The journey from a synthesized compound to a refined crystal structure is a meticulous process that demands both patience and precision.
Step 1: Crystal Growth - The Art of Inducing Order
The most critical and often challenging step is growing a single crystal of suitable size and quality (typically 30-300 microns).[3] For N-protected amino acid esters like Methyl 3-(Cbz-amino)butanoate, which can sometimes be oils or amorphous solids at room temperature, slow evaporation from a binary solvent system is a common and effective technique.[4]
-
Rationale: A solvent system of a good solvent (e.g., ethyl acetate) and a poorer solvent (e.g., hexane) is chosen. The gradual evaporation of the more volatile solvent slowly increases the concentration of the solute, promoting the formation of well-ordered crystals rather than rapid precipitation. The choice of solvents is critical and often determined empirically.
Protocol:
-
Dissolve Methyl 3-(Cbz-amino)butanoate in a minimal amount of warm ethyl acetate.
-
Add hexane dropwise until the solution becomes slightly turbid.
-
Gently warm the solution to redissolve the precipitate.
-
Loosely cap the vial and allow it to stand undisturbed at room temperature.
-
Monitor for crystal growth over several days.
Step 2: Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with X-rays, and the resulting diffraction patterns are collected by a detector.[3] Computational software is then used to solve and refine the crystal structure.
Sources
- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. researchgate.net [researchgate.net]
"comparative stability of different protected 3-aminobutanoates"
Comparative Stability of Protected 3-Aminobutanoates: A Guide to Orthogonal Peptide Synthesis
Introduction to β -Amino Acid Protection Strategies
In the development of peptidomimetics, β -peptides, and synthetic foldamers, 3-aminobutanoates ( β -aminobutyric acid derivatives) serve as critical structural building blocks[1]. Unlike standard α -amino acids, the additional methylene carbon in β -amino acids confers unique proteolytic stability and allows for the formation of distinct secondary structures, such as 14-helices. However, successfully incorporating these monomers into complex sequences requires a rigorous understanding of protecting group stability.
As a Senior Application Scientist, I approach the selection of N-protecting groups—specifically Boc, Fmoc, and Cbz—not as a matter of preference, but as a strict exercise in orthogonal chemical logic[2]. This guide objectively compares the stability of these protecting groups on 3-aminobutanoates, providing the mechanistic causality and experimental data necessary for rational synthetic design.
Mechanistic Causality of Protecting Group Stability
The utility of a protecting group lies in its selective lability. For 3-aminobutanoates, the stability of the N-protecting group dictates the conditions under which the molecule can be manipulated[2].
-
Boc (tert-Butyloxycarbonyl) : The Boc group is cleaved via an acid hydrolysis mechanism[]. Under strong acidic conditions (e.g., Trifluoroacetic acid, TFA), the carbamate oxygen is protonated, leading to the dissociation of a relatively stable tert-butyl cation. This generates an unstable carbamic acid that spontaneously decarboxylates to yield the free amine. Because this mechanism relies on carbocation formation, Boc is completely stable to nucleophiles, bases, and catalytic hydrogenation[4].
-
Fmoc (Fluorenylmethyloxycarbonyl) : Fmoc cleavage operates via a base-catalyzed E1cB elimination mechanism[]. A mild base, typically piperidine, abstracts the highly acidic proton on the fluorenyl ring (pKa ~ 22). This triggers the expulsion of dibenzofulvene and carbon dioxide. Because it does not rely on hydrolysis, Fmoc is highly stable to strongly acidic conditions (like TFA), providing perfect orthogonality to Boc[2].
-
Cbz (Carboxybenzyl) : The Cbz group is traditionally removed via catalytic hydrogenolysis (e.g., H2 gas over a Palladium on Carbon catalyst)[2]. The catalyst facilitates the cleavage of the benzyl-oxygen bond, releasing toluene and CO2 . Cbz is generally stable to both the mild bases used for Fmoc removal and the mild acids used for Boc removal, although it can be susceptible to very strong acids like HBr[4].
Orthogonal deprotection logic for N-protected 3-aminobutanoates highlighting cleavage conditions.
Quantitative Comparative Stability Data
To objectively compare these derivatives, we look at their half-lives ( t1/2 ) and overall stability under standard peptide synthesis conditions[2]. The table below summarizes the stability matrix for methyl 3-aminobutanoates protected with Boc, Fmoc, and Cbz.
| Protecting Group | 95% TFA (Acidic) | 20% Piperidine/DMF (Basic) | H2 , Pd/C (Reductive) | 1M LiOH (Saponification) |
| N-Boc | Labile ( t1/2<5 min) | Stable ( >24 h) | Stable ( >24 h) | Stable (Ester cleaved to acid) |
| N-Fmoc | Stable ( >24 h) | Labile ( t1/2<2 min) | Moderately Stable* | Labile (Fmoc partially cleaved) |
| N-Cbz | Stable ( >24 h)** | Stable ( >24 h) | Labile ( t1/2∼30 min) | Stable (Ester cleaved to acid) |
*Fmoc can exhibit slow degradation under prolonged catalytic hydrogenation. **Cbz is stable to TFA but labile to stronger hydrohalic acids like HBr/AcOH.
Self-Validating Experimental Protocol: HPLC-Monitored Stability Matrix
To ensure trustworthiness, the stability of these protecting groups must be empirically verified[2]. The following protocol is a self-validating system designed to quantitatively determine the half-life and orthogonal stability of protected 3-aminobutanoates.
Causality Check: Why use HPLC-CAD (Charged Aerosol Detection) instead of standard UV detection? Aliphatic β -amino acids like 3-aminobutanoate lack strong chromophores. While Fmoc and Cbz can be tracked via UV at 254 nm, the Boc derivative and the resulting free amine cannot. CAD provides universal detection based on mass, ensuring accurate kinetic tracking of all species without bias.
Step 1: Stock Solution Preparation
-
Prepare 10 mM stock solutions of N-Boc, N-Fmoc, and N-Cbz-3-aminobutanoate methyl esters in anhydrous Acetonitrile (ACN). Rationale: ACN is an aprotic solvent miscible with both aqueous and organic deprotection reagents, preventing precipitation during the kinetic assay.
Step 2: Reaction Setup (The Matrix)
Set up three parallel reaction vials for each protected derivative (9 vials total) at 25°C:
-
Acidic Conditions: Add 100 μ L of stock to 900 μ L of 95% TFA / 5% H2O .
-
Basic Conditions: Add 100 μ L of stock to 900 μ L of 20% Piperidine in DMF[2].
-
Reductive Conditions: Add 100 μ L of stock to 900 μ L of Methanol containing 5 mg of 10% Pd/C, purged with H2 gas via a balloon.
Step 3: Kinetic Sampling and Quenching
Withdraw 50 μ L aliquots at t=0,5,15,30,60 minutes, and 24 hours. Immediate quenching is critical to halt the reaction and capture a true kinetic snapshot:
-
TFA reactions: Quench by diluting into 950 μ L of cold 0.1 M ammonium bicarbonate buffer (pH 8). Causality: Neutralizes the strong acid, instantly halting Boc cleavage.
-
Piperidine reactions: Quench by diluting into 950 μ L of cold 1% Formic Acid in ACN. Causality: Protonates piperidine, dropping the pH and halting the Fmoc E1cB elimination.
-
Pd/C reactions: Filter immediately through a 0.2 μ m PTFE syringe filter. Causality: Physically removes the palladium catalyst, halting hydrogenolysis.
Step 4: HPLC-CAD Analysis
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 μ m).
-
Mobile Phase: A = 0.1% TFA in Water; B = 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes at 0.5 mL/min.
-
Data Processing: Integrate the peak area of the intact protected 3-aminobutanoate. Plot Area vs. Time to calculate t1/2 and confirm stability ( >95% intact at 24 hours for orthogonal conditions).
Sources
A Comparative Guide to the Synthesis of Methyl 3-(Cbz-amino)butanoate: A Benchmarking Study
For researchers and professionals in drug development, the efficient and reliable synthesis of protected amino acid building blocks is paramount. Methyl 3-(cbz-amino)butanoate, a key intermediate for peptidomimetics and other pharmaceuticals, can be synthesized through various routes. This guide provides an in-depth technical comparison of two common synthetic strategies, benchmarking them against literature precedents to offer a field-proven perspective on optimizing its preparation.
Introduction: Strategic Considerations in β-Amino Acid Synthesis
β-amino acids are crucial structural motifs in numerous biologically active molecules. Their protection and esterification are fundamental transformations in multi-step syntheses. The choice of synthetic route for a target molecule like Methyl 3-(cbz-amino)butanoate often depends on factors such as the availability of starting materials, desired scale, and the overall synthetic strategy. This guide will dissect two primary approaches:
-
Route 1: Esterification followed by N-protection. This strategy commences with the esterification of the free β-amino acid, followed by the protection of the amino group.
-
Route 2: N-protection followed by esterification. In this approach, the amino group is first protected, and the carboxylic acid is subsequently esterified.
We will explore the causality behind the experimental choices in each route, providing detailed protocols and a comparative analysis of their respective merits.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two primary synthetic routes.
Benchmarking the Synthetic Routes
The following table provides a comparative overview of the two synthetic strategies, with performance metrics benchmarked against analogous transformations found in the literature.
| Parameter | Route 1: Esterification First | Route 2: N-Protection First | Justification & Expert Insights |
| Overall Yield | Good to Excellent | Good to Excellent | Both routes can achieve high overall yields, often exceeding 80% under optimized conditions. The choice may come down to the ease of purification at each step. |
| Reaction Time | Potentially shorter | Potentially longer | The initial esterification in Route 1 is typically a rapid reaction. The subsequent Schotten-Baumann reaction is also generally fast. In contrast, the initial N-protection in Route 2 can be slower, and the subsequent Fischer esterification often requires several hours at reflux. |
| Purification | Intermediate is a salt, potentially simplifying purification. | N-protected intermediate may require chromatography. | The hydrochloride salt of the amino ester in Route 1 can often be isolated by simple precipitation and filtration, avoiding chromatography at this stage. The N-Cbz protected acid in Route 2 may require chromatographic purification to remove impurities before esterification. |
| Scalability | Favorable | Favorable | Both routes utilize well-established and scalable reactions. The avoidance of chromatography for the intermediate in Route 1 could make it more amenable to large-scale synthesis. |
| Key Considerations | Handling of thionyl chloride requires care. | The N-protected intermediate is less polar and generally easier to handle than the free amino acid. | Thionyl chloride is corrosive and moisture-sensitive, requiring appropriate handling precautions. The N-Cbz protected amino acid in Route 2 is a stable solid that is often easier to handle and store than the free amino acid. |
In-Depth Analysis and Experimental Protocols
Route 1: Esterification Followed by N-Protection
This approach leverages the high reactivity of the carboxylic acid for esterification, followed by the well-established Schotten-Baumann reaction for N-protection.
Causality of Experimental Choices:
-
Fischer Esterification: The use of thionyl chloride in methanol is a highly efficient method for the esterification of amino acids.[1] Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification, and also acts as a dehydrating agent, driving the equilibrium towards the product.[2]
-
Schotten-Baumann Reaction: This classic reaction provides a robust method for acylating amines.[3][4] The use of a biphasic system with an aqueous base (like NaHCO₃) neutralizes the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[3]
Caption: Experimental workflow for Route 1.
Detailed Protocol for Route 1:
Step 1: Synthesis of Methyl 3-aminobutanoate hydrochloride
-
Suspend 3-aminobutanoic acid (1.0 eq.) in anhydrous methanol (5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude Methyl 3-aminobutanoate hydrochloride as a solid or oil. This can be used in the next step without further purification.
Step 2: Synthesis of Methyl 3-(cbz-amino)butanoate
-
Dissolve the crude Methyl 3-aminobutanoate hydrochloride (1.0 eq.) in dichloromethane (10 mL per gram) in a round-bottom flask.
-
Add a saturated aqueous solution of sodium bicarbonate (3.0 eq.) and cool the biphasic mixture to 0 °C.
-
To the vigorously stirred mixture, add benzyl chloroformate (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Separate the organic layer and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-(cbz-amino)butanoate.
Route 2: N-Protection Followed by Esterification
This strategy first protects the more nucleophilic amino group, followed by the esterification of the less reactive carboxylic acid.
Causality of Experimental Choices:
-
N-Protection: The Schotten-Baumann conditions are again employed for the initial Cbz-protection of the amino acid.[5] The use of a base like sodium carbonate in a mixed solvent system (e.g., dioxane/water) facilitates the reaction.[6]
-
Fischer Esterification: With the amino group protected, the subsequent Fischer esterification can be carried out under standard acidic conditions (e.g., sulfuric acid in methanol) without the complication of the free amine.[7][8] Using an excess of the alcohol (methanol) as the solvent drives the equilibrium towards the ester product.[8]
Caption: Experimental workflow for Route 2.
Detailed Protocol for Route 2:
Step 1: Synthesis of N-Cbz-3-aminobutanoic acid
-
Dissolve 3-aminobutanoic acid (1.0 eq.) in a 1 M sodium hydroxide solution (2.5 eq.) and cool to 0 °C.
-
In a separate flask, dissolve benzyl chloroformate (1.1 eq.) in a suitable organic solvent like dioxane or THF.
-
Add the benzyl chloroformate solution dropwise to the vigorously stirred amino acid solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-3-aminobutanoic acid, which may be purified by recrystallization or chromatography if necessary.
Step 2: Synthesis of Methyl 3-(cbz-amino)butanoate
-
Dissolve N-Cbz-3-aminobutanoic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq.) to the solution.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure Methyl 3-(cbz-amino)butanoate.
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of Methyl 3-(cbz-amino)butanoate.
-
Route 1 (Esterification First) is often preferred for its operational simplicity, particularly the ease of purification of the intermediate hydrochloride salt. This can be advantageous for larger-scale syntheses where avoiding chromatography is desirable.
-
Route 2 (N-Protection First) offers the advantage of a stable, easily handled N-protected intermediate. This route may be preferable when the starting amino acid is precious, and a clean, well-characterized intermediate is desired before proceeding to the final esterification step.
Ultimately, the optimal choice will depend on the specific constraints and objectives of the research or development project. For rapid synthesis and potential scalability, Route 1 presents a compelling option. For syntheses where intermediate purity and handling are of higher concern, Route 2 provides a robust alternative. It is recommended that researchers evaluate both routes on a small scale to determine the most efficient and practical method for their specific laboratory conditions and requirements.
References
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(10), x230986. Available at: [Link]
-
Fischer Esterification Procedure. Available at: [Link]
-
Schotten–Baumann reaction. (2020, August 1). In Wikipedia. Available at: [Link]
-
Nirmalahrudaya, Ch. (2015). Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. Journal of Chemical and Pharmaceutical Sciences, 8(3), 484-486. Available at: [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Available at: [Link]
-
Amide bond formation is one of the most prevalent reactions in the pharmaceutical industry... (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Schotten-Baumann Reaction. (n.d.). SynArchive. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Available at: [Link]
-
Schotten-Baumann Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Fischer Esterification. (2022, November 16). Master Organic Chemistry. Available at: [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. Available at: [Link]
-
Ghasemi, N., & Seçen, H. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine. Organic Communications, 10(1), 6-10. Available at: [Link]
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- 2. athabascau.ca [athabascau.ca]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Navigating the Safe Handling of Methyl 3-(cbz-amino)butanoate: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and waste disposal procedures for laboratory personnel handling Methyl 3-(cbz-amino)butanoate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally similar compounds, including carbamate-protected amino acids and methyl esters, to ensure a robust and conservative approach to safety.
Hazard Identification and Risk Assessment
Methyl 3-(cbz-amino)butanoate, while not extensively characterized, belongs to a class of compounds that requires careful handling. Based on data from analogous structures such as (R)-Methyl 3-aminobutanoate and other carbamates, the primary hazards are anticipated to be:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: May cause skin irritation upon direct contact.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantity being used, the potential for aerosol or dust generation, and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling Methyl 3-(cbz-amino)butanoate.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards.[5] A face shield should be worn over goggles when there is a significant risk of splashing.[5][6] | Protects against accidental splashes of the compound, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[7] Disposable nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.[5] For prolonged handling, consider thicker, reusable gloves. | Prevents skin contact, a primary route of exposure that can lead to irritation. Nitrile and neoprene offer good resistance to a range of chemicals. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a potential for generating dust or aerosols (e.g., when weighing or transferring powder, or during sonication). An N95 respirator is the minimum for particulates.[8] If vapors are a concern, a chemical cartridge respirator may be necessary.[8] | Prevents the inhalation of airborne particles that can cause respiratory irritation. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical to minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: Always handle Methyl 3-(cbz-amino)butanoate in a certified chemical fume hood to minimize the inhalation of any potential dust or vapors.[9]
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare your workspace within the chemical fume hood by lining it with absorbent pads.
-
Weighing and Transfer: If handling a solid, perform all weighing and transfer operations within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne particles.
-
In-Use: Keep all containers with Methyl 3-(cbz-amino)butanoate tightly sealed when not in use. If working with solutions, be mindful of potential splashes.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate solvent. Carefully doff PPE, avoiding contact with any contaminated surfaces. Wash hands thoroughly with soap and water.
Workflow Visualization
The following diagram illustrates the key decision points and safety measures in the handling workflow.
Caption: Workflow for the safe handling of Methyl 3-(cbz-amino)butanoate.
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste generated from the handling of Methyl 3-(cbz-amino)butanoate must be considered hazardous waste.
-
Solid Waste: Collect any unused or contaminated solid material in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing Methyl 3-(cbz-amino)butanoate in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated PPE: Dispose of all contaminated disposable PPE, such as gloves and absorbent pads, as hazardous waste.
All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
By adhering to these guidelines, researchers can safely handle Methyl 3-(cbz-amino)butanoate, minimizing personal exposure and ensuring a secure laboratory environment.
References
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Nevada, Reno. Retrieved from [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. Retrieved from [Link]
-
Personal Protective Equipment for Laboratories. (n.d.). Environmental Health & Safety, Dartmouth College. Retrieved from [Link]
-
Proper Use of Personal Protective Equipment (PPE). (2019, May 15). Today's Clinical Lab. Retrieved from [Link]
-
Respirator for Chemicals | Protective Dust Mask. (n.d.). uvex safety. Retrieved from [Link]
-
Managing Fine Powder Dust in Chemical Production Lines. (2025, December 2). Retrieved from [Link]
-
Respiratory Protection in Chemical Product Labels and Safety Data Sheets. (n.d.). American Chemistry Council. Retrieved from [Link]
-
General Respiratory Protection Guidance for Employers and Workers. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
The importance of respiratory protection in painting and coating. (2024, May 15). Retrieved from [Link]
-
Any advice about the stability of ester and carbamate containing compounds? (2015, November 25). ResearchGate. Retrieved from [Link]
-
Glove Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Nitrile Glove Chemical-Compatibility Reference. (n.d.). EHRS, University of Pennsylvania. Retrieved from [Link]
-
82961-77-1 | Methyl 4-(Cbz-Amino)-3-oxobutanoate. (n.d.). Next Peptide. Retrieved from [Link]
-
Ansell Chemical Resistance Glove Chart. (n.d.). Environment, Health and Safety, University of California, Berkeley. Retrieved from [Link]
-
CHEMICAL RESISTANT CHART. (n.d.). Fox Scientific, Inc. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- 2. chemicalbull.com [chemicalbull.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. General Respiratory Protection Guidance for Employers and Workers | Occupational Safety and Health Administration [osha.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
